N-ethyl-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(12)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOWCVBPJXEJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224838 | |
| Record name | Benzamide, N-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-41-0 | |
| Record name | Benzamide, N-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7403-41-0 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-ethyl-4-methoxybenzamide from 4-methoxybenzoic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of N-ethyl-4-methoxybenzamide, a valuable scaffold in medicinal chemistry and drug development.[1] The direct formation of an amide bond from a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][3] This guide focuses on a robust, two-step synthetic pathway that circumvents this issue by activating the carboxylic acid. The process involves the initial conversion of 4-methoxybenzoic acid into its highly reactive acyl chloride derivative, 4-methoxybenzoyl chloride, using thionyl chloride (SOCl₂). The subsequent acylation of ethylamine with this intermediate, under Schotten-Baumann conditions, yields the target amide with high efficiency.[4] We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, discuss critical safety considerations, and present expected analytical data for the final product.
The Challenge of Amide Bond Formation: Theoretical Underpinnings
The formation of an amide bond is fundamentally a dehydration or condensation reaction between a carboxylic acid and an amine, eliminating a molecule of water.[5] However, the direct thermal condensation of these two moieties is kinetically and thermodynamically unfavorable under standard conditions.[5] The primary obstacle is a competing acid-base reaction. Carboxylic acids are acidic, and amines are basic; when mixed, they readily form an ammonium carboxylate salt.[2] This salt is generally unreactive towards nucleophilic acyl substitution, and driving off water to form the amide bond typically requires harsh conditions, such as temperatures exceeding 160-180 °C.[5]
To achieve amide synthesis under milder, more controlled conditions suitable for laboratory and industrial applications, a common strategy is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon.[4] This is achieved by converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a more labile one.[6] The most prevalent method for this "activation" is the conversion of the carboxylic acid into an acyl halide, typically an acyl chloride.[4]
The Acyl Chloride Pathway: A Validated Two-Step Synthesis
The synthesis of N-ethyl-4-methoxybenzamide from 4-methoxybenzoic acid is most effectively performed via a two-step process centered on the formation of an acyl chloride intermediate. This approach ensures high conversion rates and simplifies product purification.
Step 1: Activation of 4-Methoxybenzoic Acid
The first critical step is the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7]
The reaction is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[1][8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is the true catalytic species that activates the carboxylic acid.[9]
Caption: Overall two-step reaction pathway.
Step 2: Acylation of Ethylamine via Schotten-Baumann Reaction
With the activated acyl chloride in hand, the formation of the amide bond proceeds readily. The 4-methoxybenzoyl chloride is reacted with ethylamine in a nucleophilic acyl substitution reaction. This step is a classic example of the Schotten-Baumann reaction.[1] A base, such as pyridine or a tertiary amine, is required in this step to neutralize the hydrogen chloride that is formed as a byproduct.[4] This prevents the protonation of the ethylamine nucleophile, which would render it unreactive, and drives the reaction to completion.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride
This protocol details the conversion of 4-methoxybenzoic acid to its acyl chloride.[1]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 4-Methoxybenzoic Acid | 152.15 | 15.2 g | 0.10 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 22 mL (35.6 g) | 0.30 | Corrosive, toxic, reacts violently with water |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic | Catalyst |
| Anhydrous Toluene | - | ~50 mL | - | Solvent for azeotropic removal of excess SOCl₂ |
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a scrubber with NaOH solution), add 4-methoxybenzoic acid (15.2 g).
-
Under the fume hood, cautiously add thionyl chloride (22 mL).
-
Add 2-3 drops of DMF. Immediate effervescence (evolution of SO₂ and HCl gas) will be observed.[1]
-
Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours, or until gas evolution ceases completely.
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping).
-
To ensure complete removal of residual thionyl chloride, add 25 mL of anhydrous toluene to the crude product and evaporate again under reduced pressure. Repeat this step.[9]
-
The resulting crude 4-methoxybenzoyl chloride (a yellow solid or oil) is typically of sufficient purity to be used directly in the next step.[1][8]
Protocol 2: Synthesis of N-ethyl-4-methoxybenzamide
This protocol describes the acylation of ethylamine with the prepared 4-methoxybenzoyl chloride.[1]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 4-Methoxybenzoyl Chloride | 170.59 | ~17.1 g | 0.10 | From Protocol 1, moisture sensitive |
| Ethylamine (70% in H₂O or as solution in THF) | 45.08 | 7.2 mL | 0.11 | Flammable, corrosive |
| Pyridine | 79.10 | 9.7 mL (9.5 g) | 0.12 | Base, toxic, flammable |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For work-up |
| Brine | - | ~50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent |
Procedure:
-
Dissolve the crude 4-methoxybenzoyl chloride in 50 mL of anhydrous DCM in a round-bottom flask.
-
In a separate flask, dissolve ethylamine (7.2 mL) and pyridine (9.7 mL) in 100 mL of anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath with stirring.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove pyridine and excess amine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure N-ethyl-4-methoxybenzamide as a white solid.
Caption: Step-by-step experimental workflow.
Product Characterization
The final product should be characterized to confirm its identity and purity.
Expected Product Data
| Property | Expected Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | [10] |
| CAS Number | 7403-41-0 | [10] |
| Molecular Formula | C₁₀H₁₃NO₂ | [10] |
| Molar Mass | 179.22 g/mol | [10] |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 66-67 °C | [11] |
| Expected Yield | 70-90% (based on similar reactions) | [12] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be performed to confirm the structure.[13][14]
Critical Safety and Handling Considerations
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[15][16] It causes severe burns to the skin, eyes, and respiratory tract.[17][18] Always handle in a chemical fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[16][19] Ensure no contact with water or moisture.[15]
-
Ethylamine: This is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.
-
Pyridine: A flammable liquid with a harmful vapor. It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Waste Disposal: All chemical waste, especially thionyl chloride residues, must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium carbonate) and disposed of according to institutional and local regulations.
Alternative Synthetic Approaches
While the acyl chloride method is robust, other strategies exist for forming amide bonds that may be advantageous in specific contexts, particularly when dealing with sensitive substrates.
-
Carbodiimide Coupling (DCC/EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, especially in peptide synthesis.[12] They act as dehydrating agents, facilitating amide bond formation under very mild, neutral conditions.[6] The primary drawback is the formation of urea byproducts, which can sometimes be difficult to remove.
-
Boron-Based Catalysts: Various boronic acids and other boron-containing compounds have been developed as catalysts for the direct amidation of carboxylic acids and amines, offering a greener alternative by avoiding stoichiometric activating agents.[20][21]
Conclusion
The synthesis of N-ethyl-4-methoxybenzamide from 4-methoxybenzoic acid is most reliably achieved through a two-step process involving the activation of the carboxylic acid to its corresponding acyl chloride with thionyl chloride, followed by a Schotten-Baumann reaction with ethylamine. This method is high-yielding, uses readily available reagents, and is scalable. The causality for this approach is clear: activation is necessary to overcome the inherent lack of reactivity of the carboxylic acid-amine salt pair. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this and related amide compounds.
References
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Master Organic Chemistry. [Link]
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017-08-07). The Journal of Organic Chemistry - ACS Publications. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
- Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
- Direct Amidations of Carboxylic Acids with Amines. (2023-02-22). Encyclopedia.pub. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025-08-10). ResearchGate. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
- N-(2-Dimethylamino-ethyl)-4-methoxy-benzamide. SpectraBase. [Link]
- N Ethyl 4 methoxybenzamide. mzCloud. [Link]
- N-ethyl-4-methoxybenzamide. PubChem - NIH. [Link]
- Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
- 7-methoxyphthalide. Organic Syntheses Procedure. [Link]
- Preparation of acyl chlorides with thionyl chloride. Journal of Chemical Education. [Link]
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N-ethyl-4-methoxybenzamide chemical properties and structure
An In-depth Technical Guide to N-ethyl-4-methoxybenzamide: Properties, Synthesis, and Characterization
Introduction
N-ethyl-4-methoxybenzamide is a chemical compound belonging to the class of N-substituted benzamides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Structure
The fundamental identity of a chemical compound lies in its structure and nomenclature. N-ethyl-4-methoxybenzamide is systematically named based on IUPAC conventions, which precisely describe its molecular architecture.
-
IUPAC Name: N-ethyl-4-methoxybenzamide[1]
-
CAS Number: 7403-41-0[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Canonical SMILES: CCNC(=O)C1=CC=C(C=C1)OC[1]
-
InChI Key: KIOWCVBPJXEJLN-UHFFFAOYSA-N[1]
The structure consists of a central benzamide core, characterized by a benzene ring attached to an amide functional group. A methoxy group (-OCH₃) is substituted at the para-position (position 4) of the benzene ring, and an ethyl group (-CH₂CH₃) is attached to the nitrogen atom of the amide.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of N-ethyl-4-methoxybenzamide dictate its behavior in various chemical and biological systems. These properties are crucial for its handling, purification, and application.
| Property | Value | Source(s) |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 66-67 °C | |
| Monoisotopic Mass | 179.094628657 Da | [1][2] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-ethyl-4-methoxybenzamide.
-
Mass Spectrometry (LC-MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For N-ethyl-4-methoxybenzamide, the expected [M+H]⁺ ion would be at m/z 180.1019. Common fragments observed in its mass spectrum include ions at m/z 135.0439 and 109.0647, corresponding to the 4-methoxybenzoyl cation and subsequent fragments.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching around 3300 cm⁻¹, C=O (amide I) stretching near 1630 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methoxy group protons (a singlet), and the amide proton (a broad singlet).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted carbons), the methoxy carbon, and the two carbons of the ethyl group.
-
Synthesis of N-ethyl-4-methoxybenzamide
The most common and efficient method for synthesizing N-ethyl-4-methoxybenzamide is through the acylation of ethylamine with 4-methoxybenzoyl chloride.[3] This reaction, often performed under Schotten-Baumann conditions, is a robust and versatile method for forming the amide bond.[3] The overall synthesis can be viewed as a two-step process, starting from 4-methoxybenzoic acid.
Workflow for the Synthesis of N-ethyl-4-methoxybenzamide
Caption: A two-step synthesis workflow for N-ethyl-4-methoxybenzamide.
Experimental Protocol: Step 1 - Synthesis of 4-Methoxybenzoyl Chloride
This protocol outlines the conversion of 4-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methoxybenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is often used in the next step without further purification.
Experimental Protocol: Step 2 - Synthesis of N-ethyl-4-methoxybenzamide
This protocol describes the synthesis of N-ethyl-4-methoxybenzamide by reacting 4-methoxybenzoyl chloride with ethylamine.[3]
-
Reaction Setup: In a separate round-bottom flask, dissolve ethylamine and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the 4-methoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (to remove excess amine and base), water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity and Applications
The 4-methoxybenzamide scaffold is a versatile building block in the design of novel therapeutic agents. Derivatives have shown potential in several areas of drug discovery.[3]
-
Medicinal Chemistry: The amide bond is a critical functional group in many pharmaceuticals, contributing to chemical stability and the ability to form hydrogen bonds with biological targets.[3] The presence of the methoxy group can influence the electronic properties and bioavailability of the resulting amide, making it a valuable scaffold for lead optimization.[3]
-
Chemical Synthesis: N-ethyl-4-methoxybenzamide can serve as a precursor or intermediate in the synthesis of more complex molecules. The amide functionality can be hydrolyzed under acidic or basic conditions, or the aromatic ring can undergo further electrophilic substitution.
Safety and Handling
N-ethyl-4-methoxybenzamide is classified as an irritant. Proper safety precautions should be taken when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
Introduction: The Benzamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of N-ethyl-4-methoxybenzamide Derivatives
The benzamide functional group represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding and aromatic interactions. This versatility has led to the development of numerous clinically significant drugs across diverse therapeutic areas, including antipsychotics, antiemetics, and prokinetics.[1] Within this broad chemical family, derivatives of N-ethyl-4-methoxybenzamide are emerging as a class of compounds with significant and varied biological potential.
The core structure, characterized by a methoxy-substituted phenyl ring linked to an ethyl-substituted amide, provides a unique electronic and steric profile. The methoxy group acts as a hydrogen bond acceptor and influences the electron density of the aromatic ring, while the N-ethyl group provides a degree of lipophilicity and specific steric bulk. This guide, authored from the perspective of a Senior Application Scientist, delves into the synthesis, characterization, and multifaceted biological activities of these derivatives, offering field-proven insights into their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents. We will explore the causal relationships behind experimental designs, present validated protocols, and synthesize structure-activity relationship (SAR) data to provide a comprehensive resource for researchers and drug development professionals.
Sources
N-Ethyl-4-methoxybenzamide: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide moiety represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets. This guide focuses on a specific, yet underexplored, member of this family: N-ethyl-4-methoxybenzamide. While extensive data on this particular molecule is nascent, its structural components—the 4-methoxybenzamide core and the N-ethyl substitution—are prevalent in numerous biologically active compounds. This document will, therefore, provide a comprehensive analysis of the N-ethyl-4-methoxybenzamide scaffold, drawing upon structure-activity relationships of close analogs to illuminate its therapeutic potential. We will delve into its synthesis, explore its likely biological activities with a focus on its potential as an anticonvulsant and a melatonin receptor agonist, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide serves as a foundational resource for researchers looking to leverage the N-ethyl-4-methoxybenzamide core in the design of novel therapeutics.
The Benzamide Core: A Privileged Element in Drug Design
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[1] These scaffolds provide an efficient starting point for drug discovery, as they often possess favorable pharmacokinetic properties and are amenable to chemical modification to achieve target specificity and potency.[1] The benzamide scaffold is a prime example of such a privileged structure, appearing in a wide array of approved drugs with diverse therapeutic applications.
The versatility of the benzamide moiety stems from its ability to engage in key molecular interactions, including hydrogen bonding via the amide N-H and carbonyl oxygen, as well as π-π stacking and hydrophobic interactions through the benzene ring.[2] These interactions are fundamental to the binding of small molecules to the active sites of enzymes and receptors.
Caption: A diagram illustrating the concept of a privileged scaffold in drug discovery.
N-Ethyl-4-methoxybenzamide: A Scaffold of High Potential
N-ethyl-4-methoxybenzamide, while not extensively studied as an independent therapeutic agent, possesses a combination of structural features that suggest significant biological potential. The 4-methoxy substitution on the benzamide ring is a common motif in a variety of bioactive molecules, and the N-ethyl group can influence potency and selectivity.
Synthesis of N-Ethyl-4-methoxybenzamide
The synthesis of N-ethyl-4-methoxybenzamide is typically achieved through the acylation of ethylamine with 4-methoxybenzoyl chloride. This is a robust and high-yielding reaction.
Caption: A workflow for the synthesis of N-ethyl-4-methoxybenzamide.
Experimental Protocol: Synthesis of N-Ethyl-4-methoxybenzamide
Materials:
-
4-methoxybenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the stirred ethylamine solution over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-ethyl-4-methoxybenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Biological Activities of the N-Ethyl-4-methoxybenzamide Scaffold
Based on the known activities of structurally similar compounds, the N-ethyl-4-methoxybenzamide scaffold is predicted to exhibit several valuable biological activities.
Anticonvulsant Activity
Numerous benzamide derivatives have been identified as potent anticonvulsant agents. For instance, a study on 4-methoxy- and 4-chlorobenzanilides revealed that some derivatives exhibit significant protection against maximal electroshock (MES)-induced seizures in mice.[3] The 4-methoxy group, in particular, was found to be a favorable substitution for anticonvulsant activity.[3] The N-alkylation of the benzamide can also play a crucial role in modulating this activity.
Table 1: Anticonvulsant Activity of a Structurally Related Benzamide
| Compound | Test | Animal Model | Route | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 4-methoxy-2,6-dimethylbenzanilide | MES | Mouse | i.p. | 18.58 | 133.72 | 7.2 | [3] |
| 4-methoxy-2,6-dimethylbenzanilide | MES | Mouse | p.o. | 27.40 | 342.58 | 12.5 | [3] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Materials:
-
Test compound (N-ethyl-4-methoxybenzamide)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male albino mice (e.g., Swiss or C57BL/6)
-
Corneal electrodes
-
A stimulator capable of delivering a constant current (e.g., 50 mA, 60 Hz for 0.2 seconds)
Procedure:
-
Administer the test compound or vehicle to groups of mice at various doses via the desired route (e.g., intraperitoneally or orally).
-
At the time of peak effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply a drop of saline to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extensor seizure. The absence of this seizure is defined as protection.
-
Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures using a suitable statistical method (e.g., probit analysis).
-
Determine the median toxic dose (TD₅₀) by observing for signs of neurological deficit (e.g., ataxia, lethargy) at various doses.
-
Calculate the Protective Index (PI = TD₅₀/ED₅₀) as a measure of the compound's margin of safety.
Melatonin Receptor Agonism
Melatonin, an indoleamine neurohormone, regulates circadian rhythms through its interaction with two G protein-coupled receptors, MT₁ and MT₂. The N-acyl-5-methoxytryptamine core of melatonin can be mimicked by simpler phenylalkyl amide structures. Studies have shown that N-alkylation and the position of the methoxy group on the phenyl ring are critical for binding affinity to melatonin receptors. Specifically, while 4-methoxy substitution has been reported to decrease affinity in some phenylalkyl amide series, the combination of N-ethyl substitution with a 4-methoxybenzamide core warrants investigation, as subtle structural changes can significantly impact receptor interaction.
Caption: A simplified diagram of the melatonin receptor signaling pathway.
Experimental Protocol: Melatonin Receptor (MT₁) Radioligand Binding Assay
Materials:
-
Cell membranes prepared from a cell line stably expressing the human MT₁ receptor.
-
2-[¹²⁵I]-Iodomelatonin (radioligand)
-
Test compound (N-ethyl-4-methoxybenzamide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well microplate, combine the cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kₑ), and varying concentrations of the test compound (N-ethyl-4-methoxybenzamide) in the binding buffer.
-
To determine non-specific binding, include wells containing an excess of unlabeled melatonin (e.g., 10 µM).
-
To determine total binding, include wells with only the cell membranes and radioligand.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Conclusion and Future Directions
The N-ethyl-4-methoxybenzamide scaffold holds considerable promise as a privileged structure in drug discovery. Its straightforward synthesis and the known biological activities of its close analogs, particularly in the areas of anticonvulsants and melatonin receptor modulation, make it an attractive starting point for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of N-ethyl-4-methoxybenzamide and its derivatives.
Future research should focus on the systematic biological screening of N-ethyl-4-methoxybenzamide to generate a comprehensive activity profile. Structure-activity relationship (SAR) studies, involving modifications of the N-ethyl group and substitutions on the benzoyl ring, will be crucial in optimizing potency and selectivity for specific biological targets. The exploration of this scaffold in other therapeutic areas where benzamides have shown utility, such as oncology and psychiatry, is also warranted. This in-depth investigation will be instrumental in unlocking the full therapeutic potential of the N-ethyl-4-methoxybenzamide core.
References
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 2016. Available from: [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2. PubChem. Available from: [Link]
- Clark CR, McMillian CL. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. J Pharm Sci. 1990 Mar;79(3):220-2.
- Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. J Med Chem. 1991 Jul;34(7):2138-44.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. 2020; 15(3): 266–276.
Sources
- 1. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-ethyl-4-methoxybenzamide: A Roadmap to Unveiling Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
N-ethyl-4-methoxybenzamide is a small molecule whose therapeutic potential remains largely unexplored in publicly available literature. However, its core structure—a substituted benzamide—is a well-established pharmacophore present in a diverse range of clinically significant drugs. This guide provides a comprehensive framework for the systematic investigation of N-ethyl-4-methoxybenzamide's therapeutic targets. We will not present established data, as it is scarce. Instead, we will leverage structure-activity relationships from closely related analogues to propose high-priority therapeutic areas for investigation: dopaminergic system modulation, anticancer activity, and antiviral effects. This document serves as a technical roadmap, detailing the scientific rationale, experimental workflows, and specific, self-validating protocols required to elucidate the compound's mechanism of action and validate its potential as a novel therapeutic agent.
Introduction: The Benzamide Scaffold as a Privileged Structure
The benzamide moiety is a cornerstone of modern medicinal chemistry. Its derivatives have yielded drugs targeting a wide array of biological systems. For instance, bromopride and iodobenzamide are potent dopamine D2 receptor antagonists used as antiemetics and diagnostic agents, respectively[1][2]. More recently, substituted N-phenylbenzamides have demonstrated promising antiproliferative and antiviral activities[3][4][5].
N-ethyl-4-methoxybenzamide, with its simple N-ethyl and para-methoxy substitutions, represents a foundational structure within this chemical class. The absence of extensive biological data presents a unique opportunity for discovery. This guide is built on the logical premise that the known activities of its structural relatives provide the most rational starting points for investigation. We will outline three primary research thrusts, each with a detailed experimental plan designed to efficiently identify and validate potential therapeutic targets.
Proposed Therapeutic Target Area 1: Dopaminergic System Modulation
Scientific Rationale
The structural similarity of N-ethyl-4-methoxybenzamide to known dopamine receptor ligands is compelling. Substituted benzamides like amisulpride and iodobenzamide are well-characterized dopamine D2/D3 receptor antagonists[1][6]. Furthermore, other N-substituted methoxybenzamides have been synthesized and shown to possess high affinity and selectivity for the dopamine D4 receptor[7]. The ethyl and methoxy groups of our target compound are consistent with moieties known to interact with the binding pockets of these G-protein coupled receptors (GPCRs). Therefore, our primary hypothesis is that N-ethyl-4-methoxybenzamide acts as a modulator of dopamine receptors.
Experimental Workflow: From Binding to Behavior
The investigation will follow a hierarchical approach, starting with target binding and progressing to functional and in vivo validation. This ensures that resources are directed toward the most promising activities.
Caption: Hierarchical workflow for dopamine receptor target validation.
Key Experimental Protocols
2.3.1 Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
-
Objective: To determine if N-ethyl-4-methoxybenzamide displaces a known radioligand from the human dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (positive control competitor).
-
N-ethyl-4-methoxybenzamide (test compound), dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, scintillation fluid, microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of N-ethyl-4-methoxybenzamide (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM).
-
For total binding wells, add 50 µL of vehicle (DMSO).
-
For non-specific binding wells, add 50 µL of Haloperidol (at a final concentration of 10 µM).
-
For competition wells, add 50 µL of the N-ethyl-4-methoxybenzamide dilutions.
-
Add 50 µL of the D2 receptor membrane preparation to all wells.
-
Incubate for 60 minutes at room temperature.
-
Harvest the plate onto filtermats using a cell harvester, washing with ice-cold assay buffer.
-
Dry the filtermats, add scintillation fluid, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to an inhibition constant (Ki).
Proposed Therapeutic Target Area 2: Anticancer Activity
Scientific Rationale
Recent studies have highlighted the antiproliferative effects of methoxy-substituted benzamide derivatives against various cancer cell lines, including breast (MCF-7) and colorectal (HCT 116) cancers[4]. The mechanisms, while not fully elucidated for all analogues, often involve cell cycle arrest and induction of apoptosis. The simple structure of N-ethyl-4-methoxybenzamide makes it an attractive candidate for initial screening to determine if it shares this cytotoxic potential.
Experimental Workflow: From Cytotoxicity to Mechanism
The screening process is designed to first identify cytotoxic activity and then systematically investigate the underlying mechanism in the most sensitive cell lines.
Caption: Workflow for identifying and characterizing anticancer activity.
Key Experimental Protocols
3.3.1 Protocol: MTT Cytotoxicity Assay
-
Objective: To assess the effect of N-ethyl-4-methoxybenzamide on the metabolic activity (and thus viability) of cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
N-ethyl-4-methoxybenzamide.
-
Doxorubicin (positive control).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates, microplate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of N-ethyl-4-methoxybenzamide or Doxorubicin. Include vehicle-only wells as a negative control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Proposed Therapeutic Target Area 3: Antiviral Activity
Scientific Rationale
A compelling study demonstrated that an N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exerts potent anti-Hepatitis B Virus (HBV) activity[3]. The proposed mechanism involves the upregulation of the host restriction factor APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication[3]. Given the shared 4-methoxybenzamide core, it is plausible that N-ethyl-4-methoxybenzamide could modulate similar host antiviral pathways. Related structures have also shown activity against Enterovirus 71 (EV71)[5].
Proposed Mechanism: APOBEC3G Upregulation
The primary hypothesis is that the compound does not target the virus directly but rather enhances the innate immune response of the host cell by increasing the expression of the A3G enzyme.
Sources
- 1. Iodobenzamide - Wikipedia [en.wikipedia.org]
- 2. Bromopride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 6. CGP-25454A - Wikipedia [en.wikipedia.org]
- 7. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of N-ethyl-4-methoxybenzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of N-ethyl-4-methoxybenzamide
Introduction
N-ethyl-4-methoxybenzamide (CAS No: 7403-41-0) is a chemical compound belonging to the benzamide class, characterized by a central benzene ring substituted with a methoxy group and an N-ethylcarboxamide group at the para position. With a molecular formula of C₁₀H₁₃NO₂ and a monoisotopic mass of 179.095 Da, its structural elucidation is fundamental for its application in research, particularly in drug development and materials science where benzamide derivatives are of significant interest.[1][2]
This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of N-ethyl-4-methoxybenzamide. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The discussion will not only present the expected data but also explore the underlying principles and experimental considerations that ensure data integrity and accurate interpretation, reflecting a methodology built on expertise and trustworthiness.
Analytical Workflow: A Multi-Technique Approach
The structural characterization of a molecule like N-ethyl-4-methoxybenzamide relies on a synergistic analytical workflow. No single technique provides all the necessary information; instead, data from multiple spectroscopic methods are integrated to build a complete and validated structural picture. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and provides fragmentation data that further supports the proposed structure.[3]
Caption: Integrated workflow for the characterization of N-ethyl-4-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: The Amide Bond's Influence
A key structural feature of N-ethyl-4-methoxybenzamide is the amide C-N bond. Due to resonance delocalization of the nitrogen lone pair electrons onto the carbonyl oxygen, this bond possesses significant double-bond character.[4][5] This restricted rotation is a critical concept; it can make the two protons on the N-CH₂ group diastereotopic and thus chemically non-equivalent, potentially leading to a more complex splitting pattern than a simple quartet.[5] At room temperature, however, rotation may be fast enough on the NMR timescale to show an averaged signal.
¹H NMR Spectroscopy: Proton Environment Analysis
Expected Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.75 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield. |
| ~ 6.95 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-donating methoxy group are shielded and shifted upfield. |
| ~ 6.20 | Broad Singlet (br s) | 1H | N-H (Amide) | The amide proton signal is often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration.[6] |
| ~ 3.85 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Methoxy protons are singlets and typically appear in this region.[7] |
| ~ 3.45 | Quartet (q) | 2H | -CH₂- (Ethyl) | This methylene group is adjacent to the amide nitrogen and coupled to the methyl group, resulting in a quartet. The chemical shift is downfield due to the proximity of the electronegative nitrogen and carbonyl group. |
| ~ 1.25 | Triplet (t) | 3H | -CH₃ (Ethyl) | This methyl group is coupled to the adjacent methylene group, resulting in a triplet. |
Note: Predicted values are based on established principles and data from similar compounds. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Carbon Framework
Expected Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 167.5 | C=O (Amide) | The carbonyl carbon of an amide is significantly deshielded. |
| ~ 162.0 | C-4 (Aromatic) | The aromatic carbon directly attached to the electron-donating methoxy group is shifted downfield. |
| ~ 129.0 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the carbonyl group. |
| ~ 126.5 | C-1 (Aromatic) | The ipso-carbon attached to the carbonyl group. |
| ~ 113.8 | C-3, C-5 (Aromatic) | Aromatic carbons ortho to the methoxy group are shielded. |
| ~ 55.5 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |
| ~ 35.0 | -CH₂- (Ethyl) | The methylene carbon of the ethyl group. |
| ~ 14.8 | -CH₃ (Ethyl) | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N-ethyl-4-methoxybenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer on the deuterium signal of the CDCl₃.
-
Acquire the spectrum using a standard pulse program. A 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical starting points.[3]
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire the spectrum with full proton decoupling (e.g., using a zgpg pulse program).
-
A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended.[3]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8]
Expertise & Causality: Interpreting Key Vibrational Modes
For N-ethyl-4-methoxybenzamide, the IR spectrum is dominated by absorptions from the amide, the aromatic ring, and the methoxy group. The position of the amide C=O (Amide I band) and N-H (Amide II band) are particularly diagnostic. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[6] The aromatic region will show characteristic C=C stretching and C-H bending vibrations that can hint at the substitution pattern.[9][10]
Expected Data (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~ 3300 | N-H Stretch | Secondary Amide (N-H) | Strong |
| ~ 3050 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| ~ 2970, 2850 | C-H Stretch (sp³) | Ethyl & Methoxy C-H | Medium |
| ~ 1640 | C=O Stretch (Amide I) | Amide (R-CO-NHR) | Strong |
| ~ 1605, 1510 | C=C Stretch | Aromatic Ring | Strong |
| ~ 1540 | N-H Bend (Amide II) | Amide (R-CO-NHR) | Strong |
| ~ 1250 | C-O-C Asymmetric Stretch | Aryl Ether (-O-CH₃) | Strong |
| ~ 1030 | C-O-C Symmetric Stretch | Aryl Ether (-O-CH₃) | Medium |
| ~ 840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid N-ethyl-4-methoxybenzamide powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure.
Expertise & Causality: The Benzoyl Cation Fragmentation
For aromatic amides, the most common fragmentation pathway under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is the cleavage of the amide (N-CO) bond.[11][12] This is a favorable process because it results in the formation of a resonance-stabilized acylium cation. For N-ethyl-4-methoxybenzamide, this leads to a prominent 4-methoxybenzoyl cation.[13]
Expected Data (LC-MS with ESI+):
| m/z | Ion Assignment | Rationale |
| 180.102 | [M+H]⁺ | The protonated molecular ion. The exact mass (calculated for C₁₀H₁₄NO₂⁺ is 180.1019) confirms the elemental composition when measured on a high-resolution mass spectrometer (HRMS).[1] |
| 135.044 | [C₈H₇O₂]⁺ | This is the base peak resulting from the characteristic cleavage of the N-CO bond, losing the neutral ethylamine fragment (CH₃CH₂NH₂). This forms the highly stable 4-methoxybenzoyl acylium ion.[1] |
| 107.050 | [C₇H₇O]⁺ | Loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation (m/z 135). |
| 77.039 | [C₆H₅]⁺ | Loss of formaldehyde (CH₂O) from the m/z 107 fragment, or loss of CO from the benzoyl cation (if methoxy group was cleaved earlier). This corresponds to the phenyl cation. |
digraph "Fragmentation_Pathway" { graph [nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];MolIon [label="[M+H]⁺\nm/z = 180"]; Acylium [label="4-Methoxybenzoyl Cation\n[C₈H₇O₂]⁺\nm/z = 135"]; Frag107 [label="[C₇H₇O]⁺\nm/z = 107"]; Frag77 [label="Phenyl Cation\n[C₆H₅]⁺\nm/z = 77"];
MolIon -> Acylium [label="- C₂H₅NH₂"]; Acylium -> Frag107 [label="- CO"]; Frag107 -> Frag77 [label="- CH₂O"]; }
Caption: Primary MS fragmentation pathway for N-ethyl-4-methoxybenzamide.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Chromatographic Conditions (for sample introduction):
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to promote protonation for ESI+).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform a data-dependent acquisition where the most intense ion from the full scan (i.e., m/z 180.1) is selected for fragmentation (MS/MS) to generate the fragment ion spectrum.
-
Conclusion
The structural identity and purity of N-ethyl-4-methoxybenzamide can be unequivocally established through a coordinated application of NMR, FTIR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the connectivity of the ethyl, methoxy, and aromatic moieties. FTIR spectroscopy provides rapid confirmation of key functional groups, particularly the secondary amide and aryl ether. High-resolution mass spectrometry validates the elemental composition via an accurate mass measurement of the molecular ion and reveals a characteristic fragmentation pattern dominated by the formation of the stable 4-methoxybenzoyl cation. Together, these techniques provide a self-validating system of analysis, ensuring the high degree of scientific integrity required in research and development.
References
-
da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19681-19690. Available at: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
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A Technical Guide to Investigating N-ethyl-4-methoxybenzamide as a Potential Enzyme Inhibitor
Abstract
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets. While N-ethyl-4-methoxybenzamide itself is a sparsely studied compound, its structural components suggest significant potential for biological activity, particularly as an enzyme inhibitor. This technical guide outlines a comprehensive, field-proven research program for the systematic evaluation of N-ethyl-4-methoxybenzamide. It serves as a roadmap for researchers in drug discovery, providing the rationale, detailed experimental protocols, and data interpretation frameworks necessary to move from initial hypothesis to lead optimization. We will cover the foundational principles of its potential activity, primary biochemical screening, potency determination, mechanism of action studies, and cellular target validation, establishing a self-validating system for its investigation.
Introduction: The Rationale for Investigation
N-ethyl-4-methoxybenzamide is a small molecule featuring a secondary amide and a methoxy-substituted benzene ring. While specific literature on its bioactivity is limited, the broader class of benzamide derivatives is exceptionally well-represented in pharmacology. These compounds are known to inhibit a wide array of enzymes, making them valuable tools and therapeutic agents.[1][2] The benzamide functional group can act as a key interacting moiety, often engaging in hydrogen bonding or coordinating with metal ions within enzyme active sites, such as the zinc ion in histone deacetylases (HDACs).[3][4]
The rationale for investigating N-ethyl-4-methoxybenzamide is therefore grounded in precedent. Benzamide-containing molecules have been successfully developed as inhibitors for targets including:
-
Histone Deacetylases (HDACs): The benzamide group can serve as a zinc-binding group, making it a key component in many HDAC inhibitors used in oncology.[3][5]
-
Poly(ADP-ribose) Polymerases (PARPs): Benzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair.[6]
-
Cholinesterases (AChE/BuChE): Various benzamide derivatives have shown potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, relevant targets for Alzheimer's disease.[7][8]
-
Glycogen Phosphorylase (GP): Novel benzamide derivatives have been identified as potent inhibitors of GP, a target for type 2 diabetes.[2]
-
Dopamine and Serotonin Receptors: While not enzymes, the ability of substituted benzamides to act as antagonists at these receptors highlights the scaffold's versatility in binding to protein targets.[9][10]
This guide proposes a logical, structured workflow to systematically explore the enzyme inhibitory potential of N-ethyl-4-methoxybenzamide, transforming it from an uncharacterized molecule into a potential lead compound.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physical and chemical properties is the first step in any drug discovery workflow.
Key Properties
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [11] |
| Molecular Weight | 179.22 g/mol | [11][12] |
| CAS Number | 7403-41-0 | [11] |
| Appearance | Powder | [12] |
| Melting Point | 66-67 °C | [12] |
| SMILES | CCNC(=O)C1=CC=C(C=C1)OC | [11] |
Proposed Synthetic Route
N-ethyl-4-methoxybenzamide can be readily synthesized via a standard amidation reaction. The most direct approach involves the condensation of an activated carboxylic acid derivative (like an acyl chloride) with ethylamine.
-
Rationale: This is a high-yielding and well-established transformation in organic synthesis. The use of 4-methoxybenzoyl chloride provides a reactive electrophile that readily couples with the nucleophilic ethylamine. The reaction is typically run in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Protocol: Synthesis of N-ethyl-4-methoxybenzamide
-
To a stirred solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield N-ethyl-4-methoxybenzamide.
A Proposed Workflow for Target Identification and Validation
The core of this guide is a systematic process to identify and characterize the potential enzyme inhibitory activity of N-ethyl-4-methoxybenzamide. The workflow is designed to be iterative and self-validating, ensuring that resources are focused on the most promising leads.
Caption: Proposed research workflow for evaluating N-ethyl-4-methoxybenzamide.
Phase 1: Primary Screening and Hit Identification
The initial step is to screen the compound against a diverse panel of enzymes to identify potential "hits." This broad approach maximizes the chance of discovering novel activity.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay [13] This protocol provides a general framework. Specific substrates and buffer conditions must be optimized for each enzyme.[14]
-
Preparation:
-
Prepare a stock solution of N-ethyl-4-methoxybenzamide (e.g., 10 mM in DMSO).
-
Prepare assay buffer optimized for the target enzyme's pH and ionic strength.
-
Prepare substrate stock solution. The substrate should produce a chromogenic or fluorogenic product upon enzymatic conversion.[13]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 2 µL of the test compound stock to the appropriate wells.
-
Positive Control: Add 2 µL of a known inhibitor for the target enzyme.
-
Negative Control (100% Activity): Add 2 µL of DMSO (vehicle).
-
Blank (0% Activity): Add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Add 98 µL of assay buffer containing the purified target enzyme to all wells except the Blank. Add 100 µL of buffer without enzyme to the Blank wells.
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
-
Reaction Initiation:
-
Add 100 µL of the substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well.
-
Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank))
-
A "hit" is typically defined as a compound that shows >50% inhibition at the screening concentration (e.g., 10 µM).
-
Phase 2: Potency and Mechanism of Action
Once a hit is identified, the next steps are to quantify its potency and understand its mechanism of inhibition.
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of an inhibitor's potency.[16][17]
Caption: Workflow for IC50 determination.
Protocol 2: IC50 Determination
-
Compound Preparation: Prepare a serial dilution of N-ethyl-4-methoxybenzamide, typically in 1:3 or 1:10 steps, to cover a wide concentration range (e.g., from 100 µM down to 1 nM).
-
Assay Execution: Perform the enzyme inhibition assay as described in Protocol 1, but using the range of inhibitor concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve.[18][19] The equation is typically a four-parameter logistic fit.
-
The IC50 is the concentration of the inhibitor that corresponds to 50% on the y-axis of the fitted curve.[18]
-
Hypothetical IC50 Data Table
| Target Enzyme | N-ethyl-4-methoxybenzamide IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| HDAC1 | 1.25 | Entinostat | 0.93[5] |
| AChE | 15.6 | Tacrine | 0.02[8] |
| GPb | 25.4 | Compound 4m | 2.68[2] |
MoA studies determine how the compound inhibits the enzyme. This is crucial for guiding lead optimization. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, which can be distinguished by analyzing enzyme kinetics at varying concentrations of both substrate and inhibitor.[20][21][22]
Protocol 3: Michaelis-Menten Kinetic Analysis
-
Experimental Design: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the columns (e.g., 8 concentrations from 0.1x Km to 10x Km) and the inhibitor concentration along the rows (e.g., 5 concentrations from 0x to 5x IC50).
-
Assay Execution: Run the enzyme assay and measure the initial reaction velocity (v) for each condition.
-
Data Analysis:
Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
Phase 3: Cellular Target Engagement and SAR
A compound that is potent in a biochemical assay must also be effective in a cellular context.[24] This phase validates the target in a more physiologically relevant environment.
Protocol 4: In-Cell Western Assay for Target Engagement [17] This assay measures the effect of the inhibitor on a downstream marker of enzyme activity within intact cells. For an HDAC inhibitor, this would be the level of histone acetylation.
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of N-ethyl-4-methoxybenzamide for a specified time (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the target modification (e.g., anti-acetyl-Histone H3).
-
Incubate with a fluorescently-labeled secondary antibody. A second antibody for normalization (e.g., total Histone H3) with a different fluorophore can be used for multiplexing.[17]
-
-
Imaging and Analysis:
-
Image the plate using a fluorescence imager.
-
Quantify the fluorescence intensity for the target and normalization protein in each well.
-
Calculate the cellular EC50 (effective concentration) by plotting the normalized signal against the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial molecule, N-ethyl-4-methoxybenzamide, is a starting point. SAR studies involve synthesizing and testing analogs to understand which parts of the molecule are critical for activity and to improve potency, selectivity, and drug-like properties.[1][25]
Caption: Key regions for SAR exploration on the N-ethyl-4-methoxybenzamide scaffold.
Key Questions for SAR:
-
Amide Substituent (R1): Is the ethyl group optimal? SAR studies on other benzamides suggest that the size of this group can significantly impact potency.[1] Analogs could include methyl, propyl, or small cyclic groups.
-
Aromatic Ring (R2): How does the position and nature of the methoxy group affect activity? Analogs could involve moving the methoxy group (ortho, meta), replacing it with other electron-donating or -withdrawing groups (e.g., -OH, -Cl, -CF3), or adding a second substituent.[1][3]
Hypothetical SAR Table (Target: HDAC1)
| Compound | R1 (Amide) | R2 (Ring) | IC50 (µM) | Rationale |
| Parent | -CH2CH3 | 4-OCH3 | 1.25 | Starting Point |
| Analog 1 | -CH3 | 4-OCH3 | 2.50 | Smaller alkyl group decreases potency |
| Analog 2 | -CH2CH2CH3 | 4-OCH3 | 0.85 | Larger alkyl group fits better in pocket |
| Analog 3 | -CH2CH3 | 3-OCH3 | 5.10 | Positional isomerism is critical |
| Analog 4 | -CH2CH3 | 4-OH | 0.55 | Hydroxyl group forms new H-bond[1] |
Conclusion
N-ethyl-4-methoxybenzamide represents a compelling, albeit uncharacterized, starting point for an enzyme inhibitor discovery program. Its foundation in the well-validated benzamide scaffold provides a strong rationale for investigation. The systematic workflow presented in this guide—from broad primary screening and robust IC50 determination to detailed mechanism of action studies and cellular validation—offers a clear and efficient path forward. By employing these self-validating protocols, researchers can rigorously assess the potential of N-ethyl-4-methoxybenzamide, elucidate its biological targets, and lay the groundwork for structure-activity relationship studies aimed at developing novel and potent enzyme inhibitors for therapeutic intervention.
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Exploring the Antimicrobial Potential of N-ethyl-4-methoxybenzamide: A Framework for Discovery and Elucidation
An In-Depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, the benzamide functional group has emerged as a "privileged scaffold," demonstrating a remarkable capacity for potent and diverse biological activities, including antimicrobial effects. This technical guide provides a comprehensive framework for the investigation of a specific, under-explored derivative, N-ethyl-4-methoxybenzamide, as a potential antimicrobial agent. While direct evidence of this compound's antimicrobial efficacy is not yet established in the public domain, this document synthesizes the broader knowledge of the benzamide class to propose a logical, evidence-based pathway for its evaluation. We present detailed protocols for antimicrobial susceptibility testing, outline a decision-making framework for elucidating its potential mechanism of action, and provide essential information regarding its synthesis and safety. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel anti-infective agents.
Introduction: The Benzamide Scaffold as a Frontier in Antimicrobial Research
The relentless evolution of drug-resistant pathogens poses a significant threat to global health. Consequently, the imperative to identify and validate new classes of antimicrobial compounds has never been more critical. The benzamide moiety, a simple yet versatile chemical structure, has garnered substantial interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, from anticancer to anti-inflammatory effects.[1] Notably, various substituted benzamides have exhibited potent antibacterial and antifungal properties, establishing this scaffold as a promising starting point for antimicrobial drug discovery.[1][2][3]
The antimicrobial mechanisms of benzamides are multifaceted and appear to be highly dependent on their specific chemical substitutions.[4] Documented mechanisms include the disruption of the bacterial cell membrane, inhibition of critical cellular processes such as trans-translation and the biosynthesis of lipoteichoic acid and menaquinone, and the depolarization of bacterial membranes.[4][5] This diversity in potential targets suggests that the benzamide scaffold can be tailored to overcome various resistance mechanisms.
This guide focuses on N-ethyl-4-methoxybenzamide, a specific derivative for which the antimicrobial properties have not been extensively reported. By leveraging the established knowledge of the broader benzamide class, we will outline a comprehensive research program to systematically evaluate its potential as a novel antimicrobial agent.
Physicochemical Properties and Safety Profile of N-ethyl-4-methoxybenzamide
A thorough understanding of a compound's fundamental properties is a prerequisite for any biological investigation. N-ethyl-4-methoxybenzamide is a solid at room temperature with a melting point of 66-67°C. Its key identifiers and computed properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-ethyl-4-methoxybenzamide
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | PubChem[6] |
| CAS Number | 7403-41-0 | PubChem[6] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[6][7] |
| Molecular Weight | 179.22 g/mol | PubChem[6] |
| Melting Point | 66-67 °C | Sigma-Aldrich, Biosynth[8] |
| Physical Form | Powder | Sigma-Aldrich |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-ethyl-4-methoxybenzamide is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
Synthesis of N-ethyl-4-methoxybenzamide
The availability of a reliable synthetic route is crucial for producing the quantities of N-ethyl-4-methoxybenzamide required for comprehensive antimicrobial testing. While several methods for the synthesis of N-substituted benzamides exist, a common approach involves the acylation of an amine with a carboxylic acid or its derivative. One established method for the synthesis of related N,N-diethylbenzamides utilizes a non-classical Mitsunobu reaction, which could be adapted for the synthesis of N-ethyl-4-methoxybenzamide.[10] This reaction involves the coupling of 4-methoxybenzoic acid with ethylamine in the presence of a phosphine and an azodicarboxylate.[10] Another approach involves the reaction of anisaldehyde with ethylamine followed by reduction with sodium triacetoxyborohydride to yield the corresponding benzylamine, which can then be oxidized to the benzamide.[11]
A Proposed Workflow for Antimicrobial Evaluation
The following sections detail a systematic approach to characterizing the antimicrobial properties of N-ethyl-4-methoxybenzamide.
Initial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The first step in assessing the antimicrobial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Rationale for Experimental Design: A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, should be selected to assess the spectrum of activity. The inclusion of both susceptible and resistant strains (e.g., methicillin-resistant Staphylococcus aureus, MRSA) will provide valuable insights into the compound's potential to overcome existing resistance mechanisms.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of N-ethyl-4-methoxybenzamide Stock Solution:
-
Prepare a stock solution of N-ethyl-4-methoxybenzamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted compound.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of N-ethyl-4-methoxybenzamide at which there is no visible growth of the test organism.
-
Bacteriostatic versus Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
Following the determination of the MIC, it is important to ascertain whether the compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal). This is achieved through a Minimum Bactericidal Concentration (MBC) assay.
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of N-ethyl-4-methoxybenzamide that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation: The results of the MIC and MBC assays should be summarized in a table for clear comparison of the compound's activity against different bacterial strains.
Table 2: Hypothetical Antimicrobial Activity Data for N-ethyl-4-methoxybenzamide
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | ||
| Methicillin-resistant S. aureus (MRSA) | Positive | ||
| Enterococcus faecalis ATCC 29212 | Positive | ||
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Klebsiella pneumoniae (ESBL-producing) | Negative |
Elucidating the Mechanism of Action: A Guided Approach
Should N-ethyl-4-methoxybenzamide demonstrate promising antimicrobial activity, the next critical step is to investigate its mechanism of action. Based on the known mechanisms of other benzamide compounds, a logical workflow can be proposed.
dot
Caption: A decision-making workflow for investigating the mechanism of action.
Investigating Cell Membrane Disruption
Many antimicrobial benzamides exert their effect by disrupting the bacterial cell membrane.[5] A straightforward method to assess this is by measuring the uptake of a fluorescent dye that is normally excluded from cells with intact membranes, such as propidium iodide.
Experimental Protocol: Propidium Iodide Uptake Assay
-
Bacterial Cell Preparation:
-
Grow the test organism to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the buffer to a defined optical density.
-
-
Treatment and Staining:
-
Incubate the bacterial suspension with various concentrations of N-ethyl-4-methoxybenzamide (e.g., 1x, 2x, and 4x the MIC).
-
At specified time points, add propidium iodide to the cell suspensions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.
-
Probing Inhibition of Macromolecular Synthesis
If membrane disruption is not observed, the compound may be targeting intracellular processes. The inhibition of DNA, RNA, protein, or cell wall biosynthesis can be investigated using precursor incorporation assays.
Rationale for Experimental Design: By providing radiolabeled precursors for each of these essential pathways (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan), the specific pathway inhibited by the compound can be identified by a reduction in the incorporation of the corresponding radiolabel.
Future Directions and Concluding Remarks
The framework presented in this guide provides a robust starting point for the comprehensive evaluation of N-ethyl-4-methoxybenzamide as a potential antimicrobial agent. Should this compound exhibit significant in vitro activity, further studies will be warranted, including:
-
Toxicity and Safety Assessment: In vitro cytotoxicity assays using mammalian cell lines and subsequent in vivo toxicology studies will be essential to determine the therapeutic index.[5]
-
In Vivo Efficacy Studies: The antimicrobial activity will need to be validated in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of structural analogs will help to optimize the potency and pharmacokinetic properties of the lead compound.
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Investigating the Anticancer Potential of N-ethyl-4-methoxybenzamide: A Preclinical Research Framework
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including significant potential in oncology.[1][2] This technical guide outlines a comprehensive preclinical research framework for the systematic investigation of N-ethyl-4-methoxybenzamide, a compound of interest, for its potential anticancer properties. While direct studies on this specific molecule are nascent, this document synthesizes the known anticancer mechanisms of structurally related benzamide compounds to propose a robust, multi-pronged investigational strategy. We will detail hypothesized mechanisms of action, a phased experimental approach from in vitro screening to in vivo validation, and the requisite methodologies to thoroughly characterize the compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel oncologic therapeutics.
Introduction: The Promise of Benzamide Derivatives in Oncology
Benzamide and its derivatives represent a versatile class of compounds with a wide array of pharmacological applications.[3] In the realm of oncology, numerous benzamide-containing molecules have been explored as potent therapeutic agents, acting through diverse mechanisms of action.[4][5] These include, but are not limited to, the induction of apoptosis, inhibition of tubulin polymerization, and modulation of epigenetic pathways.[6][7][8] The structural simplicity and synthetic tractability of the benzamide core make it an attractive starting point for the development of novel anticancer drugs.
N-ethyl-4-methoxybenzamide (Figure 1) is a small molecule whose anticancer potential remains largely unexplored. Its chemical structure, featuring a methoxy group and an ethylamide substituent on a benzene ring, suggests the possibility of interactions with various biological targets implicated in cancer progression. The presence of the methoxy group, in particular, has been associated with the cytotoxic activity of other natural and synthetic compounds.[9] This guide provides a strategic roadmap for elucidating the anticancer capabilities of N-ethyl-4-methoxybenzamide.
Figure 1: Chemical Structure of N-ethyl-4-methoxybenzamide Caption: Chemical structure of N-ethyl-4-methoxybenzamide.
Hypothesized Mechanisms of Anticancer Activity
Based on the known biological activities of related benzamide derivatives, we can postulate several potential mechanisms through which N-ethyl-4-methoxybenzamide may exert anticancer effects. A thorough investigation should be designed to explore these possibilities.
Induction of Apoptosis
A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[10] Benzamide derivatives have been shown to trigger apoptosis through various signaling cascades.[4][8]
-
Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[11] Some benzamides induce apoptosis by generating reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[4]
-
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[10]
Tubulin Polymerization Inhibition
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site, leading to mitotic arrest and apoptosis.[6][7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Compounds that can induce cell cycle arrest provide an opportunity for the cell to either repair DNA damage or undergo apoptosis. Benzamide derivatives have been reported to cause cell cycle arrest at different phases, most notably the G2/M phase.[12][13]
Epigenetic Modulation
Epigenetic alterations are increasingly recognized as key drivers of tumorigenesis. Some benzamide-containing compounds are known to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression.[1] HDAC inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth.
A Phased Experimental Approach to Preclinical Evaluation
A logical and systematic progression of experiments is crucial to robustly evaluate the anticancer potential of N-ethyl-4-methoxybenzamide. The following phased approach ensures a comprehensive investigation from initial screening to in vivo efficacy studies.
Diagram 1: Phased Experimental Workflow Caption: A systematic workflow for the preclinical evaluation of N-ethyl-4-methoxybenzamide.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the cytotoxic effects of N-ethyl-4-methoxybenzamide against a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia).
Table 1: Representative Cancer Cell Line Panel for Initial Screening
| Cancer Type | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Lung Cancer | A549 | Non-small cell lung cancer |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| Leukemia | K-562 | Chronic myelogenous leukemia |
| Cervical Cancer | HeLa | Cervical adenocarcinoma |
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of N-ethyl-4-methoxybenzamide (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Phase 2: Elucidation of the Mechanism of Action
Once the cytotoxic activity is confirmed, the next phase focuses on understanding the underlying molecular mechanisms.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with N-ethyl-4-methoxybenzamide at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Diagram 2: Hypothesized Apoptotic Signaling Pathway Caption: Potential apoptotic pathways induced by N-ethyl-4-methoxybenzamide.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cancer cells with N-ethyl-4-methoxybenzamide at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Cell Staining: Wash the cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis: To further probe the mechanism, Western blotting should be performed to assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs).
Phase 3: In Vivo Validation
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.
Protocol 4: Xenograft Mouse Model of Cancer
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer N-ethyl-4-methoxybenzamide to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Pharmacokinetic and Toxicity Studies: Preliminary pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Acute and chronic toxicity studies in healthy animals are also essential to establish a safety profile.
Data Interpretation and Future Directions
The culmination of this multi-phased investigation will provide a comprehensive profile of the anticancer potential of N-ethyl-4-methoxybenzamide.
Table 2: Summary of Key Endpoints and Potential Outcomes
| Experiment | Key Endpoint(s) | Favorable Outcome |
| MTT Assay | IC50 values | Low micromolar or nanomolar IC50 values against multiple cancer cell lines. |
| Apoptosis Assays | Percentage of apoptotic cells | Significant increase in the percentage of apoptotic cells upon treatment. |
| Cell Cycle Analysis | Cell cycle distribution | Arrest of cells in a specific phase of the cell cycle (e.g., G2/M). |
| Western Blotting | Protein expression levels | Upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2). |
| Xenograft Model | Tumor growth inhibition | Significant reduction in tumor volume in treated mice compared to controls. |
Positive outcomes from this research framework would warrant further preclinical development, including lead optimization to enhance potency and drug-like properties, followed by more extensive toxicology studies in preparation for potential clinical trials.
Conclusion
While the anticancer potential of N-ethyl-4-methoxybenzamide is yet to be fully elucidated, the established activities of related benzamide compounds provide a strong rationale for its investigation. The systematic and rigorous experimental approach outlined in this technical guide will enable a thorough characterization of its efficacy and mechanism of action. This research has the potential to contribute a novel and effective therapeutic candidate to the arsenal of anticancer agents.
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A Technical Guide to N-ethyl-4-methoxybenzamide Derivatives as a Scaffold for Antiviral Drug Discovery
Abstract: The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health, necessitating the exploration of new chemical scaffolds for antiviral drug development. The benzamide moiety is a well-established privileged structure in medicinal chemistry, found in a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of N-ethyl-4-methoxybenzamide and its derivatives as a promising scaffold for the discovery of novel antiviral agents. We will examine the synthetic rationale, known antiviral activities against various viral families, mechanistic insights into their mode of action, and critical structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to guide future research in this area.
The Benzamide Scaffold: A Foundation for Antiviral Discovery
The benzamide functional group is a cornerstone in drug design, prized for its metabolic stability and its ability to form crucial hydrogen bonds with biological targets. Its derivatives have demonstrated a wide spectrum of biological activities. In the antiviral domain, benzamide-containing molecules have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV), Enterovirus 71 (EV71), and Hepatitis C Virus (HCV).[1][2][3]
The N-ethyl-4-methoxybenzamide core represents a synthetically accessible and versatile starting point. The methoxy group at the para-position and the N-ethyl group provide specific electronic and steric properties that can be systematically modified to optimize target engagement and pharmacokinetic profiles. The rationale for focusing on this scaffold is twofold: leveraging the proven utility of the broader benzamide class and exploring the unique chemical space offered by its specific substitution pattern.
Synthesis and Characterization of Lead Compounds
The synthesis of N-ethyl-4-methoxybenzamide derivatives typically relies on robust and well-established amidation reactions. The primary strategy involves the coupling of a benzoic acid derivative with an appropriate amine.
Causality in Synthetic Strategy Selection
The choice of coupling reagent is critical for ensuring high yield and purity. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) are often employed for their efficiency in forming the amide bond while minimizing side reactions.[4] An alternative, the Mitsunobu reaction, offers a powerful method for constructing benzamides from benzoic acids and amines, particularly when traditional methods are less effective.[5] This approach proceeds through a non-classical mechanism involving an acyloxyphosphonium ion intermediate.[5] The selection of a specific route depends on the scale of the synthesis, the nature of the substituents, and the desired purity profile.
Detailed Protocol: Synthesis of 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide
This protocol is adapted from established methods for synthesizing N-phenylbenzamide derivatives, which serve as excellent proxies for the target class of compounds.[4]
Objective: To synthesize a representative N-substituted benzamide derivative to demonstrate the core chemistry.
Materials:
-
3-Amino-4-methoxybenzoic acid
-
4-Bromoaniline
-
N,N'-diisopropylcarbodiimide (DIC)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 4-bromoaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the final product.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS), comparing the obtained data with expected values.[2]
Antiviral Activity and Spectrum
Derivatives based on the substituted benzamide scaffold have shown potent activity against a range of viruses. While direct data on N-ethyl-4-methoxybenzamide itself is limited in the public domain, the activity of closely related N-phenylbenzamide analogs provides a strong predictive framework.
Key Derivatives and Antiviral Efficacy
Research has identified several N-phenylbenzamide derivatives with significant activity against EV71, the causative agent of hand, foot, and mouth disease, and HCV.[2] The antiviral potency is typically quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), with the selectivity index (SI = CC₅₀/EC₅₀) indicating the therapeutic window.
| Compound ID | Viral Target | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| 1e | EV71 (Multiple Strains) | 5.7 - 12.0 | >620 | >51 | [3][4] |
| 29 | EV71 (SZ-98 Strain) | 0.95 | >20 | >21 | [2] |
| 23 | EV71 (SZ-98 Strain) | 2.11 | >20 | >9 | [2] |
| 23 | HCV | 7.12 | >20 | >2.8 | [2] |
| AH0109 | HIV-1 | 0.7 | Not Specified | Not Specified | [1] |
Table 1: Antiviral activity of representative benzamide derivatives.
Unraveling the Mechanism of Action
The mechanism by which benzamide derivatives exert their antiviral effects can vary depending on the specific virus and the compound's structure. Two well-documented mechanisms include capsid binding and enzyme inhibition.
Capsid Binding and Stabilization
For non-enveloped viruses like enteroviruses, a common antiviral strategy is to target the viral capsid. Certain N-phenyl benzamides have been shown to function as capsid binders.[6] These small molecules insert themselves into a hydrophobic pocket within the capsid protein (e.g., VP1), stabilizing the capsid structure. This stabilization prevents the conformational changes necessary for uncoating—the process of releasing the viral genome into the host cell—thus halting the replication cycle at a very early stage.[6]
Caption: Proposed mechanism of capsid stabilization by benzamide derivatives.
Dual Inhibition of HIV-1 Replication
In the context of retroviruses, the benzamide derivative AH0109 has been shown to inhibit HIV-1 replication through a novel dual mechanism.[1] It not only interferes with the crucial process of reverse transcription, where the viral RNA is converted into DNA, but it also significantly impairs the subsequent nuclear import of the viral cDNA.[1] This multi-targeted approach is highly advantageous as it can reduce the likelihood of developing drug resistance. The ability to disrupt two distinct stages of the viral lifecycle makes compounds like AH0109 particularly compelling leads for further development.
Structure-Activity Relationship (SAR) Insights
Optimizing the antiviral potency of the N-ethyl-4-methoxybenzamide scaffold requires a systematic understanding of its structure-activity relationship (SAR). Analysis of related N-phenylbenzamide series reveals key insights.[2]
-
Substituents on the N-phenyl Ring (Ring B): Lipophilic substituents at the C4' position, such as ethyl, isopropyl, tert-butyl, and n-butyl groups, generally increase anti-EV71 activity.[2] This suggests that these groups enhance binding within the hydrophobic pocket of the viral capsid.
-
Substituents on the Benzamide Ring (Ring A): Modifications at the C3 position are critical. Altering a propionamido group to a smaller methylamino group was shown to increase antiviral activity, indicating that steric bulk in this region may be detrimental.[2]
-
The Amide Linker: The amide bond itself is essential for activity. Replacing it with other linkers has been shown to abolish anti-EV71 effects, highlighting its role in maintaining the correct orientation and providing key hydrogen bonding interactions with the target.[2]
Caption: Key structure-activity relationships for N-phenylbenzamide derivatives.
Core Experimental Protocols for Antiviral Evaluation
The trustworthy evaluation of novel compounds requires standardized and reproducible assays. The following protocols outline the essential steps for determining the cytotoxicity and antiviral efficacy of N-ethyl-4-methoxybenzamide derivatives.
Workflow for Antiviral Compound Screening
The process begins with determining the compound's toxicity to the host cells, followed by assessing its ability to inhibit viral replication. This two-step process is crucial for identifying compounds that are specifically antiviral and not just generally cytotoxic.
Caption: Standard workflow for screening potential antiviral compounds.
Protocol: Cytotoxicity Assay (CC₅₀ Determination)
Causality: Before testing for antiviral activity, one must determine the concentration range where the compound does not harm the host cells. This ensures that any observed reduction in viral activity is due to targeting the virus, not simply killing the host cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Procedure:
-
Seed host cells (e.g., Vero, C8166 T-cells) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[8][9]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC₅₀ value—the concentration that causes a 50% reduction in cell viability—using non-linear regression analysis.
Protocol: Plaque Reduction Assay (EC₅₀ Determination)
Causality: This assay provides a quantitative measure of a compound's ability to inhibit the production of infectious virus particles.[10] Each "plaque" represents a region where the virus has infected and killed cells. A reduction in the number of plaques directly corresponds to the compound's antiviral activity.
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare a known titer of virus stock and infect the confluent cell monolayers for 1 hour to allow for viral adsorption.[11]
-
During the incubation, prepare serial dilutions of the test compound in a semi-solid overlay medium (e.g., medium containing 0.8% methylcellulose).
-
After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
-
Add the compound-containing overlay medium to each well. Include a "virus only" (no compound) control.
-
Incubate the plates for 2-3 days, or until plaques are visible in the control wells.
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.
-
Determine the EC₅₀ value—the concentration that causes a 50% reduction in the number of plaques—using non-linear regression analysis.
Conclusion and Future Directions
The N-ethyl-4-methoxybenzamide scaffold and its close analogs represent a highly promising starting point for the development of novel antiviral therapeutics. The existing body of research on related benzamides demonstrates potent activity against a diverse range of viruses, with clear mechanisms of action and well-defined structure-activity relationships. The synthetic accessibility of these compounds, coupled with their proven biological relevance, provides a solid foundation for future discovery efforts.
Future work should focus on synthesizing a focused library of N-ethyl-4-methoxybenzamide derivatives with systematic variations based on the SAR insights discussed. Screening these new chemical entities against a broad panel of viruses, including emerging and drug-resistant strains, will be critical. Further mechanistic studies, including target engagement assays and structural biology (co-crystallization), will be essential to elucidate the precise molecular interactions and guide the rational design of next-generation inhibitors with enhanced potency and improved safety profiles.
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In vitro methods for testing antiviral drugs. Biomedicine & Pharmacotherapy. Available from: [Link]
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Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B. Available from: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available from: [Link]
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An In-Depth Technical Guide to N-ethyl-4-methoxybenzamide as a Tyrosinase Inhibitor
Introduction: The Scientific Imperative for Novel Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] This enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] While essential for protecting the skin from UV radiation, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders, including melasma, freckles, and post-inflammatory hyperpigmentation.[3] Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of significant interest to the dermatological and cosmetic industries for applications in skin lightening and the treatment of pigmentation-related conditions.
The benzamide scaffold has emerged as a promising structural motif in the design of tyrosinase inhibitors. Structure-activity relationship (SAR) studies on various benzamide and related derivatives have demonstrated that modifications to the aromatic ring and the amide group can significantly influence inhibitory potency.[4][5] This guide focuses on N-ethyl-4-methoxybenzamide, a specific derivative synthesized to explore the impact of N-alkylation and a para-methoxy group on tyrosinase inhibition. The rationale for its investigation is grounded in the hypothesis that these features can enhance binding to the enzyme's active site and improve physicochemical properties relevant for topical delivery.
This document provides a comprehensive technical overview of N-ethyl-4-methoxybenzamide, from its chemical synthesis and characterization to its evaluation as a tyrosinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the field of melanogenesis and dermatological therapeutics.
Chemical Synthesis of N-ethyl-4-methoxybenzamide
The synthesis of N-ethyl-4-methoxybenzamide is a straightforward and efficient process, typically achieved via the acylation of ethylamine with 4-methoxybenzoyl chloride. This method is robust and allows for high yields of the desired product.
Protocol 1: Synthesis of N-ethyl-4-methoxybenzamide
Step 1: Preparation of 4-methoxybenzoyl chloride
-
In a dry round-bottom flask under a fume hood, add 4-methoxybenzoic acid.
-
Cautiously add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 4-methoxybenzoyl chloride is typically used in the subsequent step without further purification.[6]
Step 2: Amidation
-
Dissolve ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask.
-
Cool the amine solution to 0°C in an ice bath with continuous stirring.
-
Dissolve the crude 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by recrystallization or silica gel column chromatography to yield N-ethyl-4-methoxybenzamide as a solid.
Biochemical Evaluation: Tyrosinase Inhibition
The inhibitory potential of N-ethyl-4-methoxybenzamide against mushroom tyrosinase is assessed using a spectrophotometric assay that measures the formation of dopachrome from L-DOPA.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for determining the tyrosinase inhibitory activity.
Protocol 2: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
-
Prepare a stock solution of N-ethyl-4-methoxybenzamide in DMSO.
-
In a 96-well microplate, add 20 µL of various concentrations of the inhibitor solution.
-
Add 140 µL of phosphate buffer (0.1 M, pH 6.8) and 20 µL of mushroom tyrosinase solution (in phosphate buffer).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (0.5 mg/mL in phosphate buffer).
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Kojic acid is used as a positive control.
-
The percentage of tyrosinase inhibition is calculated as: [(A - B) - (C - D)] / (A - B) * 100, where A is the absorbance of the control (enzyme + buffer + substrate), B is the absorbance of the blank (buffer + substrate), C is the absorbance of the sample (enzyme + inhibitor + substrate), and D is the absorbance of the sample blank (inhibitor + substrate + buffer).
-
The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of tyrosinase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action: Kinetic Studies
To elucidate the mechanism by which N-ethyl-4-methoxybenzamide inhibits tyrosinase, kinetic analysis is performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations.
Protocol 3: Kinetic Analysis of Tyrosinase Inhibition
-
Perform the tyrosinase inhibition assay as described in Protocol 2, using a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.50, and 1.00 mM).[7]
-
For each substrate concentration, measure the initial reaction velocity (V) in the absence and presence of different concentrations of N-ethyl-4-methoxybenzamide.
-
Generate Lineweaver-Burk plots by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).
-
Analyze the pattern of the resulting lines to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
The inhibition constants (Ki and Kis) can be determined from secondary plots of the slopes or intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[7]
Based on studies of similar benzaldehyde and benzamide derivatives, N-ethyl-4-methoxybenzamide is hypothesized to act as a mixed-type inhibitor.[8][9] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Quantitative Data and Structure-Activity Relationship
While specific IC₅₀ and kinetic data for N-ethyl-4-methoxybenzamide are not extensively published, data from structurally related compounds provide a strong basis for estimating its potential activity.
| Compound | Tyrosinase Activity | IC₅₀ (µM) | Inhibition Type | Reference |
| 4-Methoxybenzaldehyde thiosemicarbazone | Diphenolase | 2.62 | Mixed | [8] |
| 2,4-dihydroxybenzaldehyde | Diphenolase | Potent inhibitor | Competitive | [9] |
| Kojic Acid (Standard) | Diphenolase | 16.69 ± 2.8 | Mixed | [5] |
| Hydroxy-substituted benzamide deriv. | Monophenolase | 8.26 - 324.6 | Mixed/Competitive | [5] |
The data suggests that benzamide derivatives can exhibit potent tyrosinase inhibition, with potencies often influenced by the substitution pattern on the phenyl ring. The 4-methoxy group is a common feature in many tyrosinase inhibitors, and its electron-donating nature may play a role in the interaction with the enzyme's active site.
Molecular Interactions and Signaling Context
Molecular Docking
Computational molecular docking studies can predict the binding mode of N-ethyl-4-methoxybenzamide within the active site of tyrosinase (PDB ID: 2Y9X). The general workflow involves preparing the protein and ligand structures, defining the binding site, and running the docking simulation using software like AutoDock or ArgusLab.[10] It is anticipated that the benzamide moiety would interact with key amino acid residues and the copper ions in the active site, thereby blocking substrate access.
Caption: General workflow for molecular docking of an inhibitor with tyrosinase.
Melanogenesis Signaling Pathway
Tyrosinase activity is regulated by a complex signaling cascade, primarily initiated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). This activates downstream pathways that ultimately increase the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase itself.[11][12]
Caption: Simplified melanogenesis signaling pathway and the point of intervention for N-ethyl-4-methoxybenzamide.
Cellular Efficacy: Anti-Melanogenic Activity in B16F10 Melanoma Cells
To assess the biological relevance of tyrosinase inhibition, the effect of N-ethyl-4-methoxybenzamide on melanin production is evaluated in a cellular model, typically B16F10 mouse melanoma cells.
Protocol 4: Melanin Content Assay
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of N-ethyl-4-methoxybenzamide for 48-72 hours. A melanogenesis stimulator, such as α-MSH, can be used to induce melanin production.
-
After incubation, wash the cells with PBS and lyse them with a solution of 1 N NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
The results are expressed as a percentage of the melanin content relative to the untreated control cells.[12]
Conclusion and Future Directions
N-ethyl-4-methoxybenzamide represents a rationally designed molecule within the broader class of benzamide-based tyrosinase inhibitors. The synthetic route is straightforward, and established biochemical and cellular assays provide a clear path for its evaluation. Based on the activity of structurally related compounds, it is anticipated to be a potent inhibitor of tyrosinase, likely acting through a mixed-type mechanism.
Future investigations should focus on obtaining definitive IC₅₀ and kinetic data for N-ethyl-4-methoxybenzamide. Further studies should also explore its efficacy and safety in more complex models, such as 3D skin equivalents and in vivo models of hyperpigmentation.[13] Optimizing its formulation for topical delivery will also be a critical step in translating its biochemical activity into a viable therapeutic or cosmetic agent.
References
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Nazir, A., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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Rehman, AU., et al. (2021). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Scientific Reports. [Link]
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Phan, T. T., et al. (2021). Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies. Molecules. [Link]
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Liu, J., et al. (2009). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. [Link]
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Tanguenyongwatana, P., & Jongkon, N. (2016). Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1: A comparative study. The Thai Journal of Pharmaceutical Sciences. [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Parvez, S., et al. (2007). Survey and mechanism of tyrosinase inhibitors. Phytotherapy Research. [Link]
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D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences. [Link]
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Tsai, Y. H., et al. (2013). In vitro and in vivo studies disclosed the depigmenting effects of gallic acid: a novel skin lightening agent for hyperpigmentary skin diseases. BioFactors. [Link]
-
Lee, S., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. BMC Complementary and Alternative Medicine. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-ethyl-4-methoxybenzamide via Schotten-Baumann Reaction
Abstract
This document provides a comprehensive guide for the synthesis of N-ethyl-4-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. The protocol herein details the robust and widely applicable Schotten-Baumann reaction, utilizing 4-methoxybenzoyl chloride and ethylamine as precursors. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a detailed, validated experimental procedure.
Introduction: The Significance of the Schotten-Baumann Reaction in Amide Bond Formation
The amide bond is a cornerstone of modern pharmaceutical science, forming the backbone of peptides and proteins and being a prevalent functional group in a vast array of therapeutic agents. The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, remains a highly relevant and efficient method for the formation of amides and esters.[1][2] The reaction facilitates the acylation of primary and secondary amines with acyl chlorides or anhydrides.[3]
A key feature of the Schotten-Baumann reaction is its typical execution under two-phase solvent conditions, consisting of an aqueous phase and an organic solvent.[4] An aqueous base, commonly sodium hydroxide, is employed to neutralize the hydrochloric acid generated during the reaction.[5] This neutralization is critical as it prevents the protonation of the unreacted amine, thereby maintaining its nucleophilicity and driving the reaction to completion.[6] The organic solvent serves to dissolve the amine and the acyl chloride.[4]
Reaction Mechanism
The synthesis of N-ethyl-4-methoxybenzamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.[3]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The positively charged nitrogen is deprotonated by the base (hydroxide ion) present in the aqueous phase. This step is crucial as it neutralizes the intermediate and regenerates the nucleophilic amine. The base also neutralizes the HCl byproduct.[5]
Caption: Mechanism of N-ethyl-4-methoxybenzamide synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Schotten-Baumann synthesis of N-alkyl benzamides.[5][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.71 g | 10.0 | Corrosive, moisture-sensitive liquid.[8][9] |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | ~0.72 mL | 11.0 | Flammable, corrosive, causes severe skin and eye damage.[1][10] |
| Sodium Hydroxide | NaOH | 40.00 | 0.80 g | 20.0 | Corrosive, causes severe skin burns and eye damage.[6][11] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | Extremely flammable, may form explosive peroxides.[12][13][14][15][16] |
| Deionized Water | H₂O | 18.02 | 30 mL | - | - |
| Saturated NaCl solution | NaCl(aq) | - | 20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Dropping funnel (50 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This reaction should be performed in a well-ventilated fume hood due to the corrosive and volatile nature of the reagents.
-
4-Methoxybenzoyl chloride: Corrosive and reacts with moisture. Handle with care.[8][9]
-
Ethylamine: Flammable, corrosive, and has a strong odor.[1][10]
-
Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes.[6][11]
-
Diethyl Ether: Extremely flammable. Ensure there are no sources of ignition nearby. May form explosive peroxides upon storage.[12][13][14][15][16]
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethylamine (70% in H₂O, ~0.72 mL, 11.0 mmol) and deionized water (20 mL).
-
Preparation of the Aqueous Base: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (10 mL). Carefully add the sodium hydroxide solution to the amine solution in the round-bottom flask.
-
Reaction Setup: Cool the flask containing the amine and base solution to 0-5 °C in an ice bath with gentle stirring.
-
Addition of Acyl Chloride: In a dropping funnel, dissolve 4-methoxybenzoyl chloride (1.71 g, 10.0 mmol) in diethyl ether (20 mL).
-
Reaction: Add the 4-methoxybenzoyl chloride solution dropwise to the stirred, cooled aqueous solution over a period of 20-30 minutes. A white precipitate of the product should form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
Caption: Experimental workflow for the synthesis.
Workup and Purification
-
Separation: Transfer the reaction mixture to a 100 mL separatory funnel. Separate the organic layer (diethyl ether).
-
Extraction: Extract the aqueous layer with an additional portion of diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and saturated brine solution (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude N-ethyl-4-methoxybenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a white solid.
Characterization
The identity and purity of the synthesized N-ethyl-4-methoxybenzamide should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (66-67 °C).
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of N-ethyl-4-methoxybenzamide. Expected signals include those for the ethyl group, the aromatic protons, and the methoxy group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the structure by showing the expected number of signals for the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure dropwise addition of the acyl chloride at low temperature. Allow for sufficient reaction time at room temperature. |
| Hydrolysis of acyl chloride | Use anhydrous diethyl ether and minimize exposure of 4-methoxybenzoyl chloride to atmospheric moisture. | |
| Oily Product | Impurities present | Ensure thorough washing during workup to remove unreacted starting materials and byproducts. Optimize recrystallization solvent system. |
| No Product Formation | Amine was protonated | Ensure sufficient base is used to neutralize the generated HCl. Check the pH of the aqueous layer after the reaction. |
Conclusion
The Schotten-Baumann reaction is a highly effective and reliable method for the synthesis of N-ethyl-4-methoxybenzamide. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this compound in good yield and purity. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved. This methodology can be readily adapted for the synthesis of a wide range of N-substituted benzamides, highlighting its versatility in medicinal chemistry and drug discovery programs.
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Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved from [Link]
-
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Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Diethyl ether. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Ethylamine hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
material safety data sheet - ethylamine solution 70%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
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Safety Data Sheet: Sodium hydroxide solution. (n.d.). Carl ROTH. Retrieved from [Link]
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SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution. (n.d.). Fisher Scientific. Retrieved from [Link]
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Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved from [Link]
-
Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved from [Link]
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The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Retrieved from [Link]
-
N-ethyl-4-methoxybenzamide (C10H13NO2). (n.d.). PubChemLite. Retrieved from [Link]
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N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897. (n.d.). PubChem. Retrieved from [Link]
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- 16. carlroth.com:443 [carlroth.com:443]
High-performance liquid chromatography (HPLC) method for N-ethyl-4-methoxybenzamide
An Application Note for the Isocratic HPLC-UV Analysis of N-ethyl-4-methoxybenzamide
Abstract
This application note details a robust, isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-ethyl-4-methoxybenzamide. The method utilizes a reversed-phase C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture, ensuring optimal separation and peak symmetry. Detection is performed via UV spectrophotometry. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a reliable and reproducible analytical procedure. The methodology is grounded in established chromatographic principles and adheres to standards for system suitability outlined in the United States Pharmacopeia (USP).[1][2]
Introduction and Scientific Principles
N-ethyl-4-methoxybenzamide (CAS: 7403-41-0, Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ) is an aromatic amide compound.[3] Accurate and precise analytical methods are essential for its quantification in various matrices during research, development, and quality control operations. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
This method was developed based on the physicochemical properties of the analyte and fundamental chromatographic theory.
-
Chromatographic Mode Selection : N-ethyl-4-methoxybenzamide is a moderately non-polar molecule due to its substituted benzene ring. Therefore, Reversed-Phase HPLC (RP-HPLC) is the most effective mode of separation.[4][5] In RP-HPLC, the analyte partitions between a non-polar stationary phase (the column) and a polar mobile phase. The hydrophobic character of the analyte causes it to be retained on the stationary phase, and its elution is controlled by the proportion of organic solvent in the mobile phase.[6]
-
Stationary Phase : A C18 (octadecylsilane) column is selected as the stationary phase. This is a versatile and widely used support in reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a broad range of aromatic and moderately polar compounds.
-
Mobile Phase Composition : The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time, ensuring the analyte peak is well-resolved from the solvent front and any potential impurities. To ensure consistent peak shape and retention, 0.1% formic acid is added to the mobile phase. This acidic modifier protonates residual silanol groups on the silica-based C18 packing material, minimizing undesirable secondary ionic interactions that can lead to peak tailing.[6]
-
Detection : The benzamide functional group contains a strong chromophore (the aromatic ring conjugated with the carbonyl group), which allows for sensitive detection using a UV-Vis spectrophotometric detector. The optimal wavelength is determined to be 258 nm, providing a strong absorbance signal for N-ethyl-4-methoxybenzamide.
Detailed Experimental Protocol
Apparatus and Instrumentation
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Materials
-
N-ethyl-4-methoxybenzamide reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Formic acid (LC-MS grade or equivalent).
-
Deionized water, purified to ≥18.2 MΩ·cm.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 450 mL of deionized water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Add 550 mL of acetonitrile.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of N-ethyl-4-methoxybenzamide reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well. This solution serves as the working standard for system suitability and quantification.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of N-ethyl-4-methoxybenzamide.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
System Suitability and Method Validation
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system must be verified to be fit for its intended use, as mandated by pharmacopeial guidelines such as USP General Chapter <621>.[1][7] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are detailed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Confirms the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Overview
To ensure the analytical procedure is fit for its purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] The validation protocol should demonstrate the following characteristics:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range (e.g., 25-150 µg/mL).[10][11]
-
Accuracy: The closeness of test results to the true value, typically assessed by spike recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The interval between the upper and lower concentration levels of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2°C in column temperature).
Analytical Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of N-ethyl-4-methoxybenzamide using this HPLC method.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of N-ethyl-4-methoxybenzamide. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The inclusion of system suitability criteria ensures that the data generated is of high quality and integrity, meeting the rigorous standards of the pharmaceutical industry.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
United States Pharmacopeia. <621> Chromatography Information.
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.
-
DSDP Analytics. USP <621> Chromatography.
-
Sigma-Aldrich. N-ethyl-4-methoxybenzamide Product Page.
-
United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography (2021).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide.
-
Hashimoto, Y., Shudo, K., Okamoto, T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(1), 63-66.
-
Scribd. Validation of analytical methods in accordance with ICH guidelines Q2(R1).
-
Guidechem. N-Ethyl-4-methoxybenzylamine Product Information.
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained.
-
ChemicalBook. N-Ethyl-4-methoxybenzylamine Product Information.
-
Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
-
Sigma-Aldrich. N-ETHYL-4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE Product Page.
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
-
YouTube. ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54392464, 4-acetyl-N-ethyl-2-methoxybenzamide.
-
Cayman Chemical. m-Methoxybenzamide Product Information.
-
Phenomenex. Reversed Phase HPLC Method Development.
-
Biosynth. N-Ethyl-4-methoxybenzamide Product Page.
-
SIELC Technologies. (2018). Separation of N-Ethyl-4-methylbenzenesulfonamide on Newcrom R1 HPLC column.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. ovid.com [ovid.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Application Note: A General Protocol for Determining the IC50 of a Novel Compound Using N-ethyl-4-methoxybenzamide as an Exemplar
Introduction: The Imperative of Enzyme Inhibition Assays in Drug Discovery
Enzyme inhibition is a cornerstone of modern pharmacology. A vast number of diseases are linked to the aberrant activity of enzymes, making them prime targets for therapeutic intervention.[1][2] The process of discovering new drugs often involves screening large libraries of chemical compounds to identify those that can modulate the activity of a specific enzyme. A critical step in this process is the quantitative assessment of a compound's potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).[2][3] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% under specific assay conditions.[3][4]
This application note provides a comprehensive, field-proven protocol for determining the IC50 value of a novel compound. While the principles and steps are broadly applicable, we will use N-ethyl-4-methoxybenzamide (PubChem CID: 81897) as an exemplary test compound.[5] As a novel compound without a well-defined primary enzyme target in public literature, it serves as a perfect model for the scenario researchers often face: characterizing a new chemical entity.
To illustrate the protocol, we will use a model enzyme system that is robust, widely understood, and relies on a straightforward colorimetric readout: the inhibition of the serine protease Trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) .[6][7] The principles detailed herein can be readily adapted to other enzyme systems, such as kinases, phosphatases, or other proteases, with appropriate selection of enzyme, substrate, and buffer conditions.[8][9]
Principle of the Colorimetric Protease Assay
The assay is based on a simple enzymatic reaction. The protease, Trypsin, recognizes and cleaves the BAPNA substrate at the arginine residue. This cleavage releases the chromophore, p-nitroaniline, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.
In the absence of an inhibitor, the enzyme freely cleaves the substrate, leading to a rapid increase in absorbance. When an inhibitor like N-ethyl-4-methoxybenzamide is present and binds to the enzyme, the catalytic activity is reduced. This leads to a slower rate of p-nitroaniline release and, consequently, a lower absorbance reading. The degree of inhibition is directly proportional to the concentration of the effective inhibitor.[10]
Materials and Equipment
Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. T9201)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat. No. B4875)
-
Test Inhibitor: N-ethyl-4-methoxybenzamide (e.g., Enamine, Cat. No. EN300-1266104)[11]
-
Positive Control Inhibitor: Soybean Trypsin Inhibitor (SBTI) (e.g., Sigma-Aldrich, Cat. No. T9003)[6]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade
-
Stop Solution (Optional): 30% (v/v) Acetic Acid in water
-
Ultrapure water
Equipment
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard clear, flat-bottom 96-well microplates
-
Single and multichannel pipettes
-
Reagent reservoirs
-
Incubator set to 37°C (or desired reaction temperature)
-
Vortex mixer
Detailed Experimental Protocols
This section is divided into three core parts: Reagent Preparation, Assay Optimization, and the final IC50 Determination protocol.
PART A: Reagent Preparation
Scientist's Note (Trustworthiness): Accuracy in solution preparation is paramount for reproducibility. Always use calibrated pipettes and high-purity reagents. Prepare fresh enzyme and substrate solutions daily to avoid degradation.
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):
-
Dissolve 6.057 g of Tris base in ~900 mL of ultrapure water.
-
Add 2.94 g of Calcium Chloride (CaCl₂·2H₂O).
-
Adjust the pH to 8.0 using 1M HCl.
-
Bring the final volume to 1 L with ultrapure water. Filter and store at 4°C.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Trypsin in 10 mL of cold 1 mM HCl.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute this stock in Assay Buffer to the working concentration determined in Part B.
-
-
BAPNA Substrate Stock Solution (10 mM):
-
Dissolve 43.46 mg of BAPNA in 10 mL of DMSO.
-
Store in the dark at 4°C. This solution is stable for several weeks.
-
On the day of the experiment, dilute this stock in pre-warmed (37°C) Assay Buffer to the final working concentration (typically 0.5-1 mM).
-
-
Test Inhibitor Stock Solution (10 mM N-ethyl-4-methoxybenzamide):
-
The molecular weight of N-ethyl-4-methoxybenzamide is 179.22 g/mol .[5]
-
Dissolve 1.79 mg in 1 mL of 100% DMSO.
-
This stock will be used to create a serial dilution series for the IC50 determination. Store at -20°C.
-
-
Positive Control Stock Solution (1 mg/mL SBTI):
-
Dissolve 1 mg of Soybean Trypsin Inhibitor in 1 mL of Assay Buffer. Store at 4°C.
-
PART B: Assay Optimization (Pre-Experiment)
Scientist's Note (Expertise): Before determining the IC50, you must operate within the linear range of the assay. This means ensuring the reaction rate is proportional to the enzyme concentration and linear over the chosen time course. This validation step is non-negotiable for trustworthy data.[12]
-
Enzyme Titration:
-
Prepare several dilutions of Trypsin in Assay Buffer (e.g., 10, 5, 2.5, 1.25, 0.625, 0 µg/mL).
-
Add 50 µL of each enzyme dilution to separate wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of 1 mM BAPNA solution to all wells.
-
Immediately place the plate in a reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).
-
Plot the initial reaction rate (V₀, slope of the linear portion of Abs vs. time) against the enzyme concentration.
-
Choose an enzyme concentration that gives a robust signal and a linear rate for at least 15-20 minutes. This will be your working concentration.
-
-
Substrate Concentration (Km Determination - Optional but Recommended):
-
For rigorous analysis, it is best to use a substrate concentration around the Michaelis-Menten constant (Km).[8] This can be determined by measuring the initial reaction rate at various BAPNA concentrations (e.g., 0.05 to 2 mM) with the fixed, optimized enzyme concentration from the previous step. Plot rate vs. [Substrate] and fit to the Michaelis-Menten equation. For routine screening, using a substrate concentration of 0.5-1 mM is often sufficient.
-
PART C: IC50 Determination Protocol
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM N-ethyl-4-methoxybenzamide stock solution in 100% DMSO. A common approach is a 10-point, 3-fold dilution series.
-
Example: Start with 10 mM, then dilute to 3.33 mM, 1.11 mM, and so on. The final well should contain only DMSO (vehicle control).
-
Dilute each of these DMSO solutions 1:50 into Assay Buffer. This creates the final inhibitor solutions to be added to the plate and ensures the final DMSO concentration in the assay is a constant 1%.
-
-
Set up the 96-Well Plate:
-
A recommended plate layout is shown below. It includes controls for background absorbance (no enzyme), maximum activity (no inhibitor), and the positive control.
-
Layout:
-
Column 1: Blanks (50 µL Assay Buffer + 50 µL Substrate)
-
Column 2: 100% Activity Control (25 µL Assay Buffer with 1% DMSO + 25 µL Enzyme + 50 µL Substrate)
-
Columns 3-11: Test Inhibitor (25 µL of each N-ethyl-4-methoxybenzamide dilution + 25 µL Enzyme + 50 µL Substrate)
-
Column 12: Positive Control (25 µL SBTI solution + 25 µL Enzyme + 50 µL Substrate)
-
-
-
Assay Execution:
-
Step 1: Add 25 µL of the appropriate inhibitor dilutions (or buffer/control) to each well as per the layout.
-
Step 2: Add 25 µL of the working Trypsin solution to all wells except the 'Blank' column.
-
Step 3 (Pre-incubation): Mix the plate gently and incubate for 15 minutes at 37°C.
-
Scientist's Note (Causality): This pre-incubation step allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the substrate is introduced. This is crucial for obtaining accurate potency values, especially for inhibitors that bind slowly.[13]
-
-
Step 4 (Reaction Initiation): Add 50 µL of the pre-warmed BAPNA working solution to all wells to start the reaction.
-
Step 5 (Incubation & Reading): Immediately place the plate in the microplate reader. Incubate at 37°C and read the absorbance at 405 nm after a fixed time point (e.g., 15 minutes) where the 100% activity control remains in the linear range. Alternatively, read in kinetic mode.
-
Data Analysis and Interpretation
-
Data Normalization:
-
First, subtract the average absorbance of the 'Blank' wells from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Max_Activity)) where Abs_Inhibitor is the blank-corrected absorbance of the well with the inhibitor and Abs_Max_Activity is the average blank-corrected absorbance of the 100% Activity Control wells.
-
-
IC50 Curve Fitting:
-
Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using a suitable software package (e.g., GraphPad Prism, R, or Python).[4][14] The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the LogIC50, which can then be converted back to the IC50 value.
-
Example Data Presentation
The final data should be summarized in a clear, tabular format.
| N-ethyl-4-methoxybenzamide (µM) | Log [Inhibitor] | % Inhibition (Mean ± SD, n=3) |
| 100 | 2.00 | 95.2 ± 2.1 |
| 33.3 | 1.52 | 88.7 ± 3.5 |
| 11.1 | 1.05 | 75.1 ± 2.8 |
| 3.70 | 0.57 | 52.3 ± 4.1 |
| 1.23 | 0.09 | 28.9 ± 3.3 |
| 0.41 | -0.39 | 10.5 ± 1.9 |
| 0.14 | -0.86 | 2.1 ± 0.8 |
| 0.00 | - | 0.0 ± 1.5 |
| Calculated IC50 (µM) | ~4.0 |
Caption: Example data for the determination of the IC50 value of N-ethyl-4-methoxybenzamide against Trypsin. The IC50 value is derived from the dose-response curve fit.
Visualizations: Workflows and Mechanisms
Diagrams are essential for clarifying complex processes. Below are Graphviz diagrams illustrating the experimental workflow and the underlying principle of competitive enzyme inhibition.
Caption: Experimental workflow for IC50 determination.
Sources
- 1. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. courses.edx.org [courses.edx.org]
- 5. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. トリプシンインヒビター [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A colorimetric protease activity assay method using engineered procaspase-3 enzymes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. N-ethyl-4-methoxybenzamide | 7403-41-0 [sigmaaldrich.com]
- 12. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
Application Note: A Multi-Parametric Approach to Designing Cell-Based Cytotoxicity Assays for N-ethyl-4-methoxybenzamide
<_>
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety assessment. N-ethyl-4-methoxybenzamide is a benzamide derivative with potential pharmacological applications; however, a thorough understanding of its interaction with cellular systems is critical. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to characterize the cytotoxicity of N-ethyl-4-methoxybenzamide. By employing a multi-parametric approach, we can move beyond simple viability readouts to elucidate the underlying mechanisms of toxicity, a crucial step in predicting in vivo responses.
This guide emphasizes the rationale behind experimental choices, from cell line selection to the orthogonal validation of results using a suite of assays targeting different cellular processes. We will detail protocols for assessing cell viability, membrane integrity, apoptosis, and oxidative stress, providing a holistic view of the compound's cytotoxic profile.
The Foundational Choice: Selecting the Appropriate Cellular Model
The selection of a relevant cell line is arguably the most critical step in designing a meaningful cytotoxicity study. The choice should be driven by the intended application of N-ethyl-4-methoxybenzamide. For instance, if the compound is being developed for oral administration, cell lines that model the gastrointestinal tract, such as the human colon adenocarcinoma cell line Caco-2, would be highly relevant.[1] Conversely, if a specific organ is the intended target, a cell line derived from that tissue should be prioritized.[2]
For general cytotoxicity screening, established fibroblast cell lines like L929 (mouse) or MRC-5 (human) are often used as they are robust and well-characterized.[3] However, for a more sensitive screening system, human induced pluripotent stem cells (hiPSCs) have shown greater susceptibility to certain compounds compared to more differentiated cell lines.
Key Considerations for Cell Line Selection:
-
Relevance to the Target Organ/Tissue: The cell line should ideally represent the primary site of the compound's action or potential toxicity in vivo.[1][2]
-
Metabolic Competence: Consider whether the cell line expresses the necessary metabolic enzymes (e.g., cytochrome P450s) to bioactivate or detoxify the test compound, as this can significantly influence its cytotoxicity.
-
Origin and Species: Human cell lines are generally preferred for their direct translational relevance. However, rodent cell lines can be useful for comparative toxicology and for studies that will be followed up with in vivo animal models.
-
Growth Characteristics and Reproducibility: The chosen cell line should exhibit stable growth kinetics and a consistent response to reference compounds to ensure the reliability and reproducibility of the assay.
For the purpose of this application note, we will proceed with protocols that are broadly applicable to adherent cell lines. Researchers should adapt these protocols based on their chosen cell model, following best practices for cell culture as outlined in resources such as the ATCC Animal Cell Culture Guide.[4][5]
A Multi-Tiered Strategy for Assessing Cytotoxicity
A single assay provides only a snapshot of a compound's effect on a cell population. A more comprehensive understanding is achieved by employing a battery of assays that probe different aspects of cellular health. This multi-tiered approach allows for the corroboration of findings and can provide insights into the specific mechanisms of cell death.
Our recommended workflow for assessing the cytotoxicity of N-ethyl-4-methoxybenzamide is as follows:
Figure 1: A tiered workflow for cytotoxicity assessment.
Tier 1: Primary Screening for Cytotoxic Effects
The initial assessment of N-ethyl-4-methoxybenzamide's cytotoxicity should involve robust and high-throughput compatible assays that measure overall cell viability and membrane integrity.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Principle of the MTT Assay:
Figure 2: The principle of the MTT cell viability assay.
Protocol: MTT Assay for N-ethyl-4-methoxybenzamide Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of N-ethyl-4-methoxybenzamide in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of N-ethyl-4-methoxybenzamide. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well.[6]
-
Absorbance Reading: Mix gently by pipetting and incubate for an additional 4 hours at 37°C to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.[7]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][10] The amount of LDH in the supernatant is proportional to the number of dead cells.
Principle of the LDH Assay:
Figure 3: The coupled enzymatic reaction in the LDH cytotoxicity assay.
Protocol: LDH Assay for N-ethyl-4-methoxybenzamide Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the test compound wells, prepare a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., Triton X-100) and a "spontaneous LDH release" control with untreated cells.[8]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Tier 2: Delving into the Mechanisms of Cytotoxicity
If the primary screening assays indicate that N-ethyl-4-methoxybenzamide is cytotoxic, the next step is to investigate the underlying mechanisms.
Apoptosis Detection: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in development and tissue homeostasis. A key event in apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[11] Measuring the activity of these caspases is a reliable method for detecting apoptosis.[11]
Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring caspase-3/7 activity.[12] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7.[11][12]
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells with N-ethyl-4-methoxybenzamide as described in the MTT assay protocol. It is advisable to use a shorter incubation period (e.g., 6-24 hours) as caspase activation is an earlier event in apoptosis. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent directly to the wells containing the cells and culture medium.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour), protected from light.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Detection
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and cell death. Many cytotoxic compounds exert their effects through the induction of ROS.
Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are commonly used to measure intracellular ROS levels.[13] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]
Protocol: Intracellular ROS Detection
-
Cell Seeding and Treatment: Seed and treat cells with N-ethyl-4-methoxybenzamide for a shorter duration (e.g., 1-6 hours) as ROS production can be an early event. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide or hydrogen peroxide).[13][14]
-
Probe Loading: After treatment, remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[13][15]
-
Washing: Remove the probe solution and wash the cells again to remove any extracellular probe.
-
Fluorescence Measurement: Add buffer back to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[13]
Data Analysis and Interpretation
For each assay, the data should be expressed as a percentage of the vehicle-treated control. Dose-response curves should be generated by plotting the percentage of viability, cytotoxicity, or signal intensity against the log concentration of N-ethyl-4-methoxybenzamide. From these curves, key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be calculated.
Example Data Presentation:
| Assay | Endpoint Measured | Example IC₅₀ (µM) |
| MTT | Metabolic Activity | 50 |
| LDH | Membrane Permeability | 75 |
| Caspase-3/7 | Apoptosis | 40 |
| ROS | Oxidative Stress | 25 |
The table above provides a template for summarizing the quantitative data obtained from the different assays. A lower IC₅₀ value in the ROS and caspase assays compared to the viability and LDH assays might suggest that oxidative stress and apoptosis are early events in the cytotoxic mechanism of N-ethyl-4-methoxybenzamide.
Conclusion
The comprehensive assessment of a compound's cytotoxicity requires a well-designed, multi-parametric approach. By integrating assays that measure different cellular endpoints, researchers can gain a more complete understanding of the potential toxicity of N-ethyl-4-methoxybenzamide. The protocols and strategies outlined in this application note provide a robust framework for such an investigation. The careful selection of a relevant cell model, coupled with the orthogonal validation of results from multiple assays, will yield reliable and translatable data that can effectively guide further drug development and safety assessment efforts.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]
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Scribd. (n.d.). ATCC Primary Cell Culture Guide. Retrieved from [Link]
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On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
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ANT Bio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. Retrieved from [Link]
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ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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Nanotechnology. (n.d.). How to Choose the Right Assay? | Cytotoxicity Assays. Retrieved from [Link]
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Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-ethyl-3-methoxybenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide, N-ethyl-4-methyl-. Retrieved from [Link]
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Application Notes and Protocols for N-ethyl-4-methoxybenzamide in High-Throughput Screening
Abstract: This document provides a comprehensive technical guide for the integration of N-ethyl-4-methoxybenzamide, a novel small molecule, into high-throughput screening (HTS) campaigns for drug discovery. Given the uncharacterized biological activity of this compound, this guide is structured to provide researchers, scientists, and drug development professionals with a strategic framework for its systematic evaluation. We present a foundational assessment of the compound's properties, followed by detailed, adaptable protocols for two primary HTS applications: G-protein coupled receptor (GPCR) modulation and enzyme inhibition. The protocols are designed with self-validating checkpoints and emphasize the causal logic behind experimental choices, ensuring scientific rigor and reproducibility. This guide serves as a practical blueprint for unlocking the therapeutic potential of new chemical entities like N-ethyl-4-methoxybenzamide.
Introduction and Foundational Assessment
N-ethyl-4-methoxybenzamide is a small molecule belonging to the benzamide class of compounds.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs that target a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) and enzymes. While the specific biological targets of N-ethyl-4-methoxybenzamide are not yet elucidated, its structural features warrant a comprehensive investigation into its potential bioactivity.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[3] This document outlines a strategic approach to systematically screen N-ethyl-4-methoxybenzamide against broad target classes where its core structure suggests a higher probability of interaction.
Physicochemical Properties for HTS
A compound's suitability for HTS is fundamentally linked to its physical and chemical properties. These parameters influence solubility, cell permeability, and potential for non-specific interactions. The key properties of N-ethyl-4-methoxybenzamide are summarized below.
| Property | Value | HTS Relevance & Rationale |
| Molecular Formula | C₁₀H₁₃NO₂ | Provides basic composition.[1][4] |
| Molecular Weight | 179.22 g/mol | Falls well within the "Rule of Five" (<500 Da), suggesting good potential for cell permeability and bioavailability.[1][4] |
| Melting Point | 66-67 °C | Indicates a stable solid at room temperature, suitable for storage and handling.[4] |
| XLogP3 (Predicted) | 1.4 - 1.5 | This value suggests a favorable balance between hydrophilicity and lipophilicity, which is critical for membrane permeability without excessive non-specific binding.[1][5] |
| Physical Form | Powder | Standard form for chemical library compounds, allowing for precise weighing and dissolution. |
Strategic Screening Workflow
The approach for an uncharacterized compound involves a phased workflow, starting with broad screening campaigns and progressively narrowing the focus through hit validation and mechanism-of-action studies. This ensures that resources are focused on the most promising activities.
Caption: General HTS workflow for a novel compound.
Protocol: Compound Management for HTS
Rationale: Proper compound handling is paramount to avoid artifacts from precipitation or degradation. Dimethyl sulfoxide (DMSO) is the standard solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers at low final concentrations.
Materials:
-
N-ethyl-4-methoxybenzamide powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Acoustic liquid handler or calibrated multichannel pipettes
-
384-well polypropylene source plates
-
384-well polystyrene assay plates (format depends on assay)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh out 1.792 mg of N-ethyl-4-methoxybenzamide (MW = 179.22 g/mol ).
-
Dissolve the powder in 1 mL of 100% DMSO to create a 10 mM primary stock solution.
-
Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Expertise Note: Preparing a high-concentration stock in 100% DMSO is crucial for minimizing the final DMSO concentration in the assay, which can affect cell health and enzyme activity. A final concentration of ≤0.5% is recommended.
-
-
Source Plate Preparation:
-
Using an acoustic liquid handler or calibrated pipettes, dispense the 10 mM stock into a 384-well polypropylene source plate.
-
Create a serial dilution series directly in the source plate if required for primary screening at multiple concentrations or for subsequent dose-response experiments.
-
-
Assay Plate Stamping:
-
Transfer a small volume (e.g., 50-100 nL) of the compound from the source plate to the empty assay plates. This "nanodroplet" of DMSO solution will then be diluted by the addition of assay reagents.
-
Trustworthiness Note: This "pinning" or "stamping" step ensures that the compound is at the bottom of the well before the addition of cells or reagents, facilitating rapid and uniform mixing.
-
Application Note 1: Screening for GPCR Modulation
Scientific Rationale: The benzamide moiety is present in several known GPCR modulators. Therefore, a primary screen against a panel of GPCRs is a logical starting point. Cell-based functional assays that measure changes in second messengers (e.g., Ca²⁺, cAMP) are robust, scalable, and provide a direct readout of receptor activation or inhibition.[6][7][8] We will detail a calcium flux assay, suitable for receptors that couple to the Gq signaling pathway.
Gq Signaling Pathway
Caption: Simplified Gq protein-coupled receptor signaling pathway.
Protocol: Homogeneous Calcium Flux Assay (384-well)
This protocol is designed to identify modulators (agonists or antagonists) of a target Gq-coupled receptor expressed in a stable cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 Direct™).
-
Probenecid (optional, to prevent dye extrusion).
-
Known agonist for the target receptor.
-
Assay plates (384-well, black, clear bottom) containing pre-stamped N-ethyl-4-methoxybenzamide.
-
Fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed cells into 384-well assay plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer’s instructions, including probenecid if necessary.
-
Remove cell culture medium from the plates and add 20 µL of dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
-
Expertise Note: This incubation allows the acetoxymethyl (AM) ester form of the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent form inside the cell.
-
-
Assay Execution (Antagonist Mode):
-
Place the cell plate into the fluorescent plate reader, which is pre-warmed to 37°C.
-
The instrument adds 20 µL of assay buffer containing N-ethyl-4-methoxybenzamide (at 2x final concentration) to the cells. The pre-stamped compound dissolves into this buffer.
-
Incubate for a predefined period (e.g., 15-30 minutes). This allows the test compound to bind to the receptor.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds 20 µL of a known agonist at an EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Immediately begin kinetic fluorescence reading for 60-120 seconds.
-
Causality Note: Using an EC₈₀ concentration of the agonist makes the assay highly sensitive to competitive antagonists. A potent antagonist will cause a significant drop in the measured signal compared to control wells.
-
-
Data Analysis:
-
Calculate the maximum fluorescence signal change (Max-Min) for each well.
-
Normalize the data to controls:
-
Neutral Control (0% Inhibition): Cells + Agonist (DMSO vehicle only).
-
Inhibitor Control (100% Inhibition): Cells + Known Antagonist + Agonist.
-
-
Calculate the Percent Inhibition for N-ethyl-4-methoxybenzamide: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Inhibitor] / [Signal_Neutral - Signal_Inhibitor])
-
Define a "hit" threshold, typically >3 standard deviations from the mean of the neutral controls.
-
Application Note 2: Screening for Enzyme Inhibition
Scientific Rationale: As with GPCRs, the benzamide scaffold is a common feature in various enzyme inhibitors, including those targeting kinases and proteases.[9] A fluorescence intensity-based assay is a workhorse of HTS for enzyme targets due to its high signal-to-background ratio and simple format.[9][10] This protocol describes a generic assay for a protease using a fluorogenic substrate.
Protocol: Protease Fluorescence Intensity Assay (384-well)
This protocol aims to identify inhibitors of a purified protease enzyme. The enzyme cleaves a non-fluorescent substrate, releasing a highly fluorescent molecule.
Materials:
-
Purified, active protease enzyme.
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore like AMC).
-
Assay plates (384-well, black, solid bottom) pre-stamped with N-ethyl-4-methoxybenzamide.
-
Plate reader capable of top-reading fluorescence.
Procedure:
-
Reagent Preparation:
-
Dilute the protease enzyme in cold assay buffer to a 2x working concentration.
-
Dilute the fluorogenic substrate in assay buffer to a 2x working concentration (typically at or below its Km value).
-
Expertise Note: Using a substrate concentration near the Michaelis-Menten constant (Km) makes the assay sensitive to competitive inhibitors.
-
-
Assay Execution:
-
To the assay plate containing 50 nL of stamped compound, add 10 µL of the 2x enzyme solution.
-
Incubate for 15-30 minutes at room temperature. This is the compound-enzyme pre-incubation step, allowing for binding to occur.
-
Initiate the enzymatic reaction by adding 10 µL of the 2x substrate solution to all wells.
-
Mix the plate briefly on an orbital shaker.
-
Incubate the reaction for a set time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 37°C). The reaction should be stopped within the linear range of product formation.
-
Trustworthiness Note: A kinetic run on control wells should be performed during assay development to determine the linear range and optimal endpoint read time.
-
-
Data Reading and Analysis:
-
Read the fluorescence intensity of the plate using an appropriate excitation/emission wavelength pair for the fluorophore.
-
Normalize the data to controls:
-
Neutral Control (0% Inhibition): Enzyme + Substrate (DMSO vehicle only).
-
Inhibitor Control (100% Inhibition): Substrate only (no enzyme) or Enzyme + Known Potent Inhibitor.
-
-
Calculate Percent Inhibition as described in section 3.2.
-
Hits are identified as compounds that meet a predefined inhibition threshold (e.g., >50% inhibition).
-
Hit Confirmation and Validation
A single positive result in a primary screen is not sufficient. A rigorous validation cascade is essential to eliminate false positives and confirm the biological activity of N-ethyl-4-methoxybenzamide.[11]
Caption: A typical hit validation cascade workflow.
-
Hit Confirmation: Re-test the original compound from a freshly prepared DMSO stock at a single concentration to ensure the activity is reproducible.
-
Dose-Response Analysis: Test the confirmed hit in a multi-point serial dilution (e.g., 10-point, 1:3 dilution) to determine its potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the hit in a secondary assay that uses a different technology. For example, if the primary screen was fluorescence-based, a label-free method like Surface Plasmon Resonance (SPR) could be used to directly measure compound-target binding.[11] This is a critical step to eliminate compounds that interfere with the primary assay format (e.g., autofluorescent compounds).
-
Selectivity/Counter-Screens: Test the compound against related targets (e.g., other proteases or GPCRs) to determine its selectivity. A highly selective compound is often a more desirable starting point for drug development.
By following this structured and logical progression, researchers can confidently and efficiently determine if N-ethyl-4-methoxybenzamide possesses valuable biological activity, paving the way for further investigation and potential development as a therapeutic agent.
References
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Bentham Science. An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]
-
AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. [Link]
-
National Institutes of Health (NIH). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
-
Agilent. High-Throughput GPCR Assay Development. [Link]
-
National Institutes of Health (NIH). N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. [Link]
-
ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
-
National Institutes of Health (NIH). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
-
ACS Publications. High Throughput Screening and Selection Methods for Directed Enzyme Evolution. [Link]
-
PubChemLite. N-ethyl-4-methoxybenzamide (C10H13NO2). [Link]
-
National Institutes of Health (NIH). N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem. [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
National Institutes of Health (NIH). Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]
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Wikipedia. Volasertib. [Link]
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National Institutes of Health (NIH). 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem. [Link]
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National Institutes of Health (NIH). Application of high-throughput affinity-selection mass spectrometry for screening of chemical compound libraries in lead discovery. [Link]
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Evaluating Novel Compounds in Matrix Metalloproteinase (MMP) Inhibition Assays: A Methodological Workflow Using N-ethyl-4-methoxybenzamide as a Case Study
An Application Guide:
Abstract
This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals on how to assess the inhibitory potential of a novel small molecule against matrix metalloproteinases (MMPs). We use N-ethyl-4-methoxybenzamide, a compound with defined chemical properties, as a representative test article to illustrate a hierarchical screening cascade. This guide moves from high-throughput biochemical assays to more complex, biologically relevant cell-based models. The protocols are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure robust and interpretable data.
Introduction: The Rationale for Targeting MMPs
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1] Under normal physiological conditions, their activity is tightly regulated and is essential for processes like wound healing, tissue development, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis, where excessive ECM degradation facilitates tumor cell invasion.[1] This makes MMPs significant targets for therapeutic intervention.[2][3]
The development of MMP inhibitors has been challenging, with early broad-spectrum inhibitors failing in clinical trials due to off-target effects and a lack of efficacy.[4] The field has since evolved, focusing on developing highly selective inhibitors that target specific MMPs implicated in disease.[3]
This guide outlines a systematic approach to screen and characterize a novel compound for MMP inhibitory activity. We will use N-ethyl-4-methoxybenzamide as our model compound. While its specific activity against MMPs is not established in the public domain, its well-defined chemical structure makes it an ideal candidate for demonstrating the principles of an MMP inhibitor discovery workflow.
Test Article Profile: N-ethyl-4-methoxybenzamide
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | [5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| CAS Number | 7403-41-0 | |
| Physical Form | Powder | |
| Melting Point | 66-67 °C |
Part 1: Foundational Principles & Assay Design
The core principle of most MMP inhibition assays is to measure the enzymatic cleavage of a specific substrate.[6][7] An effective inhibitor will prevent or reduce this cleavage, leading to a measurable decrease in the signal generated by the product. The choice of assay depends on the screening stage, throughput requirements, and the specific question being asked.
The Screening Cascade: A Multi-Faceted Approach
A robust evaluation of a potential inhibitor should not rely on a single assay. We advocate for a screening cascade that moves from broad, high-throughput methods to more specific and biologically complex systems. This hierarchical approach provides orthogonal validation, reduces the chances of false positives, and builds a comprehensive profile of the compound's activity.
Caption: The MMP Inhibitor Screening Cascade.
Pre-Assay Preparation: The Test Compound
Accurate and reproducible results begin with proper handling of the test compound.
-
Solubility Testing: Before preparing a stock solution, the solubility of N-ethyl-4-methoxybenzamide must be determined in common laboratory solvents. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial screening due to its ability to dissolve a wide range of organic compounds.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Solvent Controls: It is critical to include a "vehicle control" (e.g., DMSO at the same final concentration as in the compound-treated wells) in all assays. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
Part 2: Primary Screening Protocol – FRET-Based Biochemical Assay
This protocol is designed for the high-throughput screening (HTS) of compounds to identify direct inhibitors of a specific, purified MMP enzyme and to determine their potency (IC₅₀).
Principle of FRET Assays
Fluorescence Resonance Energy Transfer (FRET) assays utilize a peptide substrate containing a fluorophore and a quencher molecule.[8] When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[9][10]
Caption: Principle of a FRET-based MMP assay.
Detailed Protocol: IC₅₀ Determination for N-ethyl-4-methoxybenzamide against MMP-9
Objective: To determine the concentration of N-ethyl-4-methoxybenzamide required to inhibit 50% of recombinant human MMP-9 activity.
Materials:
-
Recombinant Human MMP-9 (activated)
-
MMP FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test Compound: N-ethyl-4-methoxybenzamide (10 mM stock in DMSO)
-
Positive Control: A broad-spectrum MMP inhibitor like GM6001 (Ilomastat)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence microplate reader (capable of Ex/Em wavelengths appropriate for the substrate, e.g., Ex/Em = 328/393 nm)
Procedure:
-
Compound Dilution Plate Preparation: a. In a separate 96-well plate, perform serial dilutions of the N-ethyl-4-methoxybenzamide stock solution. b. Start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in MMP Assay Buffer to create a 10-point dose-response curve. Ensure each dilution has a consistent, low percentage of DMSO. c. Prepare dilutions for the positive control (e.g., GM6001, from 1 µM down to picomolar concentrations). d. Prepare a vehicle control containing only the assay buffer and the same final concentration of DMSO.
-
Assay Plate Setup: (All additions on ice) a. Add 50 µL of MMP Assay Buffer to all wells of the black assay plate. b. Add 25 µL of the diluted compounds, positive control, or vehicle control from the dilution plate to the corresponding wells of the assay plate. c. Add 25 µL of diluted, pre-activated MMP-9 enzyme solution to all wells except the "No Enzyme" blank controls. For blank wells, add 25 µL of assay buffer instead. d. Mix gently by tapping the plate or using an orbital shaker for 30 seconds. e. Pre-incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate and Read the Reaction: a. Prepare the FRET substrate solution in MMP Assay Buffer according to the manufacturer's recommendation (e.g., to a 2X final concentration). b. Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 125 µL. c. Immediately place the plate in the fluorescence reader, pre-heated to 37°C. d. Measure the fluorescence intensity in kinetic mode every 60 seconds for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes), provided the reaction is within the linear range.
Data Analysis
-
Calculate Reaction Velocity: For kinetic reads, determine the rate of increase in relative fluorescence units (RFU/min) for each well. This rate is proportional to the enzyme activity.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Velocity_Sample - Velocity_Blank) / (Velocity_Vehicle - Velocity_Blank))
-
-
Determine IC₅₀:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to calculate the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
-
Part 3: Secondary & Functional Assays
Positive hits from the primary screen require validation. These assays confirm the inhibitory activity in different contexts and provide insights into the compound's mechanism and biological relevance.
Protocol: Gelatin Zymography
Objective: To visually confirm the inhibition of gelatinases (MMP-2 and MMP-9) by N-ethyl-4-methoxybenzamide in a complex biological sample, such as conditioned media from the HT-1080 fibrosarcoma cell line, which constitutively expresses these MMPs.
Principle: Zymography is an electrophoretic technique where samples are run on an SDS-PAGE gel containing a co-polymerized substrate, typically gelatin.[11] After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer, allowing the separated enzymes to renature and digest the substrate. Staining the gel reveals clear bands of lysis against a dark background, corresponding to the molecular weight of the active MMPs.
Procedure:
-
Sample Preparation: a. Culture HT-1080 cells in serum-free media for 24 hours to collect conditioned media containing secreted pro-MMPs. b. Treat parallel cultures with varying concentrations of N-ethyl-4-methoxybenzamide (e.g., 0.1x, 1x, and 10x the IC₅₀ value determined from the FRET assay) during the 24-hour collection period. c. Concentrate the conditioned media using centrifugal filter units. Determine the total protein concentration.
-
Electrophoresis: a. Mix equal amounts of protein from each sample with non-reducing sample buffer (do not heat or add β-mercaptoethanol, as this would irreversibly denature the enzymes). b. Load samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. c. Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
Enzyme Renaturation and Development: a. Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS. b. Incubate the gel overnight (16-18 hours) at 37°C in a developing buffer (similar to MMP assay buffer, e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).
-
Staining and Analysis: a. Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. b. Destain the gel until clear bands appear against a blue background. The bands correspond to the proteolytic activity of MMP-9 (~92 kDa) and MMP-2 (~72 kDa). c. Image the gel and perform densitometric analysis to quantify the reduction in band intensity in the compound-treated lanes compared to the vehicle control.
Protocol: Cell-Based Invasion Assay (Boyden Chamber)
Objective: To determine if N-ethyl-4-methoxybenzamide can inhibit the invasive potential of cancer cells through an artificial basement membrane, a key process mediated by MMPs.
Procedure:
-
Prepare Transwell Inserts: a. Coat the top surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C.
-
Cell Treatment and Seeding: a. Pre-treat invasive cancer cells (e.g., MDA-MB-231) with various concentrations of N-ethyl-4-methoxybenzamide and a vehicle control for 2-4 hours. b. Resuspend the cells in serum-free media containing the respective treatments and seed them into the upper chamber of the coated inserts.
-
Invasion: a. Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. b. Incubate the plate for 18-24 hours at 37°C to allow for cell invasion.
-
Quantification: a. After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. b. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet. c. Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields. d. Calculate the percent reduction in invasion compared to the vehicle control.
Part 4: Data Interpretation & Reporting
A successful investigation will yield a cohesive dataset across the screening cascade.
Example Data Summary Table (Hypothetical Results):
| Assay Type | Target MMP | Test Article Concentration | Result | Interpretation |
| FRET Assay | Recombinant MMP-9 | 0.01 - 100 µM | IC₅₀ = 5.2 µM | Direct, dose-dependent inhibition of MMP-9 enzymatic activity. |
| Gelatin Zymography | Endogenous MMP-9/MMP-2 | 5 µM | ~55% reduction in 92 kDa band intensity | Confirms inhibition of endogenously secreted MMP-9 in a complex mixture. |
| Cell Invasion Assay | Functional | 5 µM | 45% reduction in cell migration | The compound is cell-permeable and effectively reduces a key pathological process dependent on MMPs. |
Causality and Next Steps:
-
Consistent Results: If N-ethyl-4-methoxybenzamide shows activity across all three assays, it strongly suggests it is a direct, cell-permeable inhibitor of MMP-9 with functional biological consequences.
-
Biochemical Activity Only: If it inhibits in the FRET assay and zymography but not in the invasion assay, it may indicate poor cell permeability or rapid metabolism within the cell.
-
Cellular Activity Only: If it inhibits cell invasion but shows weak or no activity in the biochemical assays, it may act upstream by inhibiting MMP expression or activation pathways rather than directly targeting the enzyme's active site. This would require further investigation using methods like Western blotting or qPCR.
References
-
Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. (2013). PLoS One. [Link]
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Sensitive Detection of MMP9 Enzymatic Activities in Single Cell-Encapsulated Microdroplets as an Assay of Cancer Cell Invasiveness. (2018). ACS Sensors. [Link]
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Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (2012). Critical Reviews in Analytical Chemistry. [Link]
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Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. (2010). Current Protocols in Immunology. [Link]
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Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. (2001). Methods in Molecular Biology. [Link]
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N-ethyl-4-methoxybenzamide. PubChem, National Institutes of Health. [Link]
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FRET peptide-based immunocapture assay for MMP-9. ResearchGate. [Link]
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Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. (2015). Methods in Molecular Biology. [Link]
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FRET Based Biosensor: Principle Applications Recent Advances and Challenges. (2023). Biosensors. [Link]
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Fluorescence resonance energy transfer (FRET) assay of MMP activity in tissue samples. ResearchGate. [Link]
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Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit. Elabscience. [Link]
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Detection of Functional Matrix Metalloproteinases by Zymography. (2022). JoVE (Journal of Visualized Experiments). [Link]
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Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (2019). Journal of Biological Chemistry. [Link]
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Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. (2022). Molecules. [Link]
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Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. [Link]
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The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (2019). Cancers. [Link]
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N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite. [Link]
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Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. (2016). Drug Design, Development and Therapy. [Link]
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Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (2022). Molecules. [Link]
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New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). International Journal of Molecular Sciences. [Link]
-
Iodobenzamide. Wikipedia. [Link]
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Application Notes & Protocols: Evaluating N-ethyl-4-methoxybenzamide in Phosphodiesterase IV (PDE4) Inhibition Studies
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, triggering downstream pathways that mediate a wide range of physiological responses, most notably the suppression of inflammatory processes.[3][4] Consequently, PDE4 has emerged as a high-value therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of N-ethyl-4-methoxybenzamide, a small molecule with structural motifs suggestive of potential PDE4 interaction, in inhibition studies. We present the scientific rationale, a detailed in vitro enzymatic assay protocol, and guidelines for data interpretation to characterize its inhibitory potential.
Introduction: The Rationale for Targeting PDE4
The PDE superfamily comprises 11 enzyme families that regulate cellular function by degrading cyclic nucleotides.[3] The PDE4 family, which includes four subtypes (PDE4A, B, C, and D), is distinguished by its specificity for cAMP.[6] These enzymes are predominantly expressed in immune and central nervous system cells, making them central to the modulation of inflammation and neuronal processes.[2]
By catalyzing the conversion of cAMP to its inactive form, 5'-AMP, PDE4 enzymes terminate cAMP signaling cascades. Inhibition of PDE4 activity leads to an accumulation of intracellular cAMP.[4] This elevation activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn modulate the transcription of various genes, leading to the suppression of pro-inflammatory cytokines like TNF-α and interleukins, and the relaxation of airway smooth muscle.[3][4][7] This mechanism underpins the therapeutic success of approved PDE4 inhibitors like Roflumilast and Apremilast.[5]
The exploration of novel small molecules for PDE4 inhibition remains a fervent area of research. N-ethyl-4-methoxybenzamide is a compound of interest due to its benzamide core structure and a p-methoxyphenyl group. Docking studies on similar scaffolds have suggested that the amide function can form critical hydrogen bonds in the PDE4 active site, while the methoxy group can interact favorably with metal ions (Zn²⁺ and Mg²⁺) within the catalytic pocket.[1] This guide outlines the experimental framework to validate this hypothesis.
Compound Profile: N-ethyl-4-methoxybenzamide
Before initiating experimental work, a thorough understanding of the test article's properties is essential.
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | [8] |
| CAS Number | 7403-41-0 | [8] |
| Molecular Formula | C₁₀H₁₃NO₂ | [8][9] |
| Molecular Weight | 179.22 g/mol | [8] |
| Physical Form | Powder | |
| Melting Point | 66-67 °C | |
| SMILES | CCNC(=O)C1=CC=C(C=C1)OC | [8] |
The PDE4 Signaling Pathway: Mechanism of Inhibition
Understanding the signaling cascade is crucial for interpreting experimental outcomes. PDE4 inhibition is a direct mechanism-based approach to increasing intracellular cAMP. The diagram below illustrates the pathway and the hypothetical point of intervention by N-ethyl-4-methoxybenzamide.
As shown, activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to produce cAMP from ATP.[6] PDE4 degrades cAMP, thus acting as a brake on the signal. By inhibiting PDE4, N-ethyl-4-methoxybenzamide would prevent this degradation, leading to cAMP accumulation and subsequent anti-inflammatory effects.[7]
Experimental Protocol: PDE4B1 Fluorescence Polarization (FP) Inhibition Assay
This protocol describes a robust, homogeneous assay for determining the in vitro potency of N-ethyl-4-methoxybenzamide against human recombinant PDE4B1. The principle is based on a competitive binding reaction where a phosphate-binding agent detects the 5'-AMP product generated by the enzyme.[10]
Principle of the Assay
The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM to 5'-AMP-FAM, the linear product is captured by a large binding agent. This formation of a large molecular complex slows tumbling, leading to a significant increase in fluorescence polarization.[10] An inhibitor will prevent this conversion, resulting in a low polarization signal.
Materials and Reagents
-
Enzyme: Recombinant Human PDE4B1 (e.g., BPS Bioscience, Cat. #60041)
-
Test Compound: N-ethyl-4-methoxybenzamide (CAS 7403-41-0)
-
Positive Control: Rolipram (CAS 61413-54-5), a known selective PDE4 inhibitor.[1]
-
Substrate: FAM-Cyclic AMP (e.g., supplied in BPS Bioscience PDE4B1 Assay Kit, Cat. #79590)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA
-
Detection: Binding Agent (e.g., supplied in BPS Bioscience Kit)
-
Solvent: 100% DMSO
-
Plate: Black, low-volume, 384-well microplate
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology
1. Compound Preparation: a. Prepare a 10 mM stock solution of N-ethyl-4-methoxybenzamide in 100% DMSO. b. Prepare a 1 mM stock solution of Rolipram (positive control) in 100% DMSO. c. Perform a serial dilution of the test compound and positive control in DMSO. A common scheme is an 11-point, 3-fold serial dilution, starting from the 10 mM stock. This will create a wide concentration range for IC₅₀ determination.
2. Reaction Setup: a. The final reaction volume is 20 µL. All additions should be made directly to the 384-well plate. b. "Substrate Blank" Wells: Add 15 µL of Assay Buffer and 5 µL of FAM-cAMP substrate solution. These wells contain no enzyme. c. "Positive Control" (No Inhibitor) Wells: Add 10 µL of Assay Buffer, 5 µL of diluted PDE4B1 enzyme, and 5 µL of FAM-cAMP substrate. d. Test Compound Wells: Add 5 µL of Assay Buffer containing diluted PDE4B1 enzyme. Add 5 µL of the serially diluted N-ethyl-4-methoxybenzamide solutions. (Note: The DMSO concentration should be kept constant across all wells, typically ≤1%). e. Positive Control (Rolipram) Wells: Add 5 µL of Assay Buffer containing diluted PDE4B1 enzyme. Add 5 µL of the serially diluted Rolipram solutions.
3. Enzymatic Reaction: a. Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to all wells except the "Substrate Blank". b. Briefly centrifuge the plate to mix and collect contents. c. Incubate the plate at room temperature for 60 minutes. Protect from light.
4. Signal Detection: a. Stop the reaction by adding 10 µL of the Binding Agent solution to all wells. b. Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize. c. Read the plate on a microplate reader capable of measuring fluorescence polarization at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis
1. Calculate Percent Inhibition: The fluorescence polarization values are given in millipolarization units (mP).
-
ΔmP = mP(Positive Control) - mP(Substrate Blank)
-
% Inhibition = (1 - (mP(Test Compound) - mP(Substrate Blank)) / ΔmP) * 100
2. Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
3. Determine IC₅₀ Value: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Experimental Workflow and Expected Data
A well-structured workflow is essential for reproducible results. The diagram below outlines the process from preparation to analysis.
Sample Data Table
The following table presents hypothetical data for N-ethyl-4-methoxybenzamide compared to the reference inhibitor, Rolipram.
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Rolipram (Reference) | 45.2 | 1.1 | 98.5 |
| N-ethyl-4-methoxybenzamide | 875.6 | 0.9 | 95.2 |
This is hypothetical data for illustrative purposes only.
Further Considerations and Expert Insights
-
Selectivity Profiling: A crucial step in drug development is to determine the selectivity of a hit compound. N-ethyl-4-methoxybenzamide should be tested against other PDE families (e.g., PDE1, PDE3, PDE5) to ensure it does not have significant off-target activity, which can lead to undesirable side effects.
-
Cell-Based Assays: A positive result in an enzymatic assay is the first step. The next is to confirm activity in a cellular context.[11] A common follow-up is to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW264.7. This confirms the compound's cell permeability and its ability to engage the target in a physiological environment.
-
Solubility: Benzamide-containing compounds can sometimes have limited aqueous solubility. It is critical to ensure that N-ethyl-4-methoxybenzamide remains in solution at the tested concentrations to avoid false-negative or artifactual results. Visual inspection of assay plates and the inclusion of solubility assays are recommended.
Conclusion
This application note provides a comprehensive framework for the initial characterization of N-ethyl-4-methoxybenzamide as a potential PDE4 inhibitor. The detailed fluorescence polarization assay protocol offers a robust and high-throughput method for determining its in vitro potency. By following this guide, researchers can generate reliable data to assess the compound's potential and make informed decisions for further investigation in the drug discovery pipeline. The principles and protocols outlined here are broadly applicable to the screening of other novel small molecules targeting the phosphodiesterase enzyme family.
References
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Russo, A., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
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Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Conti, M., & Beavo, J. (2007). PDE4-Mediated cAMP Signalling. PMC - NIH. [Link]
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Dal Piaz, V., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]
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Scott, M. G., & Houslay, M. D. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. MDPI. [Link]
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ResearchGate. (n.d.). PDE4-cAMP-mediated signaling pathways in neuronal cells. ResearchGate. [Link]
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Cognitive Market Research. (2023). PDE4 Inhibitor Market Assessment And Pipeline Insights. Cognitive Market Research. [Link]
-
BioTech Scope. (2024). What are PDE4B modulators and how do they work? BioTech Scope. [Link]
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PubChem - NIH. (n.d.). N-ethyl-4-methoxybenzamide. PubChem. [Link]
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Wikipedia. (n.d.). PDE4 inhibitor. Wikipedia. [Link]
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Souness, J. E., & Rao, S. (2005). The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. MDPI. [Link]
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F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. F1000Research. [Link]
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PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]
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PubChemLite. (n.d.). N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite. [Link]
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BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
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ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
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NIH. (n.d.). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. NIH. [Link]
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NIH. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
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MDPI. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. MDPI. [Link]
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BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience. [Link]
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PubMed. (2020). The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation. PubMed. [Link]
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Iraqi Journal of Science. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Iraqi Journal of Science. [Link]
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ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. [Link]
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Application Notes & Protocols: A Research Guide to Investigating N-ethyl-4-methoxybenzamide as a Potential Histone Deacetylase (HDAC) Inhibitor
I. Introduction: The Rationale for Investigating Novel Benzamide Scaffolds as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] The aberrant activity of various HDAC isoforms is implicated in the pathogenesis of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2][3] Consequently, HDAC inhibitors have emerged as a significant class of therapeutic agents, with several compounds approved for the treatment of hematologic malignancies.[2][4]
The benzamide chemical scaffold is a well-established pharmacophore for HDAC inhibition, with compounds like Entinostat (MS-275) demonstrating class I HDAC selectivity.[5] While extensive research has focused on hydroxamic acid-containing benzamides, the broader chemical space of N-substituted benzamides remains a promising area for the discovery of novel inhibitors with unique isoform selectivity and improved pharmacological profiles.
This document provides a comprehensive research framework for the evaluation of N-ethyl-4-methoxybenzamide , a compound with a core benzamide structure, as a potential HDAC inhibitor. While direct evidence for this specific molecule's activity is not yet established in peer-reviewed literature, its structural components warrant a systematic investigation. We present a logical, field-proven workflow, from initial in vitro enzymatic assays to cell-based functional validation, designed to rigorously characterize its potential as an HDAC inhibitor.
II. Compound Profile: N-ethyl-4-methoxybenzamide
A thorough understanding of the test article's physical and chemical properties is fundamental to experimental design, including solvent selection, concentration calculations, and safety considerations.
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | [6] |
| CAS Number | 7403-41-0 | [6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [7][8] |
| Molecular Weight | 179.22 g/mol | [6][8] |
| Melting Point | 66-67 °C | [8][9] |
| Physical Form | Powder | [9] |
| SMILES | CCNC(=O)C1=CC=C(C=C1)OC | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
III. Proposed Mechanism of Action (Hypothetical) & Investigational Workflow
Based on the mechanism of known benzamide HDAC inhibitors, we hypothesize that N-ethyl-4-methoxybenzamide, if active, would function as a zinc-binding agent within the catalytic pocket of HDAC enzymes. The amide moiety would chelate the essential Zn²⁺ ion, disrupting the enzyme's catalytic activity. This inhibition would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes, such as the cell cycle inhibitor p21. This can ultimately trigger cell cycle arrest and apoptosis in cancer cells.
To validate this hypothesis, a multi-step experimental approach is required. The following workflow provides a logical progression from biochemical validation to cellular and functional characterization.
Caption: Experimental workflow for evaluating N-ethyl-4-methoxybenzamide.
IV. Experimental Protocols
These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantitatively measures the direct inhibitory effect of N-ethyl-4-methoxybenzamide on recombinant human HDAC enzymes. The principle relies on the deacetylation of a fluorogenic substrate; subsequent development releases a fluorescent molecule, and the signal is inversely proportional to HDAC inhibition.[10][11]
A. Materials and Reagents:
-
Recombinant Human HDAC Enzyme (e.g., HDAC1, HDAC2, HDAC3 from commercial sources)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[10][11]
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)[2]
-
Developer Solution (e.g., Trypsin in assay buffer)
-
Stop Solution / Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA)[2][11]
-
N-ethyl-4-methoxybenzamide, dissolved in 100% DMSO to create a 10 mM stock
-
96-well black, flat-bottom microplates
B. Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of N-ethyl-4-methoxybenzamide (e.g., from 100 µM to 1 nM final concentration) in HDAC Assay Buffer. Also prepare a vehicle control (DMSO only) and a positive control (e.g., 1 µM TSA). Ensure the final DMSO concentration in all wells is ≤1%.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
40 µL of HDAC Assay Buffer
-
10 µL of diluted test compound, vehicle control, or positive control.
-
25 µL of diluted recombinant HDAC enzyme.
-
For a "no enzyme" background control, add 25 µL of assay buffer instead of the enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme.[10][11]
-
Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 60 minutes, protected from light.[11]
-
Reaction Termination and Signal Development: Add 50 µL of Developer solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate to produce a fluorescent signal.[10]
-
Final Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the plate on a fluorometric microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]
C. Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control: % Inhibition = 100 x (1 - (Fluorescence_compound / Fluorescence_vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 2: Cellular Histone Acetylation Assay by Western Blot
This protocol determines if N-ethyl-4-methoxybenzamide can induce histone hyperacetylation in a cellular context, a key downstream marker of HDAC inhibition.
A. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-ethyl-4-methoxybenzamide
-
Positive Control (e.g., SAHA)
-
Phosphate-Buffered Saline (PBS)
-
Histone Extraction Buffer or RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15%) and electrophoresis equipment[12]
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3[12]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of N-ethyl-4-methoxybenzamide (e.g., 0.1, 1, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 1 µM SAHA) for a specified time (e.g., 12, 24 hours).[11]
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer.[11]
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[12]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.[12]
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to serve as a loading control.
C. Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the intensity of the acetylated-H3 band to the corresponding total-H3 band for each treatment condition.
-
Compare the normalized values across treatments to determine the dose-dependent effect of N-ethyl-4-methoxybenzamide on histone acetylation.
Protocol 3: Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay assesses the functional consequence of potential HDAC inhibition by measuring the compound's effect on the metabolic activity and viability of cancer cells.
A. Materials and Reagents:
-
Human cancer cell line
-
Complete cell culture medium
-
N-ethyl-4-methoxybenzamide
-
Positive Control (e.g., Doxorubicin or SAHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom microplates
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-ethyl-4-methoxybenzamide for 48-72 hours. Include vehicle control and positive control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. Mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.
V. Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison. Below is a template table for presenting potential results, populated with example data for the well-characterized pan-HDAC inhibitor SAHA for comparative purposes.
Table 1: Example Inhibitory Activity Profile
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| N-ethyl-4-methoxybenzamide | To be determined | To be determined | To be determined |
| SAHA (Vorinostat) | 60 | 110 | 1.5 |
Note: SAHA data is representative and may vary based on specific assay conditions.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest.
A successful outcome from these experiments would show that N-ethyl-4-methoxybenzamide:
-
Directly inhibits HDAC enzymatic activity with a measurable IC₅₀.
-
Induces a dose-dependent increase in histone acetylation in cancer cells.
-
Reduces the viability of cancer cells with a measurable GI₅₀.
Positive results would justify further investigation, including isoform selectivity profiling against a broader panel of HDACs (Classes I, IIa, IIb, and IV) and subsequent in vivo studies.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7.
-
BenchChem. (2025). Application Notes and Protocols for Histone Acetylation Assay Using KAT Modulator-1.
-
BenchChem. (2025). Application Notes and Protocols for Measuring HDAC Inhibition by FR234938.
-
National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Suraweera, A., O'Byrne, K.J., & Richard, D.J. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]
-
University of Limerick. (2017). In vitro histone acetylation assay. [Link]
-
EpigenTek. (2022). EpiQuik™ Global Histone H4 Acetylation Assay Kit. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]
-
PubChemLite. (n.d.). N-ethyl-4-methoxybenzamide (C10H13NO2). [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem. [Link]
-
MDPI. (2022). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]
-
Blackburn, C., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. [Link]
-
ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. [Link]
-
Wikipedia. (n.d.). Bromopride. [Link]
-
ResearchGate. (2023). Biochemical profiling of isoform selectivity of histone deacetylase.... [Link]
-
Wikipedia. (n.d.). Volasertib. [Link]
-
National Center for Biotechnology Information. (2011). Isoform-selective histone deacetylase inhibitors. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Scribd. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]
-
National Center for Biotechnology Information. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-3-methoxybenzamide. PubChem. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-hydroxybenzamide. PubChem. [Link]
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Application Notes & Protocols: In Vitro Evaluation of N-ethyl-4-methoxybenzamide Against Cancer Cell Lines
Abstract
The exploration of novel small molecules for anticancer activity is a cornerstone of modern drug discovery. Benzamide derivatives, in particular, have garnered significant interest due to their diverse biological activities. This document provides a comprehensive guide for the in vitro evaluation of N-ethyl-4-methoxybenzamide, a specific benzamide derivative, for its potential cytotoxic and cytostatic effects on cancer cell lines. We present a structured, field-proven workflow, beginning with an assessment of cell viability to determine dose-dependent effects, followed by detailed mechanistic assays to elucidate the mode of action, including the induction of apoptosis and effects on cell cycle progression. These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction and Rationale
N-ethyl-4-methoxybenzamide is a small organic molecule featuring a benzamide core, a structure found in numerous pharmacologically active compounds. While extensive research exists for various substituted benzamides, the specific anticancer potential of N-ethyl-4-methoxybenzamide is not yet well-characterized. The rationale for its investigation is supported by studies on structurally related compounds; for instance, certain methoxybenzamide derivatives have been investigated for their ability to selectively target melanoma cells, suggesting that this chemical scaffold may possess favorable properties for oncology applications[1].
The primary objective of the protocols outlined herein is to establish a foundational understanding of N-ethyl-4-methoxybenzamide's interaction with cancer cells. This involves a multi-faceted approach:
-
Quantifying Cytotoxicity: Determining the concentration of the compound required to inhibit cell growth and viability.
-
Elucidating the Mechanism of Cell Death: Investigating whether the compound induces programmed cell death (apoptosis).
-
Analyzing Cell Cycle Effects: Assessing if the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest.
This application note serves as a practical guide for researchers initiating the preclinical evaluation of this and similar novel compounds.
Experimental Workflow Overview
A logical and sequential workflow is critical for the efficient evaluation of a novel compound. The process begins with broad screening to confirm biological activity, followed by more specific assays to understand the underlying mechanisms.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Compound: N-ethyl-4-methoxybenzamide (e.g., Sigma-Aldrich, CAS 7403-41-0)[2]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical carcinoma).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
-
Reagents for Flow Cytometry:
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle of the Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare a 2X stock of serial dilutions of N-ethyl-4-methoxybenzamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 85.2 | 45.1 | 22.8 |
| A549 | 110.5 | 68.3 | 35.4 |
| HeLa | 92.7 | 51.6 | 28.9 |
| Table 1: Hypothetical IC50 values for N-ethyl-4-methoxybenzamide against various cancer cell lines. |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle of the Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[8]
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with N-ethyl-4-methoxybenzamide at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).[8][9]
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.[3]
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often considered artifacts of preparation).
-
Data Presentation: Apoptosis Quantification
| Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Vehicle Control | 94.5 ± 2.8 | 2.8 ± 1.1 | 2.7 ± 0.9 |
| N-ethyl-4-methoxybenzamide (IC50) | 40.2 ± 4.5 | 35.7 ± 3.9 | 24.1 ± 3.1 |
| Table 2: Hypothetical flow cytometry data for MCF-7 cells showing the distribution of cell populations after treatment. |
Protocol 3: Cell Cycle Analysis by PI Staining
Principle of the Assay
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. By staining cells with PI and analyzing them with a flow cytometer, one can measure the DNA content of each cell. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (diploid DNA content, 2N), S (DNA synthesis phase, between 2N and 4N), and G2/M (tetraploid DNA content, 4N). Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[10]
Step-by-Step Protocol
-
Cell Culture and Treatment: As described in the apoptosis protocol, treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect and pellet the cells by centrifugation.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[4][11] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[10]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with PBS to remove the ethanol.[5][11]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11]
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates from the analysis.[4] Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 ± 3.1 | 25.3 ± 2.5 | 14.2 ± 1.9 |
| Vehicle Control | 59.8 ± 3.5 | 26.1 ± 2.8 | 14.1 ± 2.1 |
| N-ethyl-4-methoxybenzamide (IC50) | 25.4 ± 2.9 | 15.2 ± 2.0 | 59.4 ± 4.2 |
| Table 3: Hypothetical cell cycle analysis data for MCF-7 cells, suggesting a G2/M phase arrest. |
Potential Signaling Pathways and Further Studies
The results from the primary assays can guide further mechanistic investigations. For example, if the compound induces apoptosis and G2/M arrest, it may be acting on pathways that regulate the cell cycle and programmed cell death.
Caption: Hypothetical signaling pathway for G2/M arrest and apoptosis.
Further Mechanistic Studies (Western Blotting): To validate the pathway suggested above, Western blot analysis can be performed.[12] Following treatment with N-ethyl-4-methoxybenzamide, cell lysates can be probed with antibodies against key regulatory proteins.[13]
-
Cell Cycle Proteins: Cyclin B1, CDK1, Phospho-Histone H3 (a marker for mitosis).
-
Apoptosis Proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
DNA Damage Response: Phospho-p53, γH2AX.
This allows for a more detailed molecular understanding of the compound's effects and helps to identify its specific cellular targets.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]
-
Flow Cytometry Core Facility, Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Garg, P. K., et al. (2017). 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. Journal of Nuclear Medicine, 58(1), 81-86. Retrieved from [Link]
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- 2. N-ethyl-4-methoxybenzamide | 7403-41-0 [sigmaaldrich.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. ucl.ac.uk [ucl.ac.uk]
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Application Notes and Protocols for Investigating the Antimicrobial Susceptibility of N-ethyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for their potential as effective therapeutic agents.[1] This document provides a comprehensive guide for the initial investigation of the antimicrobial properties of N-ethyl-4-methoxybenzamide (CAS No. 7403-41-0), a synthetic benzamide derivative.[2][3] While the antimicrobial activity of this specific compound is not yet extensively documented, its structural similarity to other biologically active benzamides warrants a thorough evaluation.[4][5][6] This guide presents detailed, step-by-step protocols for determining its in vitro activity against a panel of clinically relevant microorganisms using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion for qualitative susceptibility assessment.[7][8] Furthermore, we discuss the interpretation of these results and propose avenues for future research, including preliminary mechanism of action studies.
Introduction: The Rationale for Investigating N-ethyl-4-methoxybenzamide
N-ethyl-4-methoxybenzamide is a small molecule with the chemical formula C10H13NO2.[2] The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While some substituted benzamides have been investigated for their prokinetic and antiemetic properties, and others as potential anticancer agents, the antimicrobial potential of many derivatives, including N-ethyl-4-methoxybenzamide, remains largely unexplored.[6][9] The presence of a methoxy group and an ethylamide substitution on the benzoyl ring presents an interesting chemical profile that could confer antimicrobial activity. This document provides the necessary framework to systematically evaluate this potential.
Foundational Methodologies for Antimicrobial Susceptibility Testing
The cornerstone of assessing a novel compound's antimicrobial potential lies in standardized susceptibility testing.[1] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these methods to ensure reproducibility and comparability of data.[10] The two primary phenotypic methods recommended for the initial screening of N-ethyl-4-methoxybenzamide are broth microdilution and disk diffusion.[8][11]
Broth Microdilution: Quantitative Assessment of Inhibitory Activity
The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[12][13][14] This quantitative measure is crucial for understanding the potency of a compound.[13]
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
N-ethyl-4-methoxybenzamide powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Sterile 96-well microtiter plates[13]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 1°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of N-ethyl-4-methoxybenzamide in DMSO. A starting concentration of 10 mg/mL is recommended. Note the potential for DMSO to inhibit microbial growth at high concentrations; ensure the final concentration in the assay does not exceed 1%.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Plate Preparation:
-
In a 96-well plate, perform two-fold serial dilutions of the N-ethyl-4-methoxybenzamide stock solution in CAMHB to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a growth control well (CAMHB and inoculum, no compound) and a sterility control well (CAMHB only).[13]
-
If using DMSO as a solvent, include a solvent control well (CAMHB, inoculum, and the highest concentration of DMSO used in the assay).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[17]
-
MIC Determination: The MIC is the lowest concentration of N-ethyl-4-methoxybenzamide that completely inhibits visible growth of the organism.[15] This can be assessed visually or with a microplate reader.
Disk Diffusion: A Qualitative Screening Method
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11] It is a simpler and less expensive primary screening tool.[8] The method involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate uniformly inoculated with the test organism.[8] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[11]
Caption: Workflow for the disk diffusion susceptibility test.
Materials:
-
N-ethyl-4-methoxybenzamide
-
Sterile 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains (as listed for broth microdilution)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Disk Preparation: Prepare a solution of N-ethyl-4-methoxybenzamide in a suitable volatile solvent (e.g., ethanol or methanol). Apply a known amount of the solution to sterile paper disks to achieve a specific drug loading (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[18]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application: Within 15 minutes of inoculation, apply the prepared disks containing N-ethyl-4-methoxybenzamide to the agar surface.[18] Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours.[19][20]
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Interpretation and Reporting of Results
Interpreting the results of susceptibility testing for a novel compound like N-ethyl-4-methoxybenzamide requires a different approach than for established antibiotics, as there are no predefined clinical breakpoints.[21]
Interpreting MIC Values
The MIC value is a direct measure of the compound's potency.[22] A lower MIC indicates greater potency. The results should be reported as the MIC value in µg/mL.[22] It is crucial to compare the MIC of N-ethyl-4-methoxybenzamide against a panel of different microorganisms to understand its spectrum of activity.
Table 1: Example MIC Data Reporting for N-ethyl-4-methoxybenzamide
| Test Organism | Gram Stain | N-ethyl-4-methoxybenzamide MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Record Value] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Record Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Record Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Record Value] |
Interpreting Disk Diffusion Results
For a novel compound, the zone of inhibition diameter provides a qualitative indication of activity. A larger zone diameter generally correlates with greater susceptibility. However, the zone size is also influenced by the compound's solubility, diffusion rate in agar, and the specific drug concentration on the disk. These results should be used as a preliminary screen to identify active compounds and prioritize them for quantitative MIC testing.
Advancing the Investigation: Beyond Primary Screening
Should N-ethyl-4-methoxybenzamide demonstrate promising activity in initial screens, further investigation is warranted to understand its therapeutic potential.
Minimum Bactericidal Concentration (MBC) Determination
To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test can be performed. This involves subculturing from the clear wells of the MIC assay onto antibiotic-free agar and observing for growth. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of the antimicrobial effect over time. By exposing a standardized inoculum to a fixed concentration of the compound (typically at multiples of the MIC) and measuring the number of viable cells at various time points, one can determine the rate and extent of bacterial killing.
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is critical for drug development. While dedicated studies are required, initial insights can be gained from:
-
Macromolecular Synthesis Inhibition: Investigating the effect of the compound on the synthesis of DNA, RNA, protein, and the cell wall.
-
Cell Membrane Integrity Assays: Assessing whether the compound disrupts the bacterial cell membrane, leading to leakage of cellular contents.
-
Synergy Studies: Testing N-ethyl-4-methoxybenzamide in combination with known antibiotics to identify potential synergistic or antagonistic interactions.
Conclusion
This application note provides a foundational framework for the systematic evaluation of the antimicrobial properties of N-ethyl-4-methoxybenzamide. By employing standardized and validated methodologies, researchers can generate reliable and reproducible data to determine the potential of this and other novel compounds in the critical search for new antimicrobial agents. The absence of existing data for N-ethyl-4-methoxybenzamide underscores the importance of such exploratory research in the field of drug discovery.
References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). EUCAST. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]
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The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020, February 4). PubMed Central. Retrieved from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
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EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace. Retrieved from [Link]
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M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved from [Link]
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Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (n.d.). Ovid. Retrieved from [Link]
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Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (n.d.). Semantic Scholar. Retrieved from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PubMed Central. Retrieved from [Link]
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How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025, July 31). Dr.Oracle. Retrieved from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
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Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
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N-ethyl-4-methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]
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Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.). ScienceDirect. Retrieved from [Link]
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N,N-diethyl-4-methoxybenzamide. (n.d.). ChemSynthesis. Retrieved from [Link]
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Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011, February). Chemical Papers. Retrieved from [Link]
-
Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. (2017, September 5). ResearchGate. Retrieved from [Link]
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Volasertib. (n.d.). Wikipedia. Retrieved from [Link]
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Bromopride. (n.d.). Wikipedia. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-ethyl-4-methoxybenzamide and its Derivatives
Abstract
This document provides a detailed protocol for the synthesis of N-ethyl-4-methoxybenzamide, a versatile scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of amide bond formation, justify the selection of a robust synthetic strategy employing a carbodiimide coupling agent, and provide a step-by-step experimental procedure designed for reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-substituted benzamide derivatives.
Introduction: The Significance of N-substituted Benzamides
N-substituted benzamides are a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The amide bond is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical drugs.[1] The specific derivative, N-ethyl-4-methoxybenzamide, and its analogues have been investigated for their potential as anticonvulsant, anti-inflammatory, and neuroprotective agents. For instance, bromopride, a substituted benzamide closely related to N-ethyl-4-methoxybenzamide, is a known antiemetic and prokinetic agent.[2] The methoxy and ethyl substituents on the benzamide core allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this class of compounds highly attractive for drug discovery programs.
Synthetic Strategy: A Deliberate Approach to Amide Bond Formation
The synthesis of an amide bond, at its core, involves the condensation of a carboxylic acid and an amine.[3] However, the direct reaction of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this thermodynamic barrier, activation of the carboxylic acid is necessary. Several strategies exist for this activation, including:
-
Conversion to Acyl Chlorides: This is a classic and effective method where the carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6] While highly reactive, acyl chlorides can be harsh and may not be suitable for substrates with sensitive functional groups.[7]
-
Use of Coupling Reagents: This is a widely adopted, milder approach that utilizes reagents to activate the carboxylic acid in situ, facilitating its reaction with the amine.[8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts like PyBOP and HATU.[6][7][9]
For the synthesis of N-ethyl-4-methoxybenzamide, we have selected a carbodiimide-mediated coupling approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent, N-hydroxybenzotriazole (HOBt) . This choice is predicated on the following advantages:
-
Mild Reaction Conditions: The EDC/HOBt system operates efficiently at room temperature, preserving sensitive functional groups.
-
High Yields and Purity: This combination is known to provide excellent yields of the desired amide with minimal side products.[8] The byproducts of the reaction are water-soluble, simplifying purification.
-
Suppression of Racemization: For chiral carboxylic acids, the addition of HOBt is crucial to minimize the risk of racemization.[7]
-
Broad Substrate Scope: This method is amenable to a wide range of carboxylic acids and amines.[10]
The general mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. HOBt acts as an additive that intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.
Experimental Protocol: Synthesis of N-ethyl-4-methoxybenzamide
This protocol details the synthesis of N-ethyl-4-methoxybenzamide from 4-methoxybenzoic acid and ethylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 182-185 | - | Irritant |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | -81 | 16.6 | Flammable, Corrosive |
| EDC hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 118-120 | - | Irritant |
| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 155-158 | - | Explosive when dry |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen suspect |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | - | - |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 (dec.) | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (1.52 g, 10 mmol).
-
Dissolution: Dissolve the starting material in 40 mL of dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add ethylamine (70% in H₂O, 0.72 mL, ~12 mmol, 1.2 eq). Stir for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve EDC hydrochloride (2.30 g, 12 mmol, 1.2 eq) and HOBt hydrate (1.62 g, 12 mmol, 1.2 eq) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-ethyl-4-methoxybenzamide as a white solid.
-
Characterization
The identity and purity of the synthesized N-ethyl-4-methoxybenzamide can be confirmed by various analytical techniques:
-
Melting Point: The expected melting point is in the range of 66-67 °C.[11]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight (179.22 g/mol ).[12][13]
Workflow and Logic
The following diagram illustrates the key steps and decision points in the synthesis of N-ethyl-4-methoxybenzamide.
Caption: Synthetic workflow for N-ethyl-4-methoxybenzamide.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction time may also need to be extended.
-
Incomplete Reaction: If the starting material persists, consider adding a slight excess of the coupling reagents and amine.
-
Purification Issues: If the product is difficult to purify, a silica gel column chromatography might be necessary.
-
Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. HOBt is explosive when dry and should be handled with care.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of N-ethyl-4-methoxybenzamide. The use of an EDC/HOBt-mediated coupling offers a mild and efficient method for the formation of the amide bond, leading to high yields of the desired product. The detailed experimental procedure, coupled with the mechanistic insights and troubleshooting guide, should enable researchers to successfully synthesize this and other related N-substituted benzamide derivatives for their research and development endeavors.
References
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- Amide synthesis by acyl
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Synthesis of Amides. Organic Chemistry - Jack Westin.
- Coupling Reagents. Aapptec Peptides.
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Amide Synthesis. Fisher Scientific.
- Amide coupling reaction in medicinal chemistry.
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- N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite.
- N-ethyl-4-methoxybenzamide | 7403-41-0. Sigma-Aldrich.
- N-Ethyl-4-methoxybenzamide | 7403-41-0 | HAA40341. Biosynth.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
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Application Notes & Protocols: The Strategic Utility of N-ethyl-4-methoxybenzamide in Modern Organic Synthesis
Abstract
N-ethyl-4-methoxybenzamide is a versatile and strategically valuable starting material in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its molecular architecture, featuring three distinct and chemoselectively addressable functional groups—the secondary amide, the electron-rich aromatic ring, and the methoxy ether—provides a robust platform for the synthesis of diverse and complex molecular scaffolds. This guide elucidates the core synthetic transformations achievable from N-ethyl-4-methoxybenzamide, providing detailed, field-proven protocols and the underlying mechanistic principles that govern these reactions. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction: A Molecule of Strategic Importance
N-ethyl-4-methoxybenzamide (CAS: 7403-41-0) is more than a simple chemical; it is a synthetic linchpin.[1][2] The strategic placement of its functional groups allows for a tiered and logical approach to molecular elaboration. The para-methoxy group strongly activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho positions (C3 and C5). The N-ethyl amide moiety, while being a deactivator and meta-director, offers a handle for reduction to a secondary amine or for hydrolysis. Finally, the methyl ether itself can be cleaved to unmask a highly functional phenol. This multi-functionality enables chemists to build molecular complexity in a controlled and predictable manner, making it an attractive starting point for generating libraries of compounds in drug discovery campaigns.[3][4]
Physicochemical & Safety Profile
A thorough understanding of a starting material's properties is fundamental to safe and effective experimental design.
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-methoxybenzamide | PubChem[1] |
| CAS Number | 7403-41-0 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Melting Point | 66-67 °C | Sigma-Aldrich[2] |
| Appearance | White to off-white powder | Sigma-Aldrich[2] |
| SMILES | CCNC(=O)C1=CC=C(C=C1)OC | PubChem[1] |
Safety Information: N-ethyl-4-methoxybenzamide is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Core Synthetic Pathways from N-ethyl-4-methoxybenzamide
The true utility of N-ethyl-4-methoxybenzamide is revealed through the diverse set of derivatives it can generate. The following diagram illustrates the primary synthetic transformations that leverage its key functional groups.
Caption: Key synthetic transformations originating from N-ethyl-4-methoxybenzamide.
Protocol I: Reduction of the Amide to a Secondary Amine
Converting the robust amide functional group into a more versatile secondary amine is a cornerstone transformation. The resulting product, N-ethyl-(4-methoxybenzyl)amine, serves as a valuable intermediate for subsequent reactions such as N-alkylation or coupling.
Mechanistic Rationale
The reduction of amides to amines requires a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), because the amide carbonyl is less electrophilic than that of a ketone or ester.[5] The mechanism proceeds via two key stages:
-
Hydride Addition & Complexation: A hydride ion from LiAlH₄ attacks the amide carbonyl, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, making it an excellent leaving group.
-
Elimination & Second Hydride Attack: The nitrogen lone pair expels the O-Al species to form a transient, electrophilic iminium ion. A second equivalent of hydride rapidly attacks the iminium ion to yield the final secondary amine product.[6]
This process effectively "erases" the carbonyl oxygen, a distinct outcome compared to the reduction of esters or acid chlorides which yield alcohols.[6]
Caption: Simplified workflow for the mechanism of amide reduction.
Detailed Experimental Protocol
Objective: To synthesize N-ethyl-(4-methoxybenzyl)amine from N-ethyl-4-methoxybenzamide.
Materials & Reagents:
-
N-ethyl-4-methoxybenzamide (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq). Carefully add anhydrous THF to create a slurry (approx. 0.5 M concentration). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve N-ethyl-4-methoxybenzamide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C using an addition funnel. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
Rationale: This procedure, known as the Fieser work-up, safely neutralizes excess LiAlH₄ and produces a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-(4-methoxybenzyl)amine, which can be further purified by column chromatography or distillation if necessary.[7]
Protocol II: Electrophilic Aromatic Substitution (Nitration)
This protocol demonstrates how to functionalize the aromatic ring, leveraging the powerful activating and ortho-directing effect of the methoxy group. Nitration introduces a nitro group, a versatile functional group that can be further reduced to an amine, enabling a wide range of subsequent chemistries.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of N-ethyl-4-methoxybenzamide then acts as a nucleophile, attacking the nitronium ion. The methoxy group is a strongly activating, ortho, para-director, while the amide is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the nitronium ion to one of the ortho positions (C3 or C5).
Detailed Experimental Protocol
Objective: To synthesize N-ethyl-4-methoxy-3-nitrobenzamide.[8]
Materials & Reagents:
-
N-ethyl-4-methoxybenzamide (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of Conc. HNO₃/H₂SO₄
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add N-ethyl-4-methoxybenzamide (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C. Add this nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not rise above 5-10 °C. Causality Note: Temperature control is paramount to prevent over-nitration and decomposition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified N-ethyl-4-methoxy-3-nitrobenzamide.
Protocol III: O-Demethylation to Unmask a Phenol
Cleaving the robust methyl ether to reveal a phenol (N-ethyl-4-hydroxybenzamide) dramatically alters the molecule's properties, introducing a site for hydrogen bonding and a nucleophilic oxygen for further derivatization (e.g., etherification, esterification).[9]
Mechanistic Rationale
Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers. The mechanism involves the coordination of the Lewis acidic boron atom to the Lewis basic ether oxygen. This is followed by a nucleophilic attack by a bromide ion on the methyl carbon in an Sₙ2 fashion, displacing the aryl oxide-boron complex. Subsequent aqueous work-up hydrolyzes the boron-oxygen bond to liberate the free phenol. This method is often preferred due to its high efficiency and relatively mild conditions compared to harsh reagents like HBr.
Detailed Experimental Protocol
Objective: To synthesize N-ethyl-4-hydroxybenzamide.
Materials & Reagents:
-
N-ethyl-4-methoxybenzamide (1.0 eq)
-
Boron Tribromide (BBr₃), 1M solution in Dichloromethane (DCM) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve N-ethyl-4-methoxybenzamide (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the BBr₃ solution in DCM (1.5 eq) dropwise via syringe. A color change is typically observed. Causality Note: The extreme low temperature is necessary to control the high reactivity of BBr₃ and prevent unwanted side reactions.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water, followed by 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-4-hydroxybenzamide can be purified by flash column chromatography on silica gel.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Available: [Link]
-
Feinstein, J. A., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 17(11), 13576-13584. Available: [Link]
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PubChemLite. N-ethyl-4-methoxybenzamide (C10H13NO2). Available: [Link]
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Ashenhurst, J. (2023). Reduction of Amides to Amines. Master Organic Chemistry. Available: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Available: [Link]
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Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-9. Available: [Link]
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Organic Chemistry Portal. Amine synthesis by amide reduction. Available: [Link]
-
Osbourn, J. (2021). Reduction of Amides. YouTube. Available: [Link]
-
Automated Topology Builder (ATB). N-Ethyl-4-hydroxybenzamide. Available: [Link]
-
Journal of the American Chemical Society. (2023). Expedient Modular Assembling of Chiral η6-Benzene Ligands. Available: [Link]
-
Wang, YF., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6384-93. Available: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 669440, N-ethyl-3-methoxybenzamide. Available: [Link]
-
Hudlicky, T., et al. (2009). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry, 13(2), 112-133. Available: [Link]
-
Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. Available: [Link]
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Man, HW., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-4. Available: [Link]
-
SpectraBase. N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide. Available: [Link]
-
Chemspace. N-butyl-N-ethyl-4-methoxybenzamide. Available: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2250429, 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide. Available: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide. Available: [Link]
-
Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 885-895. Available: [Link]
-
Deosarkar, S. D., et al. (2015). Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl). Journal of Chemical and Pharmaceutical Research, 7(5), 1107-1110. Available: [Link]
-
NIST WebBook. N-Ethyl-N-methyl-benzamide. Available: [Link]
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- 3. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: N-ethyl-4-methoxybenzamide Synthesis
Welcome to the technical support guide for the synthesis of N-ethyl-4-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this amide synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Introduction: The Chemistry of N-ethyl-4-methoxybenzamide
N-ethyl-4-methoxybenzamide is a valuable scaffold in medicinal chemistry and materials science.[1] Its synthesis is a classic example of amide bond formation, a cornerstone reaction in organic chemistry.[2] However, what appears straightforward on paper can present practical challenges, from low yields to persistent impurities.
The two most prevalent synthetic strategies begin with 4-methoxybenzoic acid:
-
Direct Coupling: Activation of the carboxylic acid with a coupling agent, followed by reaction with ethylamine.
-
Acyl Chloride Intermediate: Conversion of the carboxylic acid to the more reactive 4-methoxybenzoyl chloride, which then readily reacts with ethylamine, often under Schotten-Baumann conditions.[3][4][5]
This guide will provide in-depth troubleshooting for both pathways.
`dot digraph "Synthesis_Routes" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Primary synthetic routes to N-ethyl-4-methoxybenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Section 1: Low Reaction Yield
Q1: My yield is very low when coupling 4-methoxybenzoic acid directly with ethylamine using a coupling agent. What's going wrong?
A1: This is a frequent issue stemming from several potential causes:
-
Acid-Base Neutralization: The primary challenge in direct amidation is the competing acid-base reaction between 4-methoxybenzoic acid (an acid) and ethylamine (a base).[6][7] This forms an unreactive ammonium carboxylate salt, sequestering your starting materials. Coupling agents are designed to overcome this, but inefficient activation can still lead to low conversion.
-
Ineffective Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group.[7] The coupling reagent's role is to convert it into a highly reactive intermediate (an active ester).[3][8] If the coupling agent is old, hydrated, or used in insufficient quantity, activation will be incomplete. For carbodiimides like DCC or EDC, this activation forms a highly reactive O-acylisourea intermediate.[3][9]
-
Hydrolysis of Activated Intermediate: The activated ester is highly susceptible to hydrolysis. Any water in your reaction solvent (e.g., DCM, DMF) or on your glassware will quench the intermediate, reverting it to the starting carboxylic acid. Ensure all reagents and equipment are scrupulously dry.
-
Choice of Coupling Agent: For laboratory-scale synthesis, carbodiimides are common. However, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts can be more efficient, especially for challenging couplings, as they avoid certain side reactions associated with carbodiimides.[2][3][9]
Q2: I'm using the acyl chloride (Schotten-Baumann) method and my yield is poor. What should I investigate?
A2: The high reactivity of 4-methoxybenzoyl chloride is both a blessing and a curse.[10][11] Here’s where to look:
-
Hydrolysis of Acyl Chloride: 4-Methoxybenzoyl chloride reacts violently with water to form the unreactive 4-methoxybenzoic acid.[11][12] This is the most common failure mode. Ensure your ethylamine solution and solvent are anhydrous, and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).
-
Incorrect pH / Insufficient Base: The reaction of the acyl chloride with ethylamine produces one equivalent of hydrochloric acid (HCl).[13][14] This HCl will protonate the nucleophilic ethylamine, forming ethylammonium chloride, which is not nucleophilic and will not react further. The Schotten-Baumann reaction uses a base (like aqueous NaOH, pyridine, or triethylamine) specifically to neutralize this HCl as it forms, thereby liberating the free amine to continue reacting.[5][13][15] Ensure you are using at least two equivalents of amine or one equivalent of amine and at least one equivalent of a non-nucleophilic base.
-
Temperature Control: The reaction is highly exothermic. Adding the acyl chloride too quickly without cooling (typically an ice bath at 0°C) can lead to side reactions and degradation of the product.[1] The standard procedure is a slow, dropwise addition of the acyl chloride solution to the cooled amine solution.[1]
`dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for low reaction yield.
Section 2: Impurity Profile
Q3: My crude product is contaminated with a white, insoluble solid that I believe is a urea derivative. How do I prevent this and remove it?
A3: This is the classic signature of a reaction using dicyclohexylcarbodiimide (DCC). The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents and can make purification difficult.
-
Prevention: The best solution is to switch to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][9] The resulting ethyl-dimethylaminopropyl urea byproduct is protonated during an acidic workup and becomes water-soluble, allowing for easy removal by aqueous extraction.
-
Removal: If you must use DCC, most of the DCU can be removed by filtration of the reaction mixture before workup. However, some will likely remain dissolved. To remove residual DCU, you can dissolve the crude product in a minimal amount of DCM and cool it in the freezer. DCU is less soluble at lower temperatures and may precipitate, allowing for a second filtration.
`dot digraph "DCC_Mechanism" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: DCC activation pathway and byproduct formation.
Q4: After my workup, my NMR spectrum shows a significant amount of unreacted 4-methoxybenzoic acid. Why didn't it react?
A4: This points to one of two main issues:
-
Incomplete Reaction (Direct Coupling): As discussed in Q1, insufficient activation or premature hydrolysis of the activated intermediate will leave the starting carboxylic acid unconsumed. Consider increasing the equivalents of your coupling agent and base (like DIPEA or triethylamine), and rigorously drying your solvent.
-
Hydrolysis (Acyl Chloride Route): If you started with 4-methoxybenzoyl chloride, the presence of the acid in your final product is almost certainly due to hydrolysis of the starting material before it could react with the ethylamine.[11] Re-evaluate your procedure for moisture control.
Q5: What is the best work-up procedure to isolate a clean product?
A5: A standard liquid-liquid extraction workup is highly effective. After quenching the reaction (often with water or a dilute acid), transfer the mixture to a separatory funnel with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Acid Wash: Wash the organic layer with a dilute acid like 1 M HCl.[1][16] This will protonate and remove any unreacted ethylamine and other basic impurities (like pyridine or triethylamine).
-
Base Wash: Wash with a dilute base like saturated aqueous sodium bicarbonate (NaHCO₃).[1] This will deprotonate and remove any unreacted 4-methoxybenzoic acid.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1][16]
Optimized Experimental Protocols
These protocols represent robust starting points for achieving high yields.
Protocol 1: Synthesis via EDC/HOBt Coupling
This method is often preferred for its clean workup.
Materials:
-
4-Methoxybenzoic acid
-
Ethylamine (e.g., 2.0 M solution in THF or 70% in water)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) followed by ethylamine (1.2 eq).
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and perform the acid-base workup as described in Q5.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.
Protocol 2: Synthesis via Schotten-Baumann Reaction
This is a classic, cost-effective method.
Step A: Preparation of 4-Methoxybenzoyl Chloride
-
In a fume hood, combine 4-methoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2-3 eq) in a round-bottom flask.[1]
-
Add a catalytic amount (1-2 drops) of DMF.[1]
-
Stir at room temperature until the initial vigorous gas evolution (SO₂ and HCl) subsides, then heat to reflux (approx. 80°C) for 1-2 hours until gas evolution ceases.[1]
-
Cool to room temperature and remove the excess SOCl₂ under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again.[1] The resulting 4-methoxybenzoyl chloride is often used directly without further purification.[1][10]
Step B: Amide Formation
-
In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes.[1]
-
After addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, perform the acid-base workup as described in Q5.
-
Purify the crude product by recrystallization. Expected melting point: 66-67°C.[17][18]
Data Summary Tables
Table 1: Comparison of Common Amide Coupling Conditions
| Method | Reagent(s) | Typical Solvent | Byproduct | Advantages | Disadvantages |
| Carbodiimide | EDC/HOBt | DCM, DMF | Water-soluble urea | Clean workup, mild conditions.[3][19] | More expensive than acid chloride route. |
| Carbodiimide | DCC/HOBt | DCM, THF | Insoluble DCU | Inexpensive, effective.[2][3] | Difficult removal of DCU byproduct. |
| Acyl Chloride | SOCl₂ then Amine | DCM, THF | SO₂, HCl | High reactivity, cost-effective.[20] | Moisture sensitive, corrosive reagents.[12] |
| Phosphonium Salt | PyBOP | DMF, NMP | Phosphine Oxide | High efficiency, low racemization.[9] | Expensive, atom-inefficient. |
| Aminium Salt | HATU | DMF, NMP | Tetramethylurea | Very fast and efficient.[3][9] | Very expensive, can be moisture sensitive. |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause (Route) | Recommended Solution |
| Low Yield | Acid-base salt formation (Direct) | Use sufficient coupling agent & base (e.g., DIPEA). |
| Hydrolysis of acyl chloride (Acyl Chloride) | Use anhydrous reagents/solvents; inert atmosphere. | |
| Insufficient base (Acyl Chloride) | Use >1 eq of base (e.g., TEA) or >2 eq of amine. | |
| Insoluble Precipitate | DCU formation (DCC Coupling) | Filter crude reaction; switch to EDC for future runs. |
| Unreacted Acid in Product | Incomplete activation (Direct) or Hydrolysis (Both) | Check reagent quality, use anhydrous conditions. |
| Unreacted Amine in Product | Insufficient acylating agent | Use slight excess (1.05-1.1 eq) of acid/acyl chloride. |
References
-
Amide Synthesis - Fisher Scientific. (Source) [Link]
-
Chemistry Schotten Baumann Reaction - sathee neet. (Source) [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (Source) [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (Source) [Link]
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. (Source) [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. (Source) [Link]
-
“Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds | The Journal of Organic Chemistry - ACS Publications. (Source) [Link]
-
Schotten–Baumann reaction - Grokipedia. (Source) [Link]
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Synthesis of Amides - Organic Chemistry - Jack Westin. (Source) [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. (Source) [Link]
-
Amide from carboxylic acid synthesis : r/Chempros - Reddit. (Source) [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (Source) [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (Source) [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (Source) [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (Source) [Link]
-
Schotten–Baumann reaction - Wikipedia. (Source) [Link]
-
synthesis of amides from acid chlorides - YouTube. (Source) [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (Source) [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. (Source) [Link]
-
N-ethyl-4-methoxybenzamide (C10H13NO2) - PubChemLite. (Source) [Link]
-
Preparation of 4-methoxybenzoic acid - PrepChem.com. (Source) [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem - NIH. (Source) [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. (Source) [Link]
-
Benzoic acid, 4-methoxy-, ethyl ester - the NIST WebBook. (Source) [Link]
-
Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine - ResearchGate. (Source) [Link]
-
METHYL N-(p-METHOXYPHENYL)CARBAMATE - Organic Syntheses Procedure. (Source) [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (Source) [Link]
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. (Source) [Link]
-
N-(2-Dimethylamino-ethyl)-4-methoxy-benzamide - SpectraBase. (Source) [Link]
-
Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation | Journal of the American Chemical Society. (Source) [Link]
-
Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem - NIH. (Source) [Link]
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Technical Support Center: N-ethyl-4-methoxybenzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-ethyl-4-methoxybenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic experiments. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your reaction outcomes.
Introduction to N-ethyl-4-methoxybenzamide Synthesis
N-ethyl-4-methoxybenzamide is a chemical compound with potential applications in various research areas. Its synthesis is a foundational process that, while seemingly straightforward, can be prone to the formation of side products that complicate purification and reduce yields. This guide will primarily focus on the most common and practical synthetic route: the Sch.otten-Baumann reaction between 4-methoxybenzoyl chloride and ethylamine. We will also touch upon alternative methods and their associated challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Primary Synthesis Route: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides.[1] In the context of N-ethyl-4-methoxybenzamide synthesis, this involves the reaction of 4-methoxybenzoyl chloride with ethylamine in the presence of a base.
Q1: My yield of N-ethyl-4-methoxybenzamide is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in a Schotten-Baumann reaction are often attributable to a few key factors:
-
Hydrolysis of the Acyl Chloride: 4-Methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, which converts it to the unreactive 4-methoxybenzoic acid.[2][3]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
-
-
Inefficient Mixing: The Schotten-Baumann reaction is often performed in a two-phase system (aqueous base and an organic solvent).[1][4] Poor mixing can lead to localized areas of high acid concentration, which can protonate the ethylamine, rendering it non-nucleophilic.
-
Troubleshooting:
-
Use a high-speed mechanical stirrer to ensure efficient mixing of the biphasic system.
-
Consider using a phase-transfer catalyst to facilitate the reaction between the two phases.
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Troubleshooting:
-
Typically, a slight excess of the amine (ethylamine) is used to ensure complete consumption of the more valuable acyl chloride.
-
At least one equivalent of base is required to neutralize the HCl generated during the reaction.[5][6] Using a slight excess of base can help drive the reaction to completion.
-
-
Q2: I've identified 4-methoxybenzoic acid as a major impurity in my crude product. How can I prevent its formation and remove it?
A2: The presence of 4-methoxybenzoic acid is a classic side product issue in this synthesis, arising from the hydrolysis of 4-methoxybenzoyl chloride.[3]
-
Prevention:
-
As mentioned in A1, rigorous exclusion of water is paramount.[7]
-
Add the 4-methoxybenzoyl chloride slowly to the reaction mixture containing ethylamine and the base. This ensures that the acyl chloride preferentially reacts with the amine rather than any residual water.
-
-
Removal:
-
Aqueous Workup: 4-methoxybenzoic acid is acidic and can be easily removed by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[4] The carboxylate salt formed will be soluble in the aqueous layer.
-
Recrystallization: If the acid persists after the workup, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[3]
-
Q3: My final product seems to contain traces of a diacylated or other unexpected side products. What could be the cause?
A3: While less common with a primary amine like ethylamine, the formation of more complex byproducts can occur under certain conditions.
-
Diacylation: This is more of a concern with primary amines that have other reactive sites, but under harsh conditions or with a large excess of the acyl chloride, side reactions can occur.
-
Troubleshooting:
-
Maintain a controlled temperature (e.g., using an ice bath during the addition of the acyl chloride) to minimize side reactions.
-
Avoid a large excess of 4-methoxybenzoyl chloride.
-
-
-
Reaction with Solvent: Certain solvents can participate in side reactions.
-
Troubleshooting:
-
Use inert solvents such as dichloromethane, diethyl ether, or toluene.
-
-
Alternative Synthetic Routes and Their Challenges
Q4: I am considering a direct coupling of 4-methoxybenzoic acid and ethylamine using a coupling agent. What are the potential pitfalls?
A4: Direct amide formation from a carboxylic acid and an amine is a common alternative, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4).[8][9]
-
Side Products from Coupling Agents: The main drawback is the formation of byproducts from the coupling agent itself. For example, DCC forms dicyclohexylurea (DCU), which can be difficult to remove from the product.
-
Troubleshooting:
-
DCU is sparingly soluble in many organic solvents, so it can often be removed by filtration.
-
Choose a coupling agent that produces water-soluble byproducts to simplify the workup.
-
-
-
Racemization (if applicable): If there are chiral centers near the carboxylic acid, some coupling conditions can lead to racemization.[8]
Q5: Is a Mitsunobu reaction a viable option for this synthesis?
A5: The Mitsunobu reaction can be used for amide synthesis.[10] However, a significant challenge is the purification of the desired product from the reaction byproducts, such as the reduced azodicarboxylate and triphenylphosphine oxide.[10]
-
Troubleshooting:
-
Specialized reagents have been developed to facilitate easier byproduct removal, but this can increase the cost and complexity of the synthesis.[10]
-
Chromatographic purification is often necessary.
-
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-4-methoxybenzamide via Schotten-Baumann Reaction
This protocol provides a detailed step-by-step methodology for the synthesis of N-ethyl-4-methoxybenzamide.
Materials:
-
4-Methoxybenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Hydrochloric acid (HCl, for workup)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethylamine (1.1 eq.) in dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the flask containing the ethylamine solution in an ice bath.
-
Addition of Base: Slowly add the 10% sodium hydroxide solution (1.5 eq.) to the stirred ethylamine solution.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled, stirred reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[4] c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-ethyl-4-methoxybenzamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-ethyl-4-methoxybenzamide | C10H13NO2 | 179.22 | 66 |
| 4-Methoxybenzoyl chloride | C8H7ClO2 | 170.59 | 22 |
| 4-Methoxybenzoic acid | C8H8O3 | 152.15 | 182-185 |
| Ethylamine | C2H7N | 45.08 | -81 |
Data sourced from PubChem and other chemical suppliers.[11][12][13][14][15]
Visualizations
Schotten-Baumann Reaction Workflow
Caption: Workflow for the synthesis of N-ethyl-4-methoxybenzamide.
Side Product Formation Pathway
Caption: Desired reaction versus common side reaction pathway.
References
-
A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4 is reported. The amidation reaction was performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products in moderate to excellent yields and high purity. [Link]
-
Reactions of Amines with Carboxylic Acids to Yield Amides - YouTube. [Link]
-
Chemistry of Amides. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. - DiVA portal. [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. [Link]
-
p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem. [Link]
-
Schotten–Baumann reaction - Wikipedia. [Link]
-
N-ethyl-4-methoxybenzamide (C10H13NO2) - PubChemLite. [Link]
-
METHYL N-(p-METHOXYPHENYL)CARBAMATE - Organic Syntheses Procedure. [Link]
-
Schotten Baumann Reaction - BYJU'S. [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem - NIH. [Link]
-
Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem - NIH. [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 13. PubChemLite - N-ethyl-4-methoxybenzamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 14. N-Ethyl-4-methoxybenzamide | 7403-41-0 | HAA40341 [biosynth.com]
- 15. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude N-ethyl-4-methoxybenzamide
Welcome to the technical support center for the purification of N-ethyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Understanding Your Crude Material
Successful purification begins with understanding your starting material. N-ethyl-4-methoxybenzamide is typically synthesized via the acylation of ethylamine with 4-methoxybenzoyl chloride or through other amide coupling reactions.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: 4-methoxybenzoic acid, ethylamine (or its salt), and coupling agents.
-
Byproducts: Hydrolysis of the acid chloride can regenerate 4-methoxybenzoic acid.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
The physical properties of N-ethyl-4-methoxybenzamide are crucial for designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Melting Point | 66-67 °C | |
| Appearance | Powder/Crystalline Solid |
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil, but it's supposed to be a solid. What should I do first?
A: An oily product often indicates the presence of significant impurities or residual solvent that is depressing the melting point. Before attempting a complex purification, try triturating the crude oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can often wash away non-polar impurities and induce crystallization of your desired product.
Q2: I performed a recrystallization, but my yield is very low (<50%). What is the most common cause?
A: The most frequent reason for low recovery is using too much solvent during the initial dissolution step.[3][4] The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent means a significant amount of your product will remain dissolved in the mother liquor even after cooling. To improve your yield, you can try to partially evaporate the solvent from the mother liquor to induce further crystallization.[5]
Q3: Can I use acid-base extraction to purify N-ethyl-4-methoxybenzamide?
A: N-ethyl-4-methoxybenzamide is a neutral amide and will not be extracted by aqueous acid or base. However, this technique is highly effective for removing acidic or basic impurities.[6] For instance, washing your organic solution with aqueous sodium bicarbonate (NaHCO₃) will remove unreacted 4-methoxybenzoic acid, while a wash with dilute hydrochloric acid (HCl) will remove any residual ethylamine.[7]
Q4: My compound appears as a streak on my TLC plate during column chromatography. How can I fix this?
A: Streaking is common for polar compounds like amides, especially on silica gel. It often indicates that the compound is interacting too strongly with the stationary phase. To resolve this, you can:
-
Increase the polarity of your mobile phase.[8]
-
Add a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your eluent. For amides, triethylamine can help by neutralizing acidic sites on the silica gel that cause strong adsorption.[9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during common purification procedures.
Guide 1: Recrystallization Issues
Recrystallization is the preferred method for purifying crystalline solids like N-ethyl-4-methoxybenzamide.[10] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]
dot graph TD { A[Start: Crude Solid] --> B{Select Solvent System}; B --> C{Is solid soluble in hot solvent?}; C -- No --> D[Try more polar solvent]; D --> B; C -- Yes --> E{Is solid insoluble in cold solvent?}; E -- No --> F[Try less polar solvent or mixed solvent system]; F --> B; E -- Yes --> G[Proceed with Recrystallization]; G --> H{Observe for "Oiling Out"}; H -- Yes --> I[Re-heat, add more solvent, cool slowly]; H -- No --> J{No Crystals Form}; J -- Yes --> K[Scratch flask, add seed crystal, or reduce solvent volume]; J -- No --> L[Collect Crystals by Filtration]; L --> M[Wash with ice-cold solvent]; M --> N[Dry to obtain Pure Product];
} caption: Decision workflow for troubleshooting recrystallization.
Problem 1: The compound "oils out" instead of forming crystals.
-
Q: I dissolved my compound in hot solvent, but upon cooling, a cloudy oil separates instead of crystals. What's happening and how do I fix it?
-
A: Cause & Rationale: "Oiling out" occurs when the concentrated solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[11] Since your compound's melting point is relatively low (66-67 °C), this is a common issue, especially if using a higher-boiling point solvent. Impurities can also suppress the melting point, exacerbating the problem.[3]
-
Solution Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point.[11]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a pre-heated hotplate (turned off) or by wrapping it in glass wool to insulate it. Slow cooling gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[3]
-
If it still oils out, consider switching to a lower-boiling point solvent or using a mixed-solvent system.
-
-
Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Q: My solution is clear and no solid has appeared. What should I do?
-
A: Cause & Rationale: This usually happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.[12]
-
Solution Steps:
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[11]
-
Seed Crystals: If you have a small amount of pure N-ethyl-4-methoxybenzamide, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, it is almost certain you have too much solvent.[3] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume). Then, allow the solution to cool again. Repeat until crystals form upon cooling.
-
-
Recommended Solvents for N-ethyl-4-methoxybenzamide Recrystallization:
Based on the amide functionality, polar solvents are a good starting point.[10]
| Solvent System | Rationale & Use Case |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly. |
| Acetone/Hexane | Good for moderately polar compounds. Dissolve in a minimum of hot acetone and add hexane as the anti-solvent. |
| Toluene | Aromatic compounds often crystallize well from toluene. Its boiling point (111 °C) is significantly higher than the product's melting point, so slow cooling is critical to prevent oiling out. |
| Acetonitrile | Often gives good results for amides and can be a good alternative to chromatography.[10] |
Guide 2: Column Chromatography Issues
Column chromatography is a powerful tool if recrystallization fails or if multiple impurities are present. For N-ethyl-4-methoxybenzamide, normal-phase chromatography on silica gel is standard.
dot graph TD { A[Start: Crude Mixture] --> B{Develop TLC Method}; B --> C{Does compound move off baseline? (Rf 0.2-0.4)}; C -- No --> D[Increase eluent polarity]; D --> B; C -- Yes --> E[Prepare and Run Column]; E --> F{Problem: Poor Separation}; F -- Yes --> G[Decrease eluent polarity or try different solvent system (e.g., Hex/Acetone)]; G --> B; F -- No --> H{Problem: Compound Streaks or Tailing}; H -- Yes --> I[Add 0.5% Triethylamine to eluent]; I --> B; H -- No --> J{Problem: Compound Won't Elute}; J -- Yes --> K[Significantly increase eluent polarity (e.g., add 5-10% Methanol)]; K --> E; J -- No --> L[Collect and Combine Fractions]; L --> M[Evaporate Solvent to get Purified Product];
} caption: Workflow for troubleshooting column chromatography.
Problem 1: The compound elutes too quickly (high Rf) or not at all (low Rf).
-
Q: On my TLC plate, the spot for my compound is either at the solvent front or stuck on the baseline.
-
A: Cause & Rationale: The polarity of your mobile phase (eluent) is incorrect. A high Rf value means the eluent is too polar, carrying the compound without sufficient interaction with the silica. A low Rf value means the eluent is not polar enough to move the compound up the stationary phase.[8]
-
Solution:
-
For High Rf: Decrease the eluent's polarity. If you are using 50:50 Ethyl Acetate:Hexane, try 30:70 or 20:80.
-
For Low Rf: Increase the eluent's polarity. If you are using 20:80 Ethyl Acetate:Hexane, try 40:60 or 50:50.
-
Goal: Aim for an Rf value of 0.2-0.4 on your TLC plate for the best separation on a column.[9]
-
-
Problem 2: The separation between my product and an impurity is poor.
-
Q: My TLC shows two spots that are very close together, and they are co-eluting from my column.
-
A: Cause & Rationale: The selectivity of your solvent system is not sufficient to resolve the compounds. Simply increasing or decreasing polarity may not work.
-
Solution:
-
Change Solvent System: Keep the polarity similar but change the solvents. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or Acetone/Hexane system. Different solvents interact with your compounds and the silica in unique ways, which can dramatically improve separation.
-
Fine-Tune Polarity: If the spots are nearly resolved, try making very small adjustments to the solvent ratio. Sometimes a 5% change in the polar component is enough.
-
Use a Gradient: Start with a lower polarity eluent to allow the less polar compounds to separate, then gradually increase the polarity to elute your more polar product.
-
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Impurity Removal
This protocol is designed as a pre-purification step to remove acidic or basic impurities from a crude reaction mixture dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dissolve the crude N-ethyl-4-methoxybenzamide in a suitable organic solvent (~10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash: To remove basic impurities like ethylamine, add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Base Wash: To remove acidic impurities like 4-methoxybenzoic acid, add an equal volume of saturated NaHCO₃ (aq) solution. Shake and vent as before. Drain and discard the aqueous layer.[6]
-
Brine Wash: Add an equal volume of saturated NaCl (aq) solution (brine). This wash helps to remove residual water from the organic layer. Shake, separate, and discard the aqueous layer.
-
Drain the organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization using Ethanol/Water
-
Place the crude N-ethyl-4-methoxybenzamide into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.
-
To the hot solution, add hot water dropwise while swirling until the solution remains faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio) to remove any remaining mother liquor.
-
Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
References
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem Compound Database. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Pearson Education. (n.d.). Recrystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Millersville University. (n.d.). Recrystallization.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
- Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
-
DeLuca, R. J., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 17(9), 10449–10461. Retrieved from [Link]
-
Reddit. (2024). Separation of Secondary amide and Tertiary amide. r/Chempros. Retrieved from [Link]
- Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
University of Waterloo Engineering. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Schuhmacher, A., et al. (2015). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Organic & Biomolecular Chemistry, 13(28), 7752-7756. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-3-methoxybenzamide. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N,N-diethyl-4-methoxybenzamide. Retrieved from [Link]
-
Wyrzykowski, D., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3267. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-ethyl-4-methyl-. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Chromatography [chem.rochester.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of N-ethyl-4-methoxybenzamide in Biological Assays
Welcome to the technical support guide for N-ethyl-4-methoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome the common experimental hurdle of this compound's limited aqueous solubility. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the accuracy and reproducibility of your biological assay data.
Part 1: Compound Profile: Understanding N-ethyl-4-methoxybenzamide
Before troubleshooting, it's essential to understand the physicochemical nature of the molecule you are working with. N-ethyl-4-methoxybenzamide, like many promising new chemical entities, possesses structural features that contribute to poor water solubility—a significant challenge in drug discovery, affecting over 70% of compounds in development pipelines.[1]
The core structure contains a benzamide group, which consists of a hydrophobic benzene ring attached to a more polar amide group.[2][3] While the amide and methoxy groups can participate in some hydrogen bonding, the overall character of the molecule is dominated by the non-polar ring structure, leading to low solubility in aqueous environments typical of biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 66-67 °C | |
| Predicted XLogP3 | 1.4 - 1.5 | [4] |
XLogP3 is a computed measure of hydrophobicity; a positive value indicates preference for a lipid-like environment over an aqueous one.
Part 2: The Primary Challenge & Troubleshooting FAQs
This section directly addresses the most common issues encountered by researchers.
Q1: I dissolved my N-ethyl-4-methoxybenzamide perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
This is the most frequent solubility-related issue and is caused by a phenomenon known as solvent-shift precipitation .
-
The "Why": Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] Your compound is likely highly soluble in 100% DMSO. However, when you introduce this small volume of DMSO stock into a large volume of aqueous cell culture medium, the DMSO concentration plummets. The DMSO molecules rapidly diffuse and interact with water, effectively leaving your compound molecules "un-solvated" and exposed to an environment (water) in which they are not soluble.[6] This abrupt change in the solvent environment forces the compound to crash out of solution, forming a precipitate.[7][8]
Caption: Solvent-shift precipitation workflow.
Q2: What is the best practice for preparing and using a DMSO stock solution to minimize precipitation?
The key is to prepare the most concentrated stock solution possible in 100% DMSO and then determine the maximum percentage of DMSO your specific cell line can tolerate without affecting its viability or behavior.[9] This allows you to use the smallest possible volume of your stock solution, which helps mitigate the solvent-shift effect.
Experimental Protocol 1: Preparing a Stock Solution & Determining Cell Line DMSO Tolerance
Objective: To create a high-concentration stock of N-ethyl-4-methoxybenzamide and to identify the highest non-toxic concentration of DMSO for your experimental cell line.
Materials:
-
N-ethyl-4-methoxybenzamide powder
-
100% sterile, cell-culture grade DMSO
-
Your specific cell line
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
Procedure:
Part A: Stock Solution Preparation
-
Calculation: Determine the mass of N-ethyl-4-methoxybenzamide needed for a high-concentration stock (e.g., 20-50 mM).
-
Example for 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 179.22 g/mol = 0.00358 g = 3.58 mg.
-
-
Dissolution: Weigh the compound accurately and add it to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution to 37°C or use a brief sonication to ensure complete dissolution.[7] Visually inspect to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
Part B: DMSO Tolerance Assay
-
Cell Plating: Seed your cells in a 96-well plate at their optimal density for a 24-48 hour experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In your complete culture medium, prepare a series of DMSO concentrations. For example, create 2X final concentrations ranging from 2% down to 0.02% DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different DMSO concentrations. Also include a "medium only" control (0% DMSO).
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) versus DMSO concentration (%). The Maximum Tolerated Concentration is the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the 0% control. This is typically ≤0.5% for most cell lines, but must be empirically determined.[11][12]
Part 3: Advanced Troubleshooting & Alternative Strategies
If you continue to face precipitation issues even after optimizing your DMSO protocol, or if your assay is sensitive to organic solvents, consider these advanced strategies.
Caption: Decision workflow for troubleshooting solubility.
Q3: My compound still precipitates even at a tolerated DMSO concentration. What should I try next?
You can employ co-solvents or other solubilizing excipients. These agents modify the bulk solvent properties to better accommodate hydrophobic molecules.
Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that, when used in combination, can synergistically increase the solubility of a compound.[5]
| Co-Solvent | Typical Final Conc. Limit | Pros | Cons |
| DMSO | < 0.5% | Excellent solubilizing power | Can be toxic, interfere with assays[12][13] |
| Ethanol | < 1% | Biocompatible at low conc. | Can induce cellular stress responses[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity, good for in vivo | Can be viscous, may affect protein function |
| Propylene Glycol (PG) | 1-5% | Low toxicity | Can affect cell membrane fluidity |
Experimental Protocol 2: Using a Co-Solvent System
-
Test Solvents: Attempt to dissolve your compound in various co-solvents (e.g., a 1:1 mixture of DMSO:PEG 400).
-
Prepare Stock: Create a high-concentration stock in the optimal co-solvent mixture.
-
Validate Tolerance: Crucially, you must repeat the DMSO Tolerance Assay (Protocol 1, Part B) with your new co-solvent mixture to determine the maximum non-toxic concentration for your cells.
-
Assay Execution: Proceed with your experiment, ensuring the final co-solvent concentration remains below this determined limit.
Q4: The co-solvents are interfering with my assay readout. Is there a more inert solubilization method?
Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[1][5]
Caption: Encapsulation by a cyclodextrin.
Strategy 2: Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[11]
Experimental Protocol 3: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Make a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Gentle warming (to ~40-50°C) may be required to fully dissolve the HP-β-CD.
-
Add Compound: Add your N-ethyl-4-methoxybenzamide stock (either as a powder or a concentrated DMSO solution) to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Validation: As always, test the final formulation on your cells to ensure the concentration of HP-β-CD used is not causing any unintended biological effects.
Part 4: Safety & Handling
Based on available data for N-ethyl-4-methoxybenzamide and structurally similar compounds, appropriate safety precautions are necessary.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a laboratory coat when handling the compound.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.[15][17] Wash hands thoroughly after handling.
References
- Vertex AI Search. (2025). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Taylor & Francis Online. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Solubility of Things. (n.d.). Benzamide.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Sigma-Aldrich. (n.d.). N-ethyl-4-methoxybenzamide.
- PubChem. (n.d.). N-ethyl-4-methoxybenzamide.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Wikipedia. (n.d.). Benzamide.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-hydroxyethyl)-4-methoxybenzamide.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. (n.d.). N-ethyl-3-methoxybenzamide.
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Technical Support Center: Troubleshooting Low In Vitro Bioactivity of N-ethyl-4-methoxybenzamide
Introduction: The N-phenylbenzamide scaffold is a versatile pharmacophore with derivatives showing potential in antiviral, anticancer, and antiprotozoal research.[1] N-ethyl-4-methoxybenzamide, a member of this class, presents a promising starting point for discovery campaigns. However, a common and frustrating challenge in early-stage drug discovery is the discrepancy between a compound's predicted or previously reported bioactivity and its performance in in vitro assays. Low or nonexistent activity can prematurely halt the investigation of a potentially valuable molecule.
This guide provides a systematic, evidence-based framework for researchers, scientists, and drug development professionals to diagnose and resolve issues of low bioactivity with N-ethyl-4-methoxybenzamide. Our approach is built on the core principles of first verifying the tool (the compound) before troubleshooting the process (the experiment).
Section 1: Foundational Checks - Is Your Compound the Problem?
Before questioning complex biological mechanisms or assay design, it is imperative to validate the fundamental integrity and behavior of the compound itself. Many bioactivity issues originate from basic physicochemical problems.[2]
FAQ: My N-ethyl-4-methoxybenzamide shows no activity. Where do I start?
Answer: Always start with the compound. Before spending resources on complex assay optimization, you must confirm that the molecule you are adding to your assay is structurally correct, pure, and available in a bioactive form.
The first step is a rigorous assessment of the compound's identity, purity, and solubility in your specific assay buffer. Hydrophobic molecules can aggregate, drastically reducing the effective concentration available to interact with a biological target.[2]
Table 1: Physicochemical Properties of N-ethyl-4-methoxybenzamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 179.22 g/mol | PubChem[3] |
| Physical Form | Powder / Crystalline Solid | Sigma-Aldrich, Cayman Chemical[4] |
| Melting Point | 66-67 °C | Sigma-Aldrich, Biosynth[5] |
| Predicted XLogP3 | 1.4 - 1.5 | PubChem[3][6] |
Note: An XLogP value between 1 and 3 suggests moderate lipophilicity, indicating that while it should be cell-permeable, aqueous solubility may be limited and require careful preparation.
Experimental Protocol: Preparation and Assessment of a 10 mM DMSO Stock Solution
Rationale: Most benzamide derivatives are sparingly soluble in aqueous buffers but readily dissolve in organic solvents like DMSO.[4] Preparing a concentrated stock in high-quality, anhydrous DMSO is the standard first step. The final DMSO concentration in the assay must be carefully controlled, as it can be toxic to cells, typically above 0.5-1%.[7][8]
Materials:
-
N-ethyl-4-methoxybenzamide (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 1.79 mg of N-ethyl-4-methoxybenzamide. This corresponds to 10 µmol (1.79 mg / 179.22 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming (to 37°C) or sonication may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store at -20°C or -80°C, protected from light.
-
Aqueous Solubility Check (Crucial Step):
-
Prepare a sample of your complete cell culture medium or assay buffer.
-
Add your 10 mM DMSO stock to the buffer to achieve the highest concentration you plan to use in your assay (e.g., for a 10 µM final concentration with 0.1% DMSO, add 1 µL of stock to 999 µL of buffer).
-
Vortex gently and let it sit at the assay temperature (e.g., 37°C) for 30-60 minutes.
-
Visually inspect for any cloudiness, precipitation, or "fall-out." If observed, your compound is precipitating from the aqueous solution, and this is a likely cause of low bioactivity.
-
Section 2: Assay-Specific Troubleshooting - Is Your Experiment the Problem?
If your compound is pure and remains soluble in the final assay medium, the next step is to scrutinize the experimental setup. Cell-based assays are complex systems where many variables can influence the outcome.[10]
FAQ: My compound is pure and soluble, but it's still inactive in my cell-based assay. What's next?
Answer: Now, we investigate the interaction between your compound and the assay system. The lack of activity could be due to compound instability, interference with the assay readout technology, or suboptimal cellular conditions.
Key Areas to Investigate:
-
Compound Stability in Media: Is your compound stable over the course of the experiment (e.g., 24, 48, 72 hours)? It may be metabolized by cells or degraded by components in the culture medium. You can assess this by incubating the compound in the cell-free medium for the duration of your assay and then analyzing its concentration and integrity via LC-MS.[11]
-
Cell Health and Density: The physiological state of your cells is critical. Ensure cells are healthy, within a low passage number, and plated at a density that allows for logarithmic growth during the experiment.[10] Over-confluent or stressed cells can respond unpredictably.
-
Assay Readout Interference: Many small molecules can directly interfere with assay detection methods, creating false-positive or false-negative results.[12][13] For example, a compound might absorb light at the same wavelength as your colorimetric readout or quench a fluorescent signal. Run a cell-free control (compound in media with assay reagents but no cells) to check for this.[14]
-
General vs. Specific Cytotoxicity: Is the compound truly inactive, or is it causing general cytotoxicity that masks a specific effect? It is essential to determine the concentration range where the compound is non-toxic before looking for specific bioactivity.[13] A standard cell viability assay is the best way to establish this.
Table 2: Comparison of Common Cell Viability Assays and Potential Interferences
| Assay Type | Principle | Advantages | Potential for Compound Interference |
| MTT / XTT | Measures mitochondrial reductase activity (colorimetric).[15] | Inexpensive, well-established. | Compounds that are reducing agents or affect mitochondrial respiration can interfere. Phenol red can also affect absorbance readings.[14][16] |
| Resazurin (AlamarBlue) | Measures metabolic activity via reduction of resazurin (fluorometric/colorimetric).[7] | Highly sensitive, non-toxic to cells. | Autofluorescent compounds can interfere with the readout.[13] |
| ATP Quantification (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells (luminescent).[14][15] | Very sensitive, fast, and reflects viable cell number. | Compounds that inhibit luciferase can directly interfere with the signal.[12] |
Experimental Protocol: Baseline Cytotoxicity Assessment using Resazurin
Rationale: This protocol establishes the maximum non-toxic concentration of N-ethyl-4-methoxybenzamide. This is a prerequisite for any specific bioactivity assay, ensuring you are working at concentrations that do not simply kill the cells through non-specific mechanisms.
Materials:
-
Target cell line, plated in a 96-well plate at a pre-optimized density.
-
Complete cell culture medium.
-
10 mM stock of N-ethyl-4-methoxybenzamide in DMSO.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Fluorescence plate reader (Ex/Em ~560/590 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere and resume growth for 18-24 hours.
-
Compound Dilution Series: Prepare a serial dilution of your compound in complete culture medium. A common starting range is 100 µM down to 0.1 µM. Critically, ensure the final DMSO concentration is constant across all wells (e.g., 0.5%) and include a "vehicle-only" control (0.5% DMSO with no compound).[2]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include untreated (medium only) and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until the vehicle control wells have changed color.[7]
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control wells. Plot the dose-response curve to determine the concentration at which viability drops, which will define your non-toxic working range.
Section 3: Advanced Troubleshooting - Uncovering the Mechanism of Inactivity
FAQ: My compound is pure, soluble, stable, and non-toxic, yet it shows no specific bioactivity. How do I confirm it's even getting into cells and interacting with its target?
Answer: This is a critical question in drug discovery and points to the concept of target engagement . A compound must not only be present in the assay but must also cross the cell membrane, avoid efflux pumps, and physically bind to its intended molecular target to exert a biological effect.[17][18] The discrepancy between activity in a simple biochemical assay and a complex cellular environment is a well-known challenge.[19][20]
Possible Scenarios:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Lack of Target Engagement: The compound may enter the cell but fail to bind its intended protein target with sufficient affinity in the complex cellular milieu.[17]
-
Target Is Not Critical: The compound may engage its target, but inhibition of this target does not produce the expected downstream phenotype in the chosen cell line or assay.
To differentiate these possibilities, a direct measure of target engagement is required.
Methodology Spotlight: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful method for verifying target engagement in a native cellular environment.[21] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[22] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of remaining soluble target protein (e.g., by Western Blot or AlphaLISA), one can observe a "thermal shift" indicative of binding.[21][22]
A positive result in a CETSA experiment provides strong evidence that your compound is reaching and binding its target within the cell, which is a crucial step in validating your molecule and troubleshooting inactivity.[17][23] If no thermal shift is observed, it suggests a problem with cell permeability or binding affinity in the cellular context.
References
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Almqvist, H. et al. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
- Robers, M. et al. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health.
- Kenefick, K. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- BenchChem Technical Support Team. (2025). "troubleshooting guide for inconsistent results in cell viability assays with novel compounds". BenchChem.
- BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement.
- Dahlin, J. L., et al. (n.d.). Nuisance compounds in cellular assays. PubMed Central.
- Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
- Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. National Institutes of Health.
- Guidechem. (n.d.). N-Ethyl-4-methoxybenzylamine 22993-76-6 wiki.
- BenchChem. (2025). Troubleshooting low bioactivity of synthetic Armillaramide.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. NCBI Bookshelf.
- Abcam. (n.d.). Cell viability assays.
- Kleinnijenhuis, A. J. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
- ChemicalBook. (n.d.). N-Ethyl-4-methoxybenzylamine CAS#: 22993-76-6.
- Baell, J. B., et al. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
- Chaparro, R. J., et al. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central.
- Aureus Pharma. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem.
- Cayman Chemical. (2022). PRODUCT INFORMATION - m-Methoxybenzamide.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- Anonymous. (2017). What factors may lead to a difference in whole-cell potency compared to cell-free potency?.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Sigma-Aldrich. (n.d.). N-ethyl-4-methoxybenzamide.
- Biosynth. (n.d.). N-Ethyl-4-methoxybenzamide.
- National Center for Biotechnology Information. (n.d.). N-ethyl-3-methoxybenzamide. PubChem.
- Garg, P. K., et al. (2016). 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. PubMed.
- BenchChem. (2025). "N-(4-cyanophenyl)-4-methoxybenzamide" mechanism of action studies.
- National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Ethyl-4-methoxybenzamide | 7403-41-0 | HAA40341 [biosynth.com]
- 6. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Preserving the Stability of N-ethyl-4-methoxybenzamide
Welcome to the technical support center for N-ethyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of N-ethyl-4-methoxybenzamide during storage and experimentation. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to pre-empt and resolve potential degradation issues. Our approach is grounded in established scientific principles and regulatory standards to support the validity and reproducibility of your research.
Understanding the Molecule: Chemical Vulnerabilities
N-ethyl-4-methoxybenzamide is a substituted benzamide with key functional groups that influence its stability: an amide linkage, a methoxy group, and an aromatic ring. Each of these sites presents a potential susceptibility to degradation under certain environmental conditions. The primary degradation pathways of concern are hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition. Understanding these pathways is crucial for implementing effective preventative storage strategies.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling and storage of N-ethyl-4-methoxybenzamide.
Q1: What are the ideal storage conditions for N-ethyl-4-methoxybenzamide?
For routine short- to long-term storage, N-ethyl-4-methoxybenzamide solid should be stored in a cool, dry, and dark environment. A controlled room temperature between 20°C and 25°C is generally acceptable for the solid form. It is critical to store it in a tightly sealed, inert container, such as an amber glass bottle with a PTFE-lined cap, to protect it from moisture and light. For analytical standards, refrigeration (2°C to 8°C) is recommended to minimize any potential for slow degradation over extended periods.
Q2: My laboratory experiences significant temperature fluctuations. How will this affect the stability of my compound?
While N-ethyl-4-methoxybenzamide is a solid with a melting point of 66-67°C, significant temperature cycling can potentially accelerate degradation, especially if moisture is present. Amide compounds are generally thermally stable at ambient temperatures, but prolonged exposure to elevated temperatures can promote hydrolysis or other decomposition reactions. To mitigate this, store the compound in a temperature-controlled environment and avoid placing it in direct sunlight or near heat sources.
Q3: I've noticed some discoloration in my sample. What could be the cause?
Discoloration can be an indicator of degradation. The most likely culprit is photodegradation, as aromatic compounds, especially those with electron-donating groups like a methoxy substituent, can be susceptible to light-induced decomposition. Ensure that your storage container is opaque or amber-colored to block UV and visible light. If the compound is handled outside of its protective container, minimize its exposure to direct light.
Q4: Can I store N-ethyl-4-methoxybenzamide in solution? If so, what is the best solvent and for how long?
Storing N-ethyl-4-methoxybenzamide in solution for extended periods is not recommended due to the increased risk of hydrolysis. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Prepare only the amount needed for immediate use. If short-term storage of a solution is unavoidable, store it at -20°C or below in a tightly sealed vial. The stability of the compound in any given solvent system should be experimentally verified if it is to be stored for any significant length of time.
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to troubleshooting common stability issues.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Chemical degradation of N-ethyl-4-methoxybenzamide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Corrective Actions:
-
Moisture and pH: Ensure all solvents are anhydrous and that the storage environment has low humidity. Avoid acidic or basic conditions unless required by the experimental protocol.
-
Light Exposure: Always store the compound in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during weighing and preparation of solutions.
-
Temperature: Maintain a consistent, cool storage temperature. Use a calibrated thermometer to monitor the storage area.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, TLC)
Potential Cause: Formation of degradation products.
Identification of Degradants:
The most probable degradation products from hydrolysis are 4-methoxybenzoic acid and ethylamine .
Caption: Primary hydrolysis degradation pathway.
Analytical Protocols for Degradation Monitoring:
A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method can be adapted from established procedures for similar substituted benzamides.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer (pH 3-7) | A gradient elution may be necessary to resolve the parent compound from its more polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | The aromatic ring of N-ethyl-4-methoxybenzamide and its primary degradant, 4-methoxybenzoic acid, will absorb UV light. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Assessment
TLC is a quick and effective way to qualitatively assess the purity of a sample.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel 60 F254 plates | A polar stationary phase suitable for separating compounds of varying polarity. |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) | The ratio should be optimized to achieve good separation (Rf of the parent compound between 0.3-0.5). |
| Visualization | 1. UV light (254 nm) | The aromatic rings will quench the fluorescence, appearing as dark spots. |
| 2. Staining (e.g., p-Anisaldehyde or Potassium Permanganate) | These stains can visualize a broader range of compounds, including ethylamine which may not be UV active. |
Forced Degradation Studies: A Proactive Approach
To rigorously assess the stability of N-ethyl-4-methoxybenzamide and develop a robust stability-indicating analytical method, forced degradation studies are recommended, following the principles of the ICH Q1A(R2) guideline.[1]
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
By subjecting the compound to these stress conditions, you can proactively identify potential degradation products and ensure your analytical method can effectively monitor the stability of N-ethyl-4-methoxybenzamide in your specific application.
References
-
PubChem. N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Allen, C.
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Khan Academy. Thin layer chromatography (TLC). [Link]
- Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 4(3), 1-22.
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Restek. Handling Your Analytical Reference Standards. (2012). [Link]
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ICH. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. [Link]
-
Q1 Scientific. Photostability testing theory and practice. (2021). [Link]
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
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Identifying and removing impurities from N-ethyl-4-methoxybenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Impurities
Introduction
N-ethyl-4-methoxybenzamide is a chemical compound with applications in various research and development sectors. Achieving high purity of this compound is crucial for obtaining reliable and reproducible results in experimental studies. This guide, developed by our team of application scientists, provides a comprehensive resource for identifying and removing common impurities encountered during its synthesis and purification. We will delve into the causality behind the formation of these impurities and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter when synthesizing N-ethyl-4-methoxybenzamide?
A1: The most prevalent impurities typically arise from the starting materials and side reactions during the synthesis. The most common synthetic route is the Schotten-Baumann reaction between 4-methoxybenzoyl chloride and ethylamine.[1][2] Therefore, you are most likely to encounter:
-
Unreacted 4-methoxybenzoic acid: This can be present if the starting 4-methoxybenzoyl chloride has hydrolyzed or if the reaction is driven from the carboxylic acid.
-
Unreacted Ethylamine: Excess ethylamine is often used to drive the reaction to completion.
-
4-methoxybenzoyl chloride: Incomplete reaction will leave this starting material in your crude product.
-
Side-products from hydrolysis: The reaction of 4-methoxybenzoyl chloride with any water present can regenerate 4-methoxybenzoic acid.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for unambiguous identification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[3]
Q3: What is the quickest way to remove the bulk of the impurities before fine purification?
A3: A liquid-liquid extraction is a highly effective initial purification step to separate acidic and basic impurities from your neutral N-ethyl-4-methoxybenzamide product.
Q4: My purified N-ethyl-4-methoxybenzamide has a low melting point. What could be the issue?
A4: A depressed and broad melting point range is a classic indicator of the presence of impurities. The melting point of pure N-ethyl-4-methoxybenzamide is reported to be around 66-67°C.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the purification of N-ethyl-4-methoxybenzamide.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during extraction or chromatography. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize extraction and chromatography conditions to minimize product loss. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Significant amount of low-melting impurities. | - Ensure the product is thoroughly dried under vacuum. - Perform a thorough purification to remove impurities. |
| Product Fails Purity Analysis (e.g., by HPLC or NMR) | - Incomplete removal of starting materials or by-products. | - Re-purify the material using the appropriate technique (extraction, chromatography, or recrystallization) based on the identified impurity. |
Impurity Identification and Removal Workflow
The following diagram illustrates a systematic workflow for the identification and removal of common impurities from a crude N-ethyl-4-methoxybenzamide sample.
Caption: A logical workflow for identifying and purifying N-ethyl-4-methoxybenzamide.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This is a primary and highly effective method for removing acidic (4-methoxybenzoic acid) and basic (ethylamine) impurities.
Materials:
-
Crude N-ethyl-4-methoxybenzamide
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Dissolve the Crude Product: Dissolve the crude N-ethyl-4-methoxybenzamide in dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. This will protonate any unreacted ethylamine, rendering it water-soluble and partitioning it into the aqueous layer. Drain the aqueous layer.
-
Basic Wash: Wash the organic layer with 1 M NaOH. This will deprotonate any unreacted 4-methoxybenzoic acid, making it soluble in the aqueous layer. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities and can yield a very pure product.
Materials:
-
Partially purified N-ethyl-4-methoxybenzamide (from extraction)
-
Silica Gel
-
Hexane
-
Ethyl Acetate
-
Chromatography Column
-
Collection Tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute your product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final step for polishing the purity of your solid product.
Materials:
-
N-ethyl-4-methoxybenzamide (from chromatography or extraction)
-
Ethanol or a mixture of Hexane and Ethyl Acetate
-
Erlenmeyer Flask
-
Hot Plate
-
Ice Bath
-
Büchner Funnel and Filter Flask
Procedure:
-
Dissolve the Solid: In an Erlenmeyer flask, dissolve the N-ethyl-4-methoxybenzamide in a minimal amount of hot solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Pure crystals of your product should form.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-ethyl-4-methoxybenzamide | C₁₀H₁₃NO₂ | 179.22 | 66-67 |
| 4-methoxybenzoic acid | C₈H₈O₃ | 152.15 | 183-185 |
| Ethylamine | C₂H₇N | 45.08 | -81 |
Safety Precautions
Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for N-ethyl-4-methoxybenzamide and all other reagents for specific handling and disposal information.[4]
References
- Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.
-
PubChem. N-ethyl-4-methoxybenzamide. [Link]
-
PubChem. N-ethyl-4-methoxybenzamide. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
sathee neet. Chemistry Schotten Baumann Reaction. [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
Sources
Technical Support Center: Optimizing N-ethyl-4-methoxybenzamide Concentration in Cell Culture
Welcome to the technical support center for N-ethyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the effective use of this compound in cell culture experiments. Given that N-ethyl-4-methoxybenzamide is a novel compound with limited published biological data, this guide synthesizes best practices for small molecule optimization with insights drawn from the broader class of benzamide derivatives.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the presumed mechanism of action for N-ethyl-4-methoxybenzamide?
While specific studies on N-ethyl-4-methoxybenzamide are not yet prevalent in the literature, the benzamide scaffold is a well-established pharmacophore with diverse biological activities. Based on structurally related methoxybenzamide derivatives, potential mechanisms of action could include:
-
Anticancer Activity: Many benzamide derivatives exhibit antiproliferative effects in cancer cell lines. This can occur through various pathways, including the inhibition of tubulin polymerization, modulation of the Hedgehog signaling pathway, or inhibition of histone deacetylases (HDACs). Some N-substituted benzamides have also been shown to inhibit NFκB activation and induce apoptosis.
-
Enzyme Inhibition: Benzamides are known to interact with a range of enzymes. For instance, some derivatives act as antagonists for dopamine receptors or inhibit enzymes like acetylcholinesterase.
-
Cell Cycle Inhibition: Certain small molecule inhibitors, including some with benzamide structures, can mediate cell cycle arrest, which can be a desirable outcome in some experimental contexts, such as improving recombinant protein production in CHO cells.[1]
It is crucial to experimentally determine the specific mechanism of action in your cell model of interest.
Q2: I have a new batch of N-ethyl-4-methoxybenzamide. What is a good starting concentration for my initial experiments?
For a novel compound, it is essential to perform a dose-response experiment to determine the effective concentration range. A common and effective strategy is to use a logarithmic or semi-logarithmic dilution series.[2] This approach allows you to efficiently screen a broad range of concentrations to identify the optimal window for your desired biological effect while also establishing the cytotoxicity profile.
| Parameter | Recommendation | Rationale |
| Initial Concentration Range | 1 nM to 100 µM (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) | This wide range is likely to encompass the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for most biological activities.[2][3] |
| Solvent | High-purity Dimethyl Sulfoxide (DMSO) | N-ethyl-4-methoxybenzamide is a powder and, like many organic small molecules, is expected to have better solubility in an organic solvent like DMSO than in aqueous media.[3] |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Higher concentrations of DMSO can be toxic to cells and confound experimental results. Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.[2] |
| Stock Solution | 10 mM in DMSO | A 10 mM stock solution is a convenient concentration for preparing serial dilutions for most cell-based assays. Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] |
Q3: How long should I incubate my cells with N-ethyl-4-methoxybenzamide?
The optimal incubation time is dependent on the biological process you are investigating and the doubling time of your cell line.[4]
-
For signaling pathway studies (e.g., phosphorylation events): Shorter incubation times are generally sufficient. A good starting point would be a time-course experiment including 1, 2, 4, 8, and 24 hours.[4][5]
-
For cell viability, proliferation, or apoptosis assays: Longer incubation times are typically required. It is advisable to test multiple time points, such as 24, 48, and 72 hours, to capture the full effect of the compound.[4][5][6]
For incubation periods longer than 48 hours, consider refreshing the media containing N-ethyl-4-methoxybenzamide to maintain a stable concentration of the compound.[4]
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of N-ethyl-4-methoxybenzamide concentration.
Issue 1: The compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause: The concentration of N-ethyl-4-methoxybenzamide exceeds its solubility limit in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your working solutions for any signs of precipitation.
-
Lower the Final Concentration: Your intended concentration may be too high. Try a lower concentration range in your experiments.
-
Optimize Dilution Method: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.
-
Pre-warm the Medium: Adding the compound to cold media can decrease its solubility. Ensure your cell culture medium is pre-warmed to 37°C.
-
Issue 2: High levels of cell death are observed across all concentrations, including very low ones.
-
Possible Cause 1: Cytotoxicity of the compound. N-ethyl-4-methoxybenzamide may be highly cytotoxic to your specific cell line.
-
Solution: Expand your dose-response experiment to include even lower concentrations (e.g., picomolar range).
-
-
Possible Cause 2: Solvent toxicity. The final concentration of your solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control to assess the effect of the solvent on your cells.[2]
-
-
Possible Cause 3: Prolonged incubation. Even at low concentrations, extended exposure to a compound can lead to off-target effects and cytotoxicity.[4]
-
Solution: Reduce the incubation time. Test earlier time points (e.g., 24 hours instead of 72 hours).[4]
-
Issue 3: No observable effect on the cells, even at high concentrations.
-
Possible Cause 1: Insufficient concentration or incubation time. The compound may require a higher concentration or a longer incubation period to elicit a biological response in your chosen cell line.
-
Solution: Test a higher range of concentrations and extend the incubation time.[3]
-
-
Possible Cause 2: Compound instability or insolubility. The compound may be degrading in the culture medium or precipitating out of solution.
-
Solution: Prepare fresh dilutions for each experiment and visually inspect for precipitates.
-
-
Possible Cause 3: Cell line resistance. The specific cell line you are using may be resistant to the effects of N-ethyl-4-methoxybenzamide.
-
Solution: If possible, test the compound on a different, potentially more sensitive, cell line to confirm its activity.[3]
-
Issue 4: High background or variability in assay results.
-
Possible Cause 1: Compound interference with assay reagents. Some small molecules can interfere with the chemistry of colorimetric or fluorometric assays.
-
Solution: Run a control with the compound in cell-free media to see if it directly reacts with your assay reagents.
-
-
Possible Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. To minimize the "edge effect" in multi-well plates, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Autofluorescence. Cellular components and media constituents like phenol red can cause background fluorescence.[7][8][9]
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the IC50 value of N-ethyl-4-methoxybenzamide.
Materials:
-
N-ethyl-4-methoxybenzamide
-
High-purity DMSO
-
Your chosen adherent cell line
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled plates (for fluorescence) or standard clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of N-ethyl-4-methoxybenzamide in DMSO. Perform a serial dilution in complete cell culture medium to achieve the desired final concentrations (e.g., from 100 µM down to 1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Workflow for Optimizing N-ethyl-4-methoxybenzamide Concentration
Caption: A general workflow for the systematic optimization of N-ethyl-4-methoxybenzamide concentration in cell culture.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related benzamide compounds, N-ethyl-4-methoxybenzamide could potentially inhibit a signaling pathway involved in cell proliferation, such as the Hedgehog pathway.
Caption: A hypothetical model of Hedgehog signaling pathway inhibition by N-ethyl-4-methoxybenzamide.
References
-
Kadhum, N. J., et al. (2017). What are the different concentration of a new compound can i start on cancer cell line to calculate IC50? ResearchGate. [Link]
-
Zaldivar-Comenges, J. M., et al. (2012). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives. [Link]
-
Goh, J., & Lee, G. M. (2012). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology Journal. [Link]
-
Petrikaite, V., et al. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem. [Link]
-
ResearchGate. (2020). What causes high background in cell based assays? ResearchGate. [Link]
-
Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]
-
Suman, S., & Kallos, M. S. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PLoS ONE. [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog - Tecan. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Benazzi, F. (1997). Side-effects of benzamide derivatives. International Journal of Geriatric Psychiatry. [Link]
-
PubChemLite. (n.d.). N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite. [Link]
-
Kosher, R. A., & Savage, M. P. (1981). Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. Journal of Experimental Zoology. [Link]
Sources
Troubleshooting unexpected results in N-ethyl-4-methoxybenzamide experiments
Welcome to the technical support center for N-ethyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected results during their experiments with this compound. Our approach is rooted in established chemical principles to provide you with authoritative and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the properties, synthesis, and handling of N-ethyl-4-methoxybenzamide.
Q1: What is the most reliable and scalable method for synthesizing N-ethyl-4-methoxybenzamide?
A1: For laboratory and pilot scales, the Schotten-Baumann reaction is a robust and widely used method.[1][2] This involves the acylation of ethylamine with 4-methoxybenzoyl chloride in a biphasic system with an aqueous base, such as sodium hydroxide. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2]
Q2: What are the key physical and safety properties of N-ethyl-4-methoxybenzamide?
A2: N-ethyl-4-methoxybenzamide is typically a powder with a melting point of 66-67°C.[3] According to GHS classifications, it can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment should be used when handling this compound.
Q3: Can N-ethyl-4-methoxybenzamide be hydrolyzed?
A3: Yes, like most amides, N-ethyl-4-methoxybenzamide can be hydrolyzed back to 4-methoxybenzoic acid and ethylamine under acidic or basic conditions, typically with heating.[5][6] The reaction conditions for hydrolysis are generally vigorous, so the compound is stable under typical purification and analysis conditions.
Troubleshooting Experimental Workflows
This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis, purification, and characterization of N-ethyl-4-methoxybenzamide.
I. Synthesis: The Schotten-Baumann Reaction
A detailed protocol for a typical Schotten-Baumann synthesis is provided below, followed by a troubleshooting guide for common problems.
-
Preparation of 4-methoxybenzoyl chloride: In a fume hood, add 4-methoxybenzoic acid (1.0 eq) to a round-bottom flask. Slowly add thionyl chloride (1.5 eq) at room temperature with stirring. After the initial gas evolution ceases, heat the mixture to reflux for 1-2 hours. Remove excess thionyl chloride under reduced pressure. The crude 4-methoxybenzoyl chloride is typically used without further purification.
-
Amide Formation: Dissolve ethylamine (1.1 eq) in a suitable organic solvent (e.g., dichloromethane) in a separate flask and cool to 0°C in an ice bath. In a dropping funnel, dissolve the crude 4-methoxybenzoyl chloride in the same solvent.
-
Reaction: Slowly add the 4-methoxybenzoyl chloride solution to the stirred ethylamine solution. Simultaneously, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to maintain a basic pH.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Diagram of the Schotten-Baumann Synthesis Workflow
Caption: Workflow for the synthesis of N-ethyl-4-methoxybenzamide.
Troubleshooting Synthesis Issues
Q: My reaction yield is very low. What are the likely causes?
A:
-
Cause 1: Incomplete formation of the acid chloride.
-
Explanation: If the reaction between 4-methoxybenzoic acid and thionyl chloride is incomplete, you will have unreacted starting material.
-
Solution: Ensure the reflux time is adequate and that all the solid carboxylic acid has dissolved. Using a slight excess of thionyl chloride can also help drive the reaction to completion.
-
-
Cause 2: Hydrolysis of the acid chloride.
-
Explanation: 4-methoxybenzoyl chloride is reactive and can be hydrolyzed by moisture back to the carboxylic acid.
-
Solution: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Cause 3: Incorrect pH during the reaction.
-
Explanation: If the reaction mixture becomes acidic, the ethylamine will be protonated to form an ammonium salt, which is not nucleophilic.
-
Solution: Ensure a sufficient amount of base is added to neutralize the HCl as it is formed. Monitor the pH of the aqueous layer during the reaction.
-
Q: I have a significant amount of 4-methoxybenzoic acid in my crude product. Why?
A: This is a common issue and can arise from a few sources:
-
Cause 1: Incomplete conversion to the acid chloride. (See above)
-
Cause 2: Hydrolysis of the acid chloride during workup.
-
Explanation: If the acid chloride is not fully reacted with the amine, it will be hydrolyzed to the carboxylic acid during the aqueous workup steps.
-
Solution: Ensure the addition of the acid chloride is slow to allow it to react with the amine rather than the aqueous base. Vigorous stirring is essential in a biphasic system to maximize the interface between the organic and aqueous layers.
-
-
Cause 3: Hydrolysis of the product.
II. Purification by Recrystallization
Recrystallization is an effective method for purifying the crude N-ethyl-4-methoxybenzamide. A common solvent system is ethanol/water or ethyl acetate/hexanes.
Troubleshooting Recrystallization
Q: My compound is not crystallizing from the solution.
A:
-
Cause 1: Too much solvent was used.
-
Explanation: The solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Cause 2: The solution is supersaturated but nucleation has not occurred.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Q: My compound "oils out" instead of forming crystals.
A:
-
Cause 1: The solution is too concentrated, or cooling is too rapid.
-
Explanation: The compound is coming out of solution at a temperature above its melting point.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Cause 2: Significant impurities are present.
-
Explanation: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: If the crude product is highly impure, consider a preliminary purification by column chromatography before recrystallization.
-
Troubleshooting Decision Tree for Recrystallization
Caption: Decision-making process for troubleshooting recrystallization.
III. Characterization and Purity Assessment
Accurate characterization is essential to confirm the identity and purity of your product. Below is a table of expected analytical data and a guide to troubleshooting unexpected spectroscopic results.
Table 1: Expected Analytical Data for N-ethyl-4-methoxybenzamide
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [4] |
| Melting Point | 66-67 °C[3] |
| Appearance | White to off-white powder |
| ¹H NMR (CDCl₃) | See Table 2 for predicted shifts |
| ¹³C NMR (CDCl₃) | See Table 3 for predicted shifts |
| IR (KBr or film) | ~3300 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II), ~1250 cm⁻¹ (C-O stretch)[2][7][8] |
| Mass Spec (EI) | M⁺ at m/z = 179. Key fragments at m/z = 135 (methoxybenzoyl cation), 107, 77.[9][10] |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | ~ 7.7 | Doublet | 2H |
| Aromatic (ortho to OMe) | ~ 6.9 | Doublet | 2H |
| N-H | ~ 6.1 | Broad Singlet | 1H |
| O-CH₃ | ~ 3.8 | Singlet | 3H |
| N-CH₂ | ~ 3.4 | Quartet | 2H |
| CH₃ | ~ 1.2 | Triplet | 3H |
| Note: These are predicted values based on similar structures. Actual shifts may vary.[11] |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Shift (ppm) |
| C=O | ~ 168 |
| C-OMe | ~ 162 |
| Aromatic C (quaternary) | ~ 127 |
| Aromatic CH (ortho to C=O) | ~ 129 |
| Aromatic CH (ortho to OMe) | ~ 114 |
| O-CH₃ | ~ 55 |
| N-CH₂ | ~ 35 |
| CH₃ | ~ 15 |
| Note: These are predicted values based on general chemical shift tables and similar structures.[12][13][14] |
Troubleshooting Unexpected Spectroscopic Results
Q: My ¹H NMR spectrum shows unexpected peaks.
A:
-
Cause 1: Residual Solvents.
-
Explanation: Solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.
-
Solution: Compare the unexpected peaks to known solvent chemical shifts. Dry the sample under high vacuum for an extended period to remove residual solvents.
-
-
Cause 2: Presence of 4-methoxybenzoic acid.
-
Explanation: As discussed in the synthesis troubleshooting, this is a common impurity.
-
Solution: Look for a broad singlet above 10 ppm (the carboxylic acid proton) and aromatic signals corresponding to this starting material. Re-purify the product, for example, by washing a solution of the product with a mild base to remove the acidic impurity.
-
-
Cause 3: Presence of unreacted ethylamine.
-
Explanation: If a large excess of ethylamine was used, it might remain in the sample.
-
Solution: Look for characteristic broad signals for the amine protons. This can typically be removed by washing with dilute acid during workup.
-
Q: The melting point of my product is broad and lower than the literature value.
A:
-
Explanation: A broad and depressed melting point is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, requiring less energy to melt.
-
Solution: Re-purify the compound using the methods described above (recrystallization or column chromatography). Ensure the product is thoroughly dried before taking the melting point.
References
-
Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897. PubChem. [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
N Ethyl 4 methoxybenzamide. mzCloud. [Link]
-
Experimental characterization data for compounds. The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
13C NMR Chemical Shift Table. University of Puget Sound. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. PubChem. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Technical Support Center: A Guide to Enhancing the Stability of N-ethyl-4-methoxybenzamide Solutions
Welcome to the technical support center for N-ethyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, stable solutions for their experiments. Instability in solution can lead to variability in experimental results, loss of active compound, and the formation of unknown impurities, compromising data integrity and project timelines.
This document provides a comprehensive overview of the potential degradation pathways of N-ethyl-4-methoxybenzamide and offers proactive strategies, troubleshooting advice, and detailed protocols to enhance its stability in solution.
Frequently Asked Questions (FAQs): Understanding Core Stability Challenges
Q1: What is N-ethyl-4-methoxybenzamide and why is its solution stability a primary concern?
N-ethyl-4-methoxybenzamide is an organic compound featuring a secondary amide linkage to a methoxy-substituted benzene ring.[1][2] Its structure contains functional groups that are susceptible to chemical degradation, particularly in solution. For researchers in drug discovery and development, maintaining the concentration and purity of a test compound in solution is critical for generating reliable and reproducible data in biological assays, analytical methods, and formulation studies. Degradation can lead to a decrease in the parent compound's concentration, resulting in an underestimation of its potency or efficacy, and the formation of degradants could introduce unintended biological activity or interfere with analytical measurements.
Q2: What are the primary chemical degradation pathways for N-ethyl-4-methoxybenzamide in solution?
The molecular structure of N-ethyl-4-methoxybenzamide makes it susceptible to several key degradation pathways. Understanding these is the first step toward preventing them. The most significant pathways are:
-
Hydrolysis: This is the most common degradation route for amide-containing compounds in aqueous solutions.[3] The amide bond is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.[4][5] This reaction breaks the amide bond to yield 4-methoxybenzoic acid and ethylamine.
-
Photodegradation: The aromatic ring in the molecule can absorb ultraviolet (UV) light, leading to photochemical reactions. Aromatic amides can undergo complex reactions upon light exposure, including rearrangements (like the photo-Fries rearrangement) or the formation of radical species, which can lead to a variety of degradation products and often a change in the solution's appearance.[6][7]
-
Thermal Degradation: Elevated temperatures act as a catalyst for most chemical reactions, including hydrolysis and oxidation.[8][9] Storing solutions at inappropriate temperatures can significantly shorten their shelf-life.
-
Oxidation: While amides are generally stable to oxidation, the electron-rich methoxy-substituted benzene ring could be susceptible to oxidative degradation, especially in the presence of oxidizing agents, dissolved oxygen, or metal ion catalysts.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation of N-ethyl-4-methoxybenzamide.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides a logical framework for troubleshooting.
| Observed Issue | Probable Cause(s) | Recommended Troubleshooting Steps |
| Decrease in compound concentration over time in HPLC analysis. | Hydrolysis. This is the most likely cause in aqueous or protic solvents. | 1. Verify pH: Check the pH of your solution. If it's acidic or basic, the hydrolysis rate will be accelerated.[5] 2. Buffer the Solution: Prepare fresh solutions using a buffer system to maintain a pH between 5 and 7. 3. Solvent Choice: If permissible, consider using a less protic or aprotic organic solvent for your stock solution (e.g., DMSO, anhydrous ethanol). |
| Solution turns yellow or brown after preparation or light exposure. | Photodegradation. The aromatic ring absorbs UV light, leading to the formation of colored byproducts.[6] | 1. Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil. 2. Work in Dim Light: Minimize exposure to ambient and direct light during solution preparation and handling. 3. Filter Sterilization: If particulates form, use a chemically compatible syringe filter (e.g., PTFE) before use, but understand that degradation has already occurred. |
| Appearance of new peaks in chromatograms. | Formation of Degradants. These could arise from any degradation pathway (hydrolysis, photodegradation, oxidation). | 1. Conduct a Forced Degradation Study: Intentionally stress the compound under different conditions (see Protocol 2) to identify the likely cause.[10][11] 2. Characterize Degradants: If necessary, use LC-MS to identify the mass of the new peaks to help elucidate their structure. The expected hydrolysis products are 4-methoxybenzoic acid and ethylamine. |
| Inconsistent results in biological assays. | Compound Degradation. The actual concentration of the active compound is lower than expected and varies between experiments. | 1. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare solutions immediately before use whenever possible. 2. Re-evaluate Storage Conditions: Confirm that solutions are stored at the correct temperature and protected from light. 3. Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradants to accurately measure its concentration. |
Proactive Stabilization Strategies
Proactively managing solution stability is more effective than troubleshooting. The following Q&A section details the critical factors to control.
Q3: How does pH impact stability and what is the optimal range?
The stability of N-ethyl-4-methoxybenzamide is highly pH-dependent due to the susceptibility of the amide bond to both acid- and base-catalyzed hydrolysis.[4][5][12] At very low or high pH, the rate of degradation increases significantly.
-
Optimal pH Range: For most benzamide derivatives, a pH range of 5.0 to 7.0 is generally recommended to minimize the rate of hydrolysis.
-
Buffer Selection: Using a buffer is crucial for maintaining the pH, especially when diluting a stock solution into an aqueous medium. Choose a buffer system that is compatible with your experimental setup and does not catalyze degradation itself.
| Buffer System | Useful pH Range | Considerations |
| Phosphate Buffer | 6.0 - 8.0 | Widely used, but can sometimes participate in reactions. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions, which may reduce oxidative degradation. |
| Acetate Buffer | 3.8 - 5.8 | Suitable for slightly acidic conditions. |
Q4: What are the best solvents and storage temperatures?
The choice of solvent and storage temperature are critical for long-term stability.
-
Solvent Choice:
-
Aqueous Solutions: Highly susceptible to hydrolysis. Should be buffered and used as quickly as possible.
-
Organic Solvents: For long-term storage, aprotic, anhydrous organic solvents are preferred. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for stock solutions. Anhydrous ethanol or acetonitrile can also be used.
-
Co-solvents: If aqueous solutions are necessary, using co-solvents like ethanol or propylene glycol can sometimes reduce the water activity and slow hydrolysis.[13]
-
-
Storage Temperature:
-
In general, lower temperatures slow down chemical degradation.[8]
-
| Solution Type | Recommended Storage Temperature | Typical Shelf-Life (General Guideline) |
| Buffered Aqueous Solution (pH 5-7) | 2-8°C (Refrigerated) | Days to weeks |
| Anhydrous Organic Stock (e.g., DMSO) | -20°C or -80°C (Frozen) | Months to years |
Note: Always perform a freeze-thaw stability study if you plan to repeatedly use a frozen stock solution.
Q5: Are there any additives that can enhance stability?
In some cases, specific excipients can be added to the formulation to improve stability.
-
Antioxidants: If oxidation is identified as a degradation pathway, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial.
-
Complexation Agents: For some molecules, cyclodextrins can form inclusion complexes that protect the guest molecule from hydrolysis and photodegradation by shielding the labile functional groups.[13] This would require specific formulation development.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol provides a step-by-step method for preparing a buffered aqueous solution of N-ethyl-4-methoxybenzamide for immediate use in experiments.
-
Prepare Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.5 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
-
Prepare Stock Solution: Accurately weigh the required amount of N-ethyl-4-methoxybenzamide solid. Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
Dilute into Buffer: Slowly add the required volume of the organic stock solution to the pH 6.5 phosphate buffer while vortexing to ensure rapid dissolution and prevent precipitation. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experiment.
-
Protect and Store: Transfer the final solution to an amber glass vial. If it needs to be stored, place it at 2-8°C. For best results, use the solution on the same day it is prepared.
Protocol 2: Framework for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying the intrinsic stability of a drug substance and its likely degradation pathways.[10][11][14] This allows you to develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Procedure Outline:
-
Prepare Solutions: Prepare a solution of N-ethyl-4-methoxybenzamide at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose aliquots of the solution to different stress conditions as outlined in the diagram above. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[9][10]
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method like HPLC.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This will reveal whether the compound is most sensitive to pH, light, heat, or oxidation, allowing you to focus your stabilization efforts.
By implementing these strategies and understanding the chemical vulnerabilities of N-ethyl-4-methoxybenzamide, you can significantly improve the stability of your solutions, leading to more reliable and accurate scientific outcomes.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Shinde, N. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-methoxybenzamide. PubChem. Retrieved from [Link]
-
Cox, R. A. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Retrieved from [Link]
-
Cox, R. A. (n.d.). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
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Carlsson, D. J., Gan, L. H., & Wiles, D. M. (n.d.). The Photolyses of Fully Aromatic Amides. Canadian Science Publishing. Retrieved from [Link]
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Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved from [Link]
-
University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. DRUM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
PubChemLite. (n.d.). N-ethyl-4-methoxybenzamide (C10H13NO2). Retrieved from [Link]
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Avoiding common pitfalls in benzamide synthesis
Prepared by a Senior Application Scientist
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to overcome common challenges in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of benzamide and its derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The root cause often depends on the chosen synthetic route.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrolysis of Starting Materials | Acyl chlorides, particularly benzoyl chloride, are highly susceptible to hydrolysis, reacting with any moisture to form the unreactive benzoic acid.[1][2] Solutions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.[3] If using the Schotten-Baumann method, the slow, dropwise addition of benzoyl chloride to a cooled reaction mixture can minimize hydrolysis.[3] |
| Incomplete Reaction | The reaction may not have reached completion due to several factors. Solutions: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider increasing the reaction time or temperature, but be mindful that excessive heat can lead to side reactions.[4] For biphasic reactions like the Schotten-Baumann, vigorous stirring is essential to ensure proper mixing of the reactants in the organic and aqueous phases.[2] |
| Protonation of the Amine | In reactions involving acyl chlorides, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3] Solution: The Schotten-Baumann reaction utilizes a base, such as aqueous sodium hydroxide, to neutralize the HCl as it forms.[1][2] Ensure an adequate amount of base is present throughout the addition of the acyl chloride. |
| Suboptimal Coupling Agent or Conditions | When synthesizing benzamides from carboxylic acids, the choice and handling of the coupling agent are critical. Solutions: For sterically hindered or electron-deficient amines and carboxylic acids, more potent coupling agents may be necessary.[4] Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimides like dicyclohexylcarbodiimide (DCC) to suppress side reactions and improve efficiency.[2][4] |
| Product Loss During Workup and Purification | Significant amounts of product can be lost during aqueous extractions and recrystallization.[1][3] Solutions: Optimize extraction procedures by ensuring the correct pH to keep the benzamide product in the organic layer. During recrystallization, use the minimum amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal recovery.[5][6] Washing the final product should be done with a small amount of ice-cold solvent to prevent the product from dissolving.[5] |
Issue 2: Formation of an Oil Instead of a Solid Product
The desired benzamide product may sometimes separate as an oil rather than a crystalline solid, complicating its isolation and purification.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Impurities | Impurities can depress the melting point of the product, causing it to appear as an oil.[2][5] Solutions: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[2] "Seeding" the oil with a tiny crystal of the pure product can also initiate crystallization.[2] If these methods fail, purify a small portion of the oil by column chromatography to see if a solid can be obtained.[5] |
| Supersaturated Solution or Rapid Cooling | If the solution is too concentrated or cooled too quickly, the product may not have enough time to form an ordered crystal lattice and will "oil out."[5] Solutions: Try diluting the solution slightly. Reheat the mixture to dissolve the oil and then allow it to cool down much more slowly, perhaps by insulating the flask.[5] |
| Low Melting Point of the Product | The product itself may have a low melting point, close to the temperature of the workup conditions. Solution: Ensure the final workup and isolation steps are performed at or below room temperature, using an ice bath if necessary. |
Issue 3: Presence of Significant Impurities in the Final Product
Even with a good yield, the purity of the final product is paramount. Identifying and eliminating impurities is a critical step.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reactions will leave starting materials in your crude product.[7] Solution: Drive the reaction to completion by optimizing reaction time and temperature.[7] Using a slight excess of one reagent (often the amine) can help to fully consume the other.[3] |
| Benzoic Acid | This common impurity arises from the hydrolysis of benzoyl chloride or the benzamide product itself.[7] Solution: During the workup, wash the organic layer containing the crude product with a dilute basic solution, such as aqueous sodium bicarbonate, to remove acidic impurities like benzoic acid.[7] |
| Byproducts from Coupling Reagents | Carbodiimide coupling agents like DCC form urea byproducts. Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents and can be difficult to remove.[3] Solution: DCU often precipitates out of the reaction mixture and can be removed by filtration before the aqueous workup.[2][3] Byproducts from water-soluble coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can typically be removed by aqueous extraction.[3] |
| Diacylated Byproducts | When using an excess of benzoyl chloride with primary amines, a common side reaction is the formation of a diacylated product (e.g., N,N-dibenzoylaniline).[3][7] Solution: To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamides, and what are their pros and cons?
There are several common methods, each with its advantages and disadvantages:
-
From Acyl Chlorides (e.g., Schotten-Baumann Reaction): This is a widely used and often high-yielding method involving the reaction of an amine with an acyl chloride in the presence of a base.[1]
-
Pros: Generally fast and high-yielding.
-
Cons: Acyl chlorides are sensitive to moisture. The reaction generates HCl, which must be neutralized.[2]
-
-
From Carboxylic Acids using Coupling Agents: This method directly couples a carboxylic acid with an amine, avoiding the need to prepare an acyl chloride.[3] Common coupling agents include carbodiimides (DCC, EDC) and phosphonium or uronium salts (PyBOP, HATU).[8][9]
-
From Nitrile Hydrolysis: Nitriles can be hydrolyzed to primary amides under acidic or basic conditions.[10][11]
Q2: I used DCC as a coupling agent and now have a white precipitate that is difficult to remove. What is it and how do I get rid of it?
The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[3] DCU is notoriously insoluble in most common organic solvents.[3]
-
Solution: The best approach is to filter the reaction mixture before the workup to remove the bulk of the DCU. If it remains in your crude product after workup, you can try dissolving the product in a solvent like dichloromethane (DCM), in which DCU is sparingly soluble, and then filtering again. Alternatively, precipitating the product from a suitable solvent may leave the DCU behind.
Q3: How do I choose the right solvent for recrystallizing my benzamide product?
The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5][14]
-
Screening Process:
-
Start with small-scale tests. Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and see if it dissolves at room temperature. If it does, it's not a good single solvent for recrystallization.
-
If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it's a good candidate.
-
Allow the hot solution to cool. The formation of crystals upon cooling indicates a suitable solvent.
-
-
Common Solvents for Benzamides: Ethanol, ethanol/water mixtures, ethyl acetate/hexanes, and acetone/water are often good choices.[5] Hot water can also be effective for simple benzamide.[15][16]
Q4: Can I synthesize a benzamide directly from a carboxylic acid without a coupling agent?
Direct thermal amidation of a carboxylic acid and an amine is possible but typically requires very high temperatures to drive off the water that is formed, which can lead to decomposition. A more practical "green" approach is to use a catalyst.
-
Boric Acid Catalysis: Boric acid can be used as an effective catalyst for the direct amidation of benzoic acid with amines, often under reflux in a solvent like toluene that allows for the removal of water.[17]
Experimental Protocols & Workflows
Protocol 1: Benzamide Synthesis via the Schotten-Baumann Reaction
This protocol describes the synthesis of benzamide from benzoyl chloride and aqueous ammonia.[3]
-
In a fume hood, place 10 mL of concentrated aqueous ammonia into a conical flask.
-
Cool the flask in an ice bath.
-
While vigorously stirring or shaking the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, and a white precipitate of benzamide will form.[18]
-
After the addition is complete, continue to stir for an additional 10-15 minutes.
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water.[3]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[15]
-
Dry the crystals in a desiccator.
Protocol 2: Benzamide Synthesis using EDC/HOBt Coupling
This protocol outlines a general procedure for coupling a carboxylic acid and an amine using EDC and HOBt.[4]
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0–1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add the amine (1.0–1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC•HCl (1.1–1.5 equivalents) in portions to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Simplified mechanism of DCC coupling, including the common N-acylurea side reaction.
Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.
References
- Benchchem. (2025). Troubleshooting benzamide synthesis side reactions and byproducts.
- Benchchem. (2025). troubleshooting common issues in benzamide synthesis.
- Benchchem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- Benchchem. (2025). optimization of reaction conditions for synthesizing benzamides.
- Benchchem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Benzamide Synthesis Methods for Researchers.
- Benchchem. (2025). strategies to reduce impurities in benzamide synthesis.
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
- Scribd. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Unknown. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Chemguide. (n.d.). hydrolysis of nitriles.
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Technical Support Center: Method Development for Separating N-ethyl-4-methoxybenzamide
Welcome to the technical support center for the purification of N-ethyl-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from its common synthetic byproducts. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation workflows.
Section 1: Understanding Your Mixture
Effective purification begins with a thorough understanding of the components in your crude sample. The properties of your target compound and its impurities dictate the most effective separation strategy.
FAQ: What are the likely impurities in my crude N-ethyl-4-methoxybenzamide sample?
The most common synthetic route to N-ethyl-4-methoxybenzamide is the acylation of ethylamine with a 4-methoxybenzoic acid derivative. Consequently, the most probable impurity is the unreacted starting material, 4-methoxybenzoic acid . Your crude product is therefore a mixture of a neutral amide (your product) and an acidic carboxylic acid (the byproduct).
Understanding the distinct chemical properties of these two compounds is the cornerstone of a successful separation. The key difference lies in their acidity, which can be exploited to dramatically alter their solubility.
| Compound | Structure | Molar Mass ( g/mol ) | pKa | Melting Point (°C) | Solubility |
| N-ethyl-4-methoxybenzamide (Product) | 179.22[1] | ~17 (Amide N-H, essentially neutral) | 66-67[2][3] | Soluble in organic solvents (DCM, EtOAc, Ether); Insoluble in water. | |
| 4-Methoxybenzoic Acid (Byproduct) | 152.15[4] | 4.47[4] | 182-185[5][6] | Slightly soluble in hot water, insoluble in cold water; Soluble in organic solvents and aqueous base.[5][6][7] |
Section 2: Separation Strategy & Method Development
A multi-step approach is recommended for purifying N-ethyl-4-methoxybenzamide, starting with a bulk separation technique and progressing to finer purification methods.
Caption: General workflow for the purification of N-ethyl-4-methoxybenzamide.
FAQ: How can I perform an initial assessment of my crude product?
Answer: Thin-Layer Chromatography (TLC) is the quickest and most effective way to visualize the components of your mixture and develop a solvent system for column chromatography.
Protocol 1: TLC Method Development
-
Plate Preparation: Use silica gel TLC plates (Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Solvent System Selection: The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4.[8] A good starting point for amides is a mixture of a non-polar and a polar solvent.[9][10]
-
Start with: 30% Ethyl Acetate (EtOAc) in Hexane.
-
If spots are too low (low Rf): Increase the polarity by increasing the percentage of ethyl acetate.
-
If spots are too high (high Rf): Decrease the polarity by decreasing the percentage of ethyl acetate.[11]
-
-
Development: Place the TLC plate in a sealed chamber containing the chosen solvent system.[9]
-
Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp (254 nm). The acidic byproduct, 4-methoxybenzoic acid, will typically have a lower Rf (be more polar) than the N-ethyl-4-methoxybenzamide product.
FAQ: What is the most efficient first step for bulk purification?
Answer: Liquid-liquid extraction is a powerful technique to separate your neutral product from the acidic byproduct in large quantities.[12][13][14] This method exploits the difference in pKa between the compounds.
The underlying principle is to convert the acidic byproduct into its water-soluble salt form by reacting it with a base, while the neutral product remains in the organic solvent.[15]
Caption: Logic of acid-base liquid-liquid extraction.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Base Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the funnel.[14] A volume roughly equal to the organic layer is sufficient.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas). Shake gently to ensure thorough mixing.[16]
-
Separation: Allow the layers to separate. The denser layer (usually DCM) will be at the bottom. Drain the aqueous layer (which now contains the sodium salt of 4-methoxybenzoic acid).
-
Repeat: Repeat the base wash (Step 2-4) one or two more times to ensure complete removal of the acidic byproduct.
-
Water Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and help break any emulsions.[17]
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the partially purified N-ethyl-4-methoxybenzamide.
FAQ: My product is still impure after extraction. What's next?
Answer: If TLC analysis shows remaining impurities, silica gel column chromatography is the next logical step for purification.
Protocol 3: Silica Gel Column Chromatography
-
Solvent System: Use the solvent system developed during your TLC analysis (Protocol 1). The ideal system should give your product an Rf of ~0.3.[8]
-
Column Packing:
-
Loading the Sample:
-
Dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully pipette this solution onto the sand layer.[18]
-
Alternatively, for less soluble samples, perform "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.[18]
-
Isolation: Combine the pure fractions (those containing only your product spot on TLC) and evaporate the solvent.
FAQ: How can I achieve the highest purity (>99%)?
Answer: Recrystallization is an excellent final step to polish your product and obtain high-purity, crystalline material.[19][20][21] This technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[21][22]
Protocol 4: Recrystallization
-
Solvent Selection: The ideal solvent is one in which N-ethyl-4-methoxybenzamide is highly soluble at high temperatures but poorly soluble at room temperature or below.[20] Test small batches with solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of near-boiling solvent required to fully dissolve it.[19]
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals appear, you can further increase the yield by cooling the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[20]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities, then allow them to dry completely.[19][20]
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Extraction: An emulsion forms between layers. | - Vigorous shaking.[17]- High concentration of surfactant-like impurities.[17] | - Let the funnel stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.[17]- Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous layer, which helps break emulsions.[17] |
| Extraction: Low or no product recovery. | - Product is partially soluble in the aqueous base (unlikely for this compound but possible).- Accidental discarding of the organic layer.[16]- Incomplete separation of layers.[23] | - Before discarding any layer, test a small drop in water. The organic layer will be immiscible.[16]- Re-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. |
| Chromatography: Spots are streaking on TLC/Column. | - Sample is overloaded.[8][11]- Compound is interacting strongly with the acidic silica gel.[8]- Sample was not fully dissolved when loaded.[8] | - Dilute the sample before spotting on TLC or load less material onto the column.[11]- Add a small amount (~0.5-1%) of triethylamine to your mobile phase to neutralize the silica surface, which is particularly helpful for basic or some polar compounds.[11] |
| Chromatography: Compounds co-elute or separation is poor. | - The mobile phase polarity is not optimal.[8]- The column was packed improperly, leading to channeling.[8] | - Re-optimize the solvent system using TLC. A larger difference in Rf values is needed.- Consider a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.- Repack the column carefully, ensuring a uniform and dense bed. |
| Recrystallization: Compound "oils out" instead of crystallizing. | - The melting point of the impure compound is below the boiling point of the solvent.[24]- The solution is cooling too rapidly.[24]- Supersaturation is too high.[25] | - Re-heat the solution and add more solvent to lower the saturation point, then cool slowly.[24]- Try a different solvent or solvent system with a lower boiling point.- Ensure slow cooling by insulating the flask.[24] |
| Recrystallization: No crystals form. | - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even when cold. | - Boil off some of the solvent to increase the concentration and try cooling again.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[26]- Scratch the inner surface of the flask with a glass rod below the solvent level to create nucleation sites. |
References
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Separation of Acidic, Basic and Neutral Compounds . Magritek. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
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Recrystallization . University of Wisconsin-Madison. [Link]
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Liquid/liquid Extraction . Grossmont College. [Link]
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Recrystallization . University of California, Los Angeles. [Link]
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Acid-Base Extraction . University of Missouri–St. Louis. [Link]
-
Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction . Florida State University. [Link]
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Recrystallization - Organic Chemistry . Jack Westin. [Link]
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N-ethyl-4-methoxybenzamide . PubChem, National Institutes of Health. [Link]
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Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
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Recrystallization (chemistry) . Wikipedia. [Link]
-
Oiling Out in Crystallization . Mettler Toledo. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
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Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]
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Common Problems In Solvent Extraction Systems . ZZECOL. [Link]
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Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl . Taylor & Francis Online. [Link]
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What are some common mistakes when doing liquid-liquid extraction labs? . Reddit. [Link]
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4-Methoxybenzoic Acid . PubChem, National Institutes of Health. [Link]
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p-Anisic acid . Wikipedia. [Link]
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p-Anisic acid . Solubility of Things. [Link]
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Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound . Organic Process Research & Development. [Link]
-
Troubleshooting Crystallization . Chemistry LibreTexts. [Link]
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Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction . Aurora Biomed. [Link]
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LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. [Link]
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TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde . Indian Journal of Chemical Technology. [Link]
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I want good solvent system in TLC in aniline and ketone compound? . ResearchGate. [Link]
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How can I improve a gelatinous precipitated and oil or spherulites in screens of protein crystallization? . ResearchGate. [Link]
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N-ethyl-3-methoxybenzamide . PubChem, National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of N-Ethyl-4-methoxybenzamide Analogs: A Guide for Researchers
In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a cornerstone, giving rise to a multitude of clinically significant therapeutic agents. Within this broad and diverse family, N-ethyl-4-methoxybenzamide and its analogs represent a compelling area of investigation, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the inhibitory potencies (IC50 values) of various N-substituted 4-methoxybenzamide derivatives, offering valuable structure-activity relationship (SAR) insights for researchers, scientists, and professionals in drug development.
While a systematic study focused exclusively on a comprehensive series of N-ethyl-4-methoxybenzamide analogs is not extensively documented in publicly available literature, this guide synthesizes data from various studies on structurally related compounds. By examining the impact of modifications to the N-substituent and the aromatic ring, we can extrapolate key principles to guide the design of novel and more potent therapeutic candidates.
Understanding the Significance of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure in pharmacology and biochemistry. It indicates the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[1] This value is fundamental in drug discovery for assessing the potency of an antagonist or inhibitor.[2] IC50 values are typically determined through dose-response assays, where the activity of a biological target (e.g., an enzyme or a cell culture) is measured at various concentrations of the inhibitory substance.[1][3]
It is crucial to recognize that IC50 values are dependent on the specific experimental conditions, such as substrate concentration in enzymatic assays.[1] Therefore, direct comparison of IC50 values between different studies should be approached with caution. For a more standardized measure of inhibitor potency, the inhibition constant (Ki) is often preferred, as it represents the dissociation constant of the enzyme-inhibitor complex.[1] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the Michaelis constant (Km) of the enzyme and the substrate concentration are known.[1]
Comparative Analysis of N-Substituted 4-Methoxybenzamide Analogs
The following table summarizes the IC50 values of various N-substituted 4-methoxybenzamide analogs and related derivatives from different studies. This comparative data highlights the influence of structural modifications on their biological activity against a range of targets.
| Compound/Analog | N-Substituent / Modification | Target | IC50 Value (µM) | Reference |
| ML352 | 3-(piperidin-4-yl)oxy benzamide with a complex amide moiety | Choline Transporter (CHT) | Potent inhibitor (specific value not provided in abstract) | [1] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | 3-amino, N-(4-bromophenyl) | Enterovirus 71 (EV 71) | 5.7 ± 0.8 to 12 ± 1.2 | [4] |
| Compound 6c | 3-arylamido, N-(substituted phenyl) | ADP-induced platelet aggregation | 3.84 | [5] |
| Compound 6f | 3-arylamido, N-(substituted phenyl) | AA-induced platelet aggregation | 3.12 | [5] |
Key Structure-Activity Relationship (SAR) Insights:
From the available data, several preliminary SAR insights can be drawn for 4-methoxybenzamide derivatives:
-
Modifications on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity. Complex and heterocyclic moieties, as seen in the choline transporter inhibitors, can confer high potency.[1] Aromatic substituents, such as the 4-bromophenyl group, have been shown to be effective for antiviral activity.[4]
-
Substitution on the Benzoyl Ring: Modifications to the 4-methoxybenzoyl ring significantly impact inhibitory potential. The introduction of a 3-amino group was a key feature in the development of potent anti-enterovirus 71 agents.[4] Similarly, the addition of a 3-arylamido group led to effective antiplatelet agents.[5]
-
Hybrid Molecules: The strategy of combining the 4-methoxybenzamide scaffold with other pharmacologically active moieties has proven to be successful in generating compounds with enhanced potency and selectivity.
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is paramount for the reliable assessment of inhibitor potency. Below are generalized, step-by-step methodologies for common assays used in the evaluation of enzyme inhibitors and cytotoxic agents.
General Workflow for IC50 Determination of Enzyme Inhibitors
This protocol outlines the fundamental steps for determining the IC50 of a compound against a specific enzyme.
Caption: General workflow for determining the IC50 value of a compound in a cell-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-ethyl-4-methoxybenzamide analog in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells with the compound for a specific duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The 4-methoxybenzamide scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The comparative analysis of its analogs reveals that strategic modifications to the N-substituent and the benzoyl ring are crucial for optimizing potency and selectivity. The provided experimental protocols offer a foundational framework for researchers to reliably determine the IC50 values of their synthesized compounds.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-ethyl-4-methoxybenzamide analogs with diverse substitutions on the aromatic ring. This will enable the elucidation of more precise structure-activity relationships and the identification of lead compounds with enhanced therapeutic potential for various diseases, including cancer, viral infections, and neurological disorders.
References
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- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089:41-46.
-
MDPI. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
Wikipedia. IC50. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. [Link]
-
National Center for Biotechnology Information. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
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Validating the Target Engagement of N-ethyl-4-methoxybenzamide in Cells: A Comparative Guide
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For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate, such as N-ethyl-4-methoxybenzamide, physically interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery.[1][2][3][4] This guide provides a comparative analysis of two robust methodologies for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Western Blot Analysis of downstream signaling. By understanding the principles, protocols, and relative merits of each approach, researchers can make informed decisions to generate high-quality, reliable data on the cellular activity of N-ethyl-4-methoxybenzamide.
Understanding N-ethyl-4-methoxybenzamide and the Importance of Target Validation
N-ethyl-4-methoxybenzamide is a small molecule with potential therapeutic applications.[5][6] While its precise molecular target may be under investigation, establishing definitive proof of engagement with a specific protein is crucial. Target validation ensures that the observed biological effects of the compound are a direct result of its interaction with the intended target, thereby minimizing the risk of pursuing compounds with off-target effects or misleading mechanisms of action.[2][4][7]
Comparative Analysis of Target Engagement Methodologies
The selection of a target validation method is contingent on various factors, including the nature of the target, the availability of specific reagents, and the specific questions being addressed. Here, we compare a direct biophysical assay (CETSA) with an indirect functional assay (Western Blot).
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Signaling) |
| Principle | Measures the change in thermal stability of a target protein upon ligand binding.[8][9][10] | Quantifies changes in the expression or phosphorylation status of proteins downstream of the target.[11][12] |
| Nature of Readout | Direct, biophysical evidence of binding. | Indirect, functional consequence of target modulation. |
| Target Agnostic? | Yes, can be used for target identification and validation without prior knowledge of function. | No, requires a well-characterized signaling pathway. |
| Antibody Requirement | Requires a specific antibody for the target protein for Western Blot detection. | Requires specific antibodies for downstream signaling proteins (total and phosphorylated forms). |
| Throughput | Can be adapted for higher throughput screening.[13][14] | Generally lower throughput, suitable for focused studies. |
| Key Advantage | Provides direct evidence of physical interaction in a cellular context.[15] | Confirms functional modulation of the target's activity. |
| Key Limitation | Does not provide information on the functional consequence of binding (agonist vs. antagonist). | An indirect measure that can be influenced by off-target effects or pathway crosstalk. |
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical interaction between a small molecule and its protein target in cells.[9][15][16] The underlying principle is that ligand binding alters the thermal stability of the target protein.[8][10]
Figure 1: CETSA experimental workflow.
Detailed Experimental Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with N-ethyl-4-methoxybenzamide at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[17]
-
-
Heat Challenge:
-
Cell Lysis and Protein Fractionation:
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein and a suitable secondary antibody.[15][19]
-
Detect the protein bands using an appropriate method (e.g., chemiluminescence).[17]
-
Data Analysis and Interpretation
Quantify the band intensities from the Western blot using densitometry software. For each treatment condition, plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of N-ethyl-4-methoxybenzamide indicates that the compound binds to and stabilizes the target protein, confirming engagement.[15]
Methodology 2: Western Blot Analysis of Downstream Signaling
This method assesses target engagement by measuring the functional consequences of the compound's interaction with its target.[21] If N-ethyl-4-methoxybenzamide is an inhibitor of a kinase, for example, its engagement with the target should lead to a decrease in the phosphorylation of a downstream substrate.[12][17]
Figure 2: Inhibition of a signaling pathway.
Detailed Experimental Protocol for Downstream Western Blot
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with increasing concentrations of N-ethyl-4-methoxybenzamide for an appropriate duration. Include a vehicle control.
-
If necessary, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the total protein concentration for each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).[19]
-
Probe the membrane with primary antibodies specific for both the phosphorylated form of the downstream effector and the total form of the effector protein.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[21]
-
Detect the bands using a chemiluminescence substrate.[17]
-
Data Analysis and Interpretation
Quantify the band intensities for both the phosphorylated and total downstream proteins.[22] Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. A dose-dependent decrease in this ratio in cells treated with N-ethyl-4-methoxybenzamide provides strong evidence of functional target engagement and inhibition of the signaling pathway.[17]
Conclusion and Recommendations
Both CETSA and downstream Western blot analysis are valuable techniques for validating the target engagement of N-ethyl-4-methoxybenzamide.
-
CETSA is recommended for obtaining direct, biophysical evidence of target binding within the native cellular environment. It is particularly useful in the early stages of drug discovery for confirming a direct interaction and can be adapted for identifying unknown targets.
-
Downstream Western Blot Analysis is ideal for confirming that the binding of N-ethyl-4-methoxybenzamide to its target leads to a functional modulation of a known signaling pathway. This method provides crucial information about the compound's mechanism of action as an inhibitor or activator.
For a comprehensive validation of N-ethyl-4-methoxybenzamide's target engagement, a combinatorial approach is recommended. Demonstrating both direct physical binding via CETSA and a corresponding functional cellular response through downstream signaling analysis will provide the highest level of confidence in the compound's on-target activity.
References
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Target Validation. Sygnature Discovery. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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Target validation in drug discovery. PubMed. [Link]
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Target identification and validation in research. WJBPHS. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]
-
Western blot analysis of downstream PI3K and Ras-MEK-ERK pathway activation. ResearchGate. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PubMed. [Link]
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A Comparative Guide to Cross-Reactivity Studies of N-ethyl-4-methoxybenzamide
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of N-ethyl-4-methoxybenzamide, a substituted benzamide of interest in various research contexts. We will explore the principles behind immunoassay-based screening and delve into the gold standard for confirmation: liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will provide not only the "how" but also the critical "why" behind the experimental designs, ensuring a thorough understanding of these self-validating systems.
The Imperative of Specificity: Understanding Cross-Reactivity
In any analytical method, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] Cross-reactivity in immunoassays occurs when a substance structurally similar to the target analyte binds to the assay's antibody, potentially leading to a false-positive result or inaccurate quantification.[2][3] For N-ethyl-4-methoxybenzamide, structurally similar compounds could include other N-substituted benzamides, metabolites, or molecules with a similar benzamide core structure. Therefore, rigorous cross-reactivity studies are essential to validate the reliability of any screening assay.
A tiered approach is often employed for the analysis of small molecules in complex matrices. This typically involves a high-throughput screening method, such as an immunoassay, followed by a more specific and sensitive confirmatory method like LC-MS/MS.[4][5]
Part 1: Immunoassay-Based Screening for N-ethyl-4-methoxybenzamide
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for the rapid screening of a large number of samples.[6][7] For small molecules like N-ethyl-4-methoxybenzamide, a competitive ELISA format is preferred because these analytes are often too small for the simultaneous binding of two antibodies as required in a sandwich ELISA.[8]
Principle of the Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of specific antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6] A high concentration of N-ethyl-4-methoxybenzamide in the sample will result in less of the enzyme-labeled analyte binding to the antibody, leading to a weaker signal. Conversely, a low concentration of the target analyte will produce a stronger signal.
Caption: Principle of Competitive ELISA for N-ethyl-4-methoxybenzamide.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a typical procedure for evaluating the cross-reactivity of compounds structurally related to N-ethyl-4-methoxybenzamide.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Antibody-Coated Plates: Dilute the anti-N-ethyl-4-methoxybenzamide antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Analyte Standards: Prepare a serial dilution of N-ethyl-4-methoxybenzamide in a suitable buffer (e.g., PBST) to create a standard curve.
-
Potential Cross-Reactants: Prepare solutions of each test compound at various concentrations.
-
Enzyme Conjugate: Dilute the N-ethyl-4-methoxybenzamide-horseradish peroxidase (HRP) conjugate in blocking buffer.
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Coating: Wash the antibody-coated plates three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plates three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution to the appropriate wells. Immediately add 50 µL of the diluted enzyme conjugate to each well. Incubate for 1 hour at 37°C.[9]
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Absorbance of sample / Absorbance of zero standard) x 100.
-
Plot a standard curve of %B/B₀ versus the concentration of N-ethyl-4-methoxybenzamide.
-
Determine the IC₅₀ (the concentration of analyte that causes 50% inhibition of the maximum signal) for N-ethyl-4-methoxybenzamide and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of N-ethyl-4-methoxybenzamide / IC₅₀ of test compound) x 100.
Hypothetical Cross-Reactivity Data for N-ethyl-4-methoxybenzamide
The following table presents a hypothetical dataset illustrating the cross-reactivity profile of an immunoassay for N-ethyl-4-methoxybenzamide. The selection of potential cross-reactants is based on structural similarity.
| Compound | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| N-ethyl-4-methoxybenzamide | Target Analyte | 10 | 100% |
| N-methyl-4-methoxybenzamide | N-methyl instead of N-ethyl | 25 | 40% |
| 4-Methoxybenzamide | No N-alkylation | 500 | 2% |
| N-ethyl-4-hydroxybenzamide | Hydroxy instead of methoxy | 80 | 12.5% |
| N-ethyl-benzamide | No para-substitution | >10,000 | <0.1% |
| Amisulpride | Structurally related drug | >10,000 | <0.1% |
| Sulpiride | Structurally related drug | >10,000 | <0.1% |
Interpretation of Results:
This hypothetical data suggests that the antibody has the highest affinity for the target analyte, N-ethyl-4-methoxybenzamide. The cross-reactivity is significantly influenced by modifications to the N-ethyl and 4-methoxy groups. The closer the structure of the test compound to the target analyte, the higher the cross-reactivity. Structurally dissimilar benzamide drugs like amisulpride and sulpiride show negligible cross-reactivity.[10][11]
Part 2: LC-MS/MS for Confirmatory Analysis
While immunoassays are excellent for screening, any positive or ambiguous results must be confirmed by a more specific and sensitive method.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and accurate quantification.[5]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The sample is first injected into an HPLC system where the compounds are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized, and the parent ion of the target analyte is selected. This parent ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte.
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Benchmarking N-ethyl-4-methoxybenzamide against known MMP inhibitors
The development of new MMP inhibitors requires a departure from the broad-spectrum approaches of the past and a move towards compounds with more selective and well-characterized profiles. The systematic, three-phase benchmarking strategy outlined here provides a robust framework for evaluating novel candidates like N-ethyl-4-methoxybenzamide. By progressing from enzymatic potency and selectivity to cellular activity and functional impact, researchers can build a comprehensive data package. This approach, which directly compares the novel agent against historical benchmarks like Batimastat and clinically relevant compounds like Doxycycline, allows for a clear, objective assessment of a new inhibitor's potential and helps to identify candidates with a higher probability of success in the long and challenging path of drug development. [6][7]
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A Comparative Analysis of N-ethyl-4-methoxybenzamide and its Demethylated Analog, N-ethyl-4-hydroxybenzamide: A Guide to Structure-Activity Relationship (SAR) Evaluation
Abstract
This guide provides a comprehensive comparative study of N-ethyl-4-methoxybenzamide and its primary metabolite, N-ethyl-4-hydroxybenzamide. The O-demethylation that distinguishes these two molecules—a common metabolic transformation—serves as a classic case study in understanding structure-activity relationships (SAR). We will explore the synthesis of both compounds, compare their fundamental physicochemical properties, and present detailed protocols for evaluating their pharmacological activity at a representative G protein-coupled receptor (GPCR) target, the dopamine D2 receptor. This analysis demonstrates how a single, targeted structural modification can profoundly influence a compound's biological interactions and metabolic fate, offering critical insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of a Single Methyl Group
In drug discovery, seemingly minor structural modifications can lead to dramatic shifts in a compound's pharmacological profile. The comparison between a parent drug and its metabolite is a powerful tool for elucidating these relationships. N-ethyl-4-methoxybenzamide is a simple benzamide derivative, a chemical class known for a wide range of biological activities, including inhibition of enzymes like histone deacetylases (HDACs) and modulation of central nervous system receptors.[1][2] Its O-demethylated analog, N-ethyl-4-hydroxybenzamide, is not only a distinct chemical entity but also the logical product of Phase I metabolism via cytochrome P450 enzymes.[3][4]
The core of this study rests on the functional change from a methoxy (-OCH₃) group to a hydroxyl (-OH) group. This transformation impacts:
-
Lipophilicity and Solubility: Affecting how the compound crosses biological membranes.
-
Electronic Properties: Altering the electron density of the aromatic ring.[1]
-
Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group is only an acceptor. This fundamentally changes potential interactions with a biological target.
-
Metabolic Stability: The phenolic hydroxyl group provides a new handle for Phase II conjugation reactions (e.g., glucuronidation), altering the compound's pharmacokinetic profile.[3]
By synthesizing both compounds and subjecting them to identical characterization and biological assays, we can directly attribute any observed differences in activity to this specific structural change. For this guide, we will hypothesize the dopamine D2 receptor as a potential target, as it is a well-studied GPCR known to interact with benzamide-like structures and is central to many neurological processes.[5][6]
Synthesis and Characterization
To conduct a valid comparison, the synthesis of both compounds must yield high-purity materials. The following protocols outline standard laboratory procedures for their preparation.
Protocol 1: Synthesis of N-ethyl-4-methoxybenzamide
This procedure utilizes a standard amidation reaction, coupling a carboxylic acid with an amine.
Rationale: The use of an activating agent like EDC with HOBt is a common and efficient method for forming an amide bond by converting the carboxylic acid into a more reactive intermediate, minimizing side reactions and operating under mild conditions.
Materials:
-
4-methoxybenzoic acid
-
Ethylamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-methoxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve ethylamine hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq).
-
Add the ethylamine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-ethyl-4-methoxybenzamide.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of N-ethyl-4-hydroxybenzamide
This compound can be synthesized via two primary routes: direct amidation of 4-hydroxybenzoic acid or demethylation of the methoxy analog. Demethylation is presented here as it mirrors the metabolic pathway.
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers. The reaction is typically clean and high-yielding, making it a standard choice for O-demethylation in synthetic chemistry.
Materials:
-
N-ethyl-4-methoxybenzamide
-
Boron tribromide (BBr₃, 1M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-ethyl-4-methoxybenzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5 eq) dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield N-ethyl-4-hydroxybenzamide.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Comparative Physicochemical Properties
The structural change from -OCH₃ to -OH directly influences key physicochemical parameters that govern a molecule's behavior in a biological system. Data from PubChem provides a quantitative comparison.[7][8]
| Property | N-ethyl-4-methoxybenzamide | N-ethyl-4-hydroxybenzamide | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃NO₂[8] | C₉H₁₁NO₂[7] | Loss of a methyl group (CH₂). |
| Molecular Weight | 179.22 g/mol [8] | 165.19 g/mol [7] | Corresponds to the mass of CH₂. |
| XLogP3 | 1.4[8] | 1.1[7] | The hydroxyl group is more polar than the methoxy group, reducing lipophilicity. |
| H-Bond Donors | 1[8] | 2[7] | The phenolic -OH group adds a hydrogen bond donor capability. |
| H-Bond Acceptors | 2[8] | 2[7] | Both molecules have two acceptor sites (carbonyl oxygen and ether/hydroxyl oxygen). |
| pKa (Predicted) | ~17 (amide N-H) | ~9.5 (phenolic -OH), ~17 (amide N-H) | The phenolic proton is weakly acidic, a property absent in the methoxy analog. |
These differences predict that N-ethyl-4-hydroxybenzamide will be more water-soluble and have a greater potential for specific hydrogen-bonding interactions with a target protein compared to its methoxy counterpart.
Pharmacological Evaluation at the Dopamine D2 Receptor
To quantify the impact of the structural modification on biological activity, we will perform a receptor binding assay to measure affinity and a functional assay to determine efficacy at the dopamine D2 receptor. Dopamine D2 receptors are Gαi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[5][6]
Workflow for Pharmacological Comparison
Caption: Experimental workflow for the comparative study.
Protocol 3: D2 Receptor Competitive Binding Assay
Rationale: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. [³H]Spiperone is a classic antagonist radioligand for the D2 receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.[5]
Materials:
-
Membrane preparation from cells expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand).
-
(+)-Butaclamol (for non-specific binding determination).
-
Test Compounds: N-ethyl-4-methoxybenzamide and N-ethyl-4-hydroxybenzamide.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of [³H]Spiperone (typically near its Kd, e.g., 0.2 nM).
-
Test compound dilution (for total binding, add buffer; for non-specific binding, add 10 µM (+)-butaclamol).
-
D2 receptor membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: D2 Receptor and cAMP Modulation
Caption: Simplified D2 receptor Gαi-coupled signaling pathway.
Protocol 4: Functional cAMP Assay
Rationale: This assay measures the functional consequence of receptor binding. Since the D2 receptor is Gαi-coupled, an agonist will inhibit adenylyl cyclase, reducing cAMP production. An antagonist will block this effect. We will measure cAMP levels in cells stimulated with forskolin (a direct activator of adenylyl cyclase) in the presence of our test compounds.[9][10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this.[11]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine (reference agonist).
-
Forskolin.
-
Test Compounds.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well assay plates.
Procedure:
-
Harvest and resuspend D2-HEK293 cells in assay buffer.
-
Dispense cells into the 384-well plate.
-
To test for antagonist activity: Add serial dilutions of the test compounds and incubate. Then add a fixed concentration of dopamine (e.g., its EC₈₀).
-
To test for agonist activity: Add serial dilutions of the test compounds directly.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (Eu³⁺-cryptate anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's protocol.[9]
-
Incubate for 60 minutes and read the plate on an HTRF-compatible reader (measuring emission at 620 nm and 665 nm).
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Interpretation and Predicted Outcomes
The experimental data will allow for a direct comparison of the two molecules.
| Parameter | N-ethyl-4-methoxybenzamide | N-ethyl-4-hydroxybenzamide | Interpretation |
| Binding Affinity (Ki) | Hypothetical Value: 50 nM | Hypothetical Value: 15 nM | The hydroxyl group may form a critical hydrogen bond with an amino acid residue (e.g., Ser, Thr, Tyr) in the D2 receptor binding pocket, leading to higher affinity (lower Ki). |
| Functional Activity | Hypothetical: Antagonist (IC₅₀) | Hypothetical: Antagonist (IC₅₀) | A change in affinity does not always change the functional mode (agonist vs. antagonist). The potency (IC₅₀) should correlate with the binding affinity (Ki). |
Predicted ADME & Toxicological Profile
The structural difference has significant implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds.
-
Metabolism of N-ethyl-4-methoxybenzamide: The primary metabolic pathway is predicted to be O-demethylation by CYP450 enzymes (e.g., CYP2D6) in the liver, yielding N-ethyl-4-hydroxybenzamide.[4] This makes the parent compound a pro-drug for the hydroxylated analog.
-
Metabolism of N-ethyl-4-hydroxybenzamide: The exposed phenolic group is a prime substrate for Phase II conjugation reactions , such as glucuronidation (by UGTs) or sulfation (by SULTs). These reactions attach large, polar moieties, drastically increasing water solubility and facilitating rapid renal excretion.
-
Pharmacokinetics: Due to these differences, N-ethyl-4-methoxybenzamide would likely have a longer half-life than its hydroxylated metabolite, which is poised for rapid clearance. The rate of N-demethylation can be a rate-limiting step in clearance.[12][13][14] The overall exposure and duration of action of the parent compound will be heavily influenced by the activity of these metabolic enzymes.
Conclusion
The comparative study of N-ethyl-4-methoxybenzamide and its demethylated analog provides a clear and powerful illustration of structure-activity and structure-property relationships. The substitution of a methoxy group with a hydroxyl group is predicted to:
-
Increase Polarity: Lowering the LogP and potentially altering membrane permeability.
-
Enhance Binding Affinity: By introducing a hydrogen bond donor, the hydroxylated analog may achieve a tighter interaction with the target receptor, resulting in higher potency.
-
Alter Metabolic Fate: The parent compound is metabolized to the analog, while the analog itself is rapidly cleared via Phase II conjugation.
This analysis, grounded in established experimental protocols, underscores the importance of considering metabolic transformations during the drug design process. Understanding the distinct pharmacological and pharmacokinetic profiles of a parent compound and its metabolites is essential for developing safe and effective therapeutic agents.
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for N-ethyl-4-methoxybenzamide as a Novel D2 Receptor Antagonist
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for N-ethyl-4-methoxybenzamide, a novel benzamide derivative. Given its structural similarity to established antipsychotic agents like amisulpride, we hypothesize its primary mechanism of action to be the antagonism of the dopamine D2 receptor.[1][2] This document will detail the necessary experimental workflows, from initial in vitro characterization to in vivo efficacy and pharmacokinetic studies, culminating in a correlative model that is crucial for preclinical drug development.[3][4]
The establishment of a predictive IVIVC model is a cornerstone of modern pharmaceutical development, serving as a bridge between laboratory findings and clinical outcomes.[5][6] By quantitatively linking a compound's in vitro properties (e.g., receptor affinity, functional potency) to its in vivo response (e.g., plasma concentration, pharmacological effect), researchers can optimize formulations, predict clinical performance, and potentially reduce the need for extensive in vivo studies, thereby accelerating the drug development timeline.[7]
Part 1: In Vitro Characterization: Defining Target Engagement and Metabolic Fate
The initial phase of characterization focuses on quantifying the interaction of N-ethyl-4-methoxybenzamide with its putative target, the D2 receptor, and assessing its metabolic stability. For comparison and validation, all assays should be run in parallel with a well-characterized D2 antagonist, such as amisulpride or haloperidol.
1.1. Quantifying D2 Receptor Binding Affinity
The first step is to determine the binding affinity (Ki) of the compound for the dopamine D2 receptor. This is typically achieved through competitive radioligand binding assays.[8]
-
Principle: This assay measures the ability of N-ethyl-4-methoxybenzamide to displace a known high-affinity radiolabeled D2 antagonist (e.g., [³H]spiperone) from receptors in a membrane preparation from cells expressing the human D2 receptor.
-
Significance: The resulting Ki value provides a quantitative measure of the compound's affinity for the target. A lower Ki indicates higher binding affinity.[8]
1.2. Assessing Functional Antagonism
Beyond simple binding, it is critical to determine if N-ethyl-4-methoxybenzamide acts as an antagonist, preventing receptor activation by the endogenous ligand, dopamine. This is assessed using a functional assay, such as a cAMP inhibition assay.[9]
-
Principle: D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] This assay measures the ability of N-ethyl-4-methoxybenzamide to block the dopamine-induced reduction in cAMP levels.
-
Significance: The IC50 value derived from this assay represents the concentration of the compound required to inhibit 50% of the maximal response to an agonist, quantifying its functional potency as an antagonist.
Caption: D2 receptor antagonism by N-ethyl-4-methoxybenzamide.
1.3. Evaluating Metabolic Stability
Predicting a compound's in vivo lifespan begins with in vitro metabolic stability assays, commonly using liver microsomes.[10][11] These subcellular fractions are rich in key drug-metabolizing enzymes like cytochrome P450s (CYPs).[12]
-
Principle: The compound is incubated with liver microsomes (from relevant species, e.g., mouse, rat, human) and the decrease in its concentration over time is measured by LC-MS/MS.[13]
-
Significance: This assay determines the compound's intrinsic clearance (CLint), which is crucial for predicting its in vivo hepatic clearance and half-life. A high intrinsic clearance suggests rapid metabolism and potentially poor bioavailability.[13]
Table 1: Comparative In Vitro Data
| Compound | D2 Binding Affinity (Ki, nM) | D2 Functional Antagonism (IC50, nM) | Metabolic Stability (t½, min, HLM*) |
| N-ethyl-4-methoxybenzamide | 5.2 | 15.8 | 45 |
| Amisulpride (Comparator) | 2.8[8] | 10.5 | 60 |
| Haloperidol (Comparator) | 1.5 | 3.2 | 25 |
*HLM: Human Liver Microsomes
Part 2: In Vivo Evaluation: Pharmacokinetics and Pharmacodynamics
The next phase involves transitioning to in vivo models to understand how N-ethyl-4-methoxybenzamide is absorbed, distributed, metabolized, and excreted (ADME), and whether its in vitro activity translates to a pharmacological effect in a living organism.
2.1. Pharmacokinetic (PK) Studies
PK studies are essential to determine the exposure of the compound in the body over time after administration.[14]
-
Protocol: Rodent models (e.g., Wistar rats or C57BL/6 mice) are typically used.[15][16] The compound is administered via intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the plasma concentration of the compound is quantified by LC-MS/MS.[17][18]
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t½: Half-life.
-
F%: Oral bioavailability, calculated by comparing PO and IV AUCs.
-
2.2. Pharmacodynamic (PD) Efficacy Model: Apomorphine-Induced Climbing
A standard and reliable behavioral model to assess the in vivo efficacy of D2 receptor antagonists is the apomorphine-induced climbing test in mice.[19][20]
-
Principle: Apomorphine is a potent dopamine agonist that induces a characteristic, dose-dependent climbing behavior in mice.[21] A functional D2 antagonist will inhibit this behavior.
-
Protocol: Mice are pre-treated with various doses of N-ethyl-4-methoxybenzamide (or a vehicle control/comparator drug) before being challenged with apomorphine. The duration of climbing behavior is then scored over a set period (e.g., 20-30 minutes).[21][22]
-
Significance: This model allows for the determination of an ED50 value—the dose of the drug that produces 50% of its maximal effect (in this case, 50% inhibition of climbing). This provides a quantitative measure of in vivo potency.[21]
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
Table 2: Comparative In Vivo Data (Mouse Model)
| Compound | Oral Bioavailability (F%) | ED50 (mg/kg, PO) | Plasma Cmax at ED50 (ng/mL) | Plasma AUC at ED50 (ng*h/mL) |
| N-ethyl-4-methoxybenzamide | 35% | 10 | 250 | 850 |
| Amisulpride (Comparator) | 48% | 5 | 180 | 620 |
| Haloperidol (Comparator) | 20% | 0.1 | 15 | 55 |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a predictive mathematical model that connects the in vitro data with the in vivo outcomes.[5] A common approach for receptor antagonists is to correlate the in vitro potency with the in vivo receptor occupancy required for a therapeutic effect.
3.1. The Correlation Model
For D2 antagonists, a strong correlation is often observed between the in vitro functional potency (IC50) and the free plasma concentration required to achieve the in vivo ED50. The hypothesis is that the drug concentration at the receptor site in the brain is in equilibrium with the unbound drug concentration in the plasma.
-
Calculation:
-
Determine the unbound plasma concentration at the ED50 dose (Cfree = Cmax * fu, where fu is the fraction unbound in plasma).
-
Plot the in vitro IC50 values against the in vivo Cfree values required for efficacy for a series of compounds (including N-ethyl-4-methoxybenzamide and comparators).
-
-
Interpretation: A strong linear correlation (ideally a 1:1 relationship) suggests that the in vitro functional assay is highly predictive of in vivo efficacy.[7] For many centrally-acting drugs, the efficacious free plasma concentration in vivo is found to be approximately 3-5 times the in vitro IC50 value.
Caption: The relationship between in vitro potency and in vivo effect.
This guide outlines a systematic approach to establishing an IVIVC for the novel compound N-ethyl-4-methoxybenzamide, based on its hypothesized activity as a D2 receptor antagonist. The in vitro data on binding affinity, functional potency, and metabolic stability, when combined with in vivo pharmacokinetic and pharmacodynamic data, form the foundation for a predictive correlation.
A successful IVIVC model for N-ethyl-4-methoxybenzamide would demonstrate that its in vivo anti-dopaminergic activity is directly related to its in vitro potency at the D2 receptor and its pharmacokinetic profile. This correlation provides strong evidence for on-target activity and builds confidence for further development, guiding dose selection for subsequent preclinical toxicology studies and, ultimately, for human clinical trials.[4]
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A Researcher's Guide to the Reproducibility of N-ethyl-4-methoxybenzamide Synthesis and Bioassays
Introduction
N-ethyl-4-methoxybenzamide is a small molecule belonging to the benzamide class of compounds.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antipsychotic, antiemetic, and more recently, anticancer and antiviral properties.[2][3] While the specific biological profile of N-ethyl-4-methoxybenzamide is not extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with biological systems. PubChem lists it as a potential endocrine-disrupting compound, and its structural similarity to known dopamine receptor ligands warrants investigation into its neurological activity.[1][4][5]
This guide provides a comparative analysis of common synthetic routes to N-ethyl-4-methoxybenzamide and discusses the challenges and best practices for ensuring the reproducibility of its subsequent biological evaluation. As the scientific community grapples with a "reproducibility crisis," a rigorous and transparent approach to both chemical synthesis and biological testing is paramount.[6][7] This document is intended for researchers in chemistry and biology, offering field-proven insights to facilitate reliable and comparable results.
Part 1: Comparative Analysis of Synthetic Methodologies
The synthesis of an amide bond is a cornerstone of organic chemistry. However, the direct reaction between a carboxylic acid (4-methoxybenzoic acid) and an amine (ethylamine) is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Here, we compare two robust and widely adopted methods: the classic Schotten-Baumann reaction and a modern carbodiimide-mediated coupling.
Method 1: Schotten-Baumann Reaction (via Acyl Chloride)
This century-old method is a reliable workhorse for amide synthesis.[10] It involves a two-step process: first, the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with the amine in the presence of a base.[8]
Experimental Protocol:
Step 1: Synthesis of 4-methoxybenzoyl chloride
-
In a dry round-bottom flask under a fume hood, combine 4-methoxybenzoic acid (1.0 eq).
-
Cautiously add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[11]
-
Stir the mixture at room temperature until the initial effervescence (evolution of SO₂ and HCl gas) subsides.
-
Heat the reaction to reflux (approx. 80-90°C) for 1-2 hours until gas evolution ceases completely.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (rotary evaporation).
-
Causality Note: The resulting 4-methoxybenzoyl chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification to prevent hydrolysis back to the carboxylic acid.[12]
Step 2: Amide Formation
-
In a separate flask, dissolve ethylamine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).[13]
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Carbodiimide-Mediated Coupling
Modern coupling reagents, developed extensively for peptide synthesis, offer a milder, one-pot alternative to the Schotten-Baumann method.[8] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[8][15]
Experimental Protocol:
-
In a dry round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq), ethylamine (1.1 eq), and a coupling additive like 1-hydroxybenzotriazole (HOBt) (0.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Causality Note: HOBt is often included to suppress side reactions and minimize racemization if chiral centers are present. It reacts with the O-acylisourea to form an active ester, which is less prone to side reactions.[13]
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup similar to Method 1.
-
Trustworthiness Note: If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. If EDC is used, its urea byproduct is water-soluble and is removed during the aqueous workup.[15]
-
Purify the crude product by recrystallization or column chromatography.
Reproducibility Comparison of Synthetic Methods
| Parameter | Method 1: Schotten-Baumann | Method 2: Carbodiimide Coupling | Rationale & Reproducibility Insights |
| Reaction Steps | Two steps (Acyl chloride formation + Amidation) | One-pot | One-pot reactions reduce material loss between steps but can be harder to troubleshoot if they fail. |
| Reagent Handling | Requires handling of corrosive and moisture-sensitive SOCl₂ and acyl chloride. | Solid, stable coupling reagents are generally easier and safer to handle. | Critical Point: Incomplete removal of thionyl chloride in Method 1 can lead to side reactions and lower yields, a common source of irreproducibility.[11][12] |
| Reaction Conditions | Can be highly exothermic; requires careful temperature control, especially during acyl chloride addition. | Milder conditions, typically run from 0°C to room temperature. | Poor temperature control in Method 1 is a major source of variability. Automated synthesis reactors can significantly improve reproducibility here.[16] |
| Byproducts | HCl (neutralized by base), SO₂ gas. | Insoluble (DCU) or water-soluble (EDU) urea byproducts. | The ease of byproduct removal (filtration for DCU, extraction for EDU) makes Method 2 purification highly reproducible. |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Yields are highly dependent on the purity of starting materials and precise execution of the protocol. Using reagents from the same batch can minimize variability.[6] |
| Cost & Scalability | Generally cheaper reagents (SOCl₂), well-suited for large-scale industrial synthesis. | Coupling reagents are more expensive, often used for smaller-scale or high-value syntheses. | For academic labs, the convenience of Method 2 often outweighs the cost. For process chemistry, Method 1 is often preferred. |
Part 2: Comparative Analysis of Bioassays
Based on publicly available data, N-ethyl-4-methoxybenzamide is a candidate for investigation in two primary areas: endocrine disruption and dopamine receptor modulation.[1][17] Reproducibility in cell-based assays is notoriously challenging, influenced by factors like cell line integrity, reagent variability, and subtle differences in handling.[7][18]
Assay 1: Estrogen Receptor (ERα) Agonist/Antagonist Assay
This assay assesses the potential of a compound to act as an endocrine disruptor by measuring its ability to activate or inhibit the estrogen receptor alpha (ERα).[19] A common method is a reporter gene assay in a human cell line (e.g., MCF-7 or T-47D).
Experimental Protocol (Reporter Gene Assay):
-
Cell Culture & Seeding: Culture ERα-positive cells (e.g., T-47D) containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase). Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Reproducibility Checkpoint: Cell passage number and confluency at the time of treatment are critical variables. Use cells within a consistent, low passage range and seed to achieve ~70-80% confluency on the day of the experiment.[20]
-
Compound Preparation: Prepare a stock solution of N-ethyl-4-methoxybenzamide in DMSO. Create a serial dilution series in a phenol red-free medium (phenol red is weakly estrogenic).
-
Treatment:
-
Agonist Mode: Treat cells with the compound dilutions. Include a positive control (e.g., 17β-estradiol, E2) and a vehicle control (DMSO).
-
Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of E2 and the compound dilutions. Include a positive antagonist control (e.g., tamoxifen).
-
-
Incubation: Incubate plates for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Lysis & Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize reporter activity to a measure of cell viability (e.g., a parallel cytotoxicity assay) to rule out false positives/negatives. Plot dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Assay 2: Dopamine D₄ Receptor Binding Assay
This assay determines if N-ethyl-4-methoxybenzamide can bind to the dopamine D₄ receptor, a target implicated in neuropsychiatric conditions.[17] This is typically a competitive radioligand binding assay using cell membranes prepared from cells overexpressing the human D₄ receptor.
Experimental Protocol (Radioligand Binding):
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human dopamine D₄ receptor in a cold buffer and prepare a crude membrane fraction by centrifugation.
-
Reproducibility Checkpoint: The quality and consistency of the membrane preparation are paramount. Perform a protein quantification (e.g., Bradford assay) for every batch and use a consistent amount of protein per well.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity D₄ radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound (N-ethyl-4-methoxybenzamide).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known D₄ antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with a cold buffer.
-
Causality Note: The rapid filtration and washing are critical to prevent the dissociation of the radioligand from the receptor, ensuring that only bound radioactivity is measured.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).
Reproducibility Comparison of Bioassays
| Parameter | Assay 1: ERα Reporter Assay | Assay 2: D₄ Receptor Binding Assay | Rationale & Reproducibility Insights |
| Assay Type | Cell-based, functional | Biochemical, binding | Functional assays measure a downstream cellular response and are more prone to biological variability than biochemical assays.[21] |
| Primary Source of Variability | Cell health, passage number, serum lot-to-lot variation, incubation time. | Membrane prep quality, radioligand stability and purity, incubation time/temp. | Critical Point: Mycoplasma contamination is a notorious cause of irreproducibility in cell-based assays; regular testing is essential.[18] |
| Throughput | High (96/384-well format) | Medium to High | Both are amenable to automation, which significantly enhances reproducibility by minimizing human error in pipetting and timing.[22] |
| Endpoint | Reporter gene expression (luminescence, fluorescence) | Radioactivity (counts per minute) | Luminescence assays often have a better signal-to-background ratio than fluorescence, improving data quality. Radiometric assays are highly sensitive but require specialized handling and disposal. |
| Data Interpretation | Provides functional information (agonist/antagonist activity). | Provides direct binding affinity (Ki). Does not distinguish between agonist or antagonist. | A compound can be a binder but have no functional effect. Combining both assay types provides a more complete picture. |
| Cost | Moderate (cell lines, media, reporter assay kits). | High (radioligands, scintillation fluid, specialized equipment). | The cost and regulatory burden of working with radioisotopes can be a barrier. |
Conclusion: A Self-Validating Approach to Research
Achieving reproducible results in the synthesis and biological evaluation of a compound like N-ethyl-4-methoxybenzamide is not accidental; it is the result of deliberate, meticulous experimental design. In synthesis, the choice between a classic Schotten-Baumann reaction and a modern coupling agent depends on scale, cost, and available equipment, but reproducibility in either method hinges on precise control of stoichiometry, temperature, and moisture. In bioassays, the inherent variability of biological systems must be managed through rigorous cell culture practices, consistent reagent lots, and robust assay design with appropriate controls. By understanding the causality behind each experimental step and anticipating common pitfalls, researchers can build self-validating systems that generate trustworthy and reproducible data, ultimately accelerating the pace of scientific discovery.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: While not a direct search result, this is a canonical review on the topic that synthesizes the concepts from results[15],[8],[13],[23]).
- Lan, R., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 79(12), 5440-5451.
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]
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Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
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Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]
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Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Retrieved from [Link]
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Promega & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
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A Comparative Analysis of N-ethyl-4-methoxybenzamide and N-methyl-4-methoxybenzamide: Structure-Activity Relationship and Predicted Anticonvulsant Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Subtle molecular modifications to this core structure can lead to significant alterations in biological activity, a principle that underpins the iterative process of drug design. This guide provides an in-depth comparison of two closely related analogs, N-ethyl-4-methoxybenzamide and N-methyl-4-methoxybenzamide, with a focus on their predicted anticonvulsant activities based on established structure-activity relationships (SAR) within this chemical class.
Introduction: The Significance of N-Alkylation in 4-Methoxybenzamides
The 4-methoxybenzamide core is a recognized pharmacophore in the discovery of central nervous system (CNS) active agents, particularly those with anticonvulsant properties. The methoxy group at the para position is a key feature, influencing the molecule's electronic properties and its ability to interact with biological targets. The N-substituent on the amide nitrogen plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic profile, including its lipophilicity, metabolic stability, and binding affinity to target proteins.
The comparison between an N-methyl and an N-ethyl group, while seemingly minor, can have profound effects on a compound's activity. The addition of a single methylene unit can alter the molecule's size, shape, and hydrophobicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the active site of a receptor or enzyme.
Structure-Activity Relationship (SAR) and Predicted Biological Activity
Studies on various N-substituted benzamides have established several key SAR principles that can be applied to predict the relative activities of N-ethyl-4-methoxybenzamide and N-methyl-4-methoxybenzamide.
The Role of the N-Alkyl Group
-
Lipophilicity and Blood-Brain Barrier Penetration: An increase in the length of the N-alkyl chain generally leads to an increase in lipophilicity. Therefore, N-ethyl-4-methoxybenzamide is predicted to be more lipophilic than its N-methyl counterpart. This could potentially lead to enhanced penetration of the blood-brain barrier (BBB), a critical factor for CNS-acting drugs. However, excessive lipophilicity can also lead to increased metabolic breakdown and non-specific binding.
-
Steric Hindrance and Target Binding: The ethyl group is bulkier than the methyl group. This increased steric bulk could either enhance or diminish binding to a biological target. If the binding pocket is accommodating, the increased van der Waals interactions of the ethyl group could lead to higher affinity. Conversely, if the pocket is constrained, the larger ethyl group could result in a steric clash, reducing or preventing effective binding.
-
Metabolic Stability: The N-alkyl group is a potential site for metabolism, primarily through dealkylation. The rate of metabolism can differ between N-methyl and N-ethyl groups, which would affect the compound's half-life and duration of action.
Based on these principles, it is plausible to hypothesize that N-ethyl-4-methoxybenzamide might exhibit a different potency and/or pharmacokinetic profile compared to N-methyl-4-methoxybenzamide. For instance, studies on other N-substituted anticonvulsants have shown that small changes in the N-alkyl substituent can significantly impact efficacy.
Table 1: Predicted Physicochemical Properties and Potential Biological Impact
| Property | N-methyl-4-methoxybenzamide | N-ethyl-4-methoxybenzamide | Predicted Impact on Anticonvulsant Activity |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 165.19 g/mol | 179.22 g/mol | Minor difference, unlikely to significantly impact activity. |
| XLogP3 (Predicted Lipophilicity) | 1.0 | 1.4 | Increased lipophilicity for the N-ethyl analog may enhance BBB penetration. |
| Hydrogen Bond Donor Count | 1 | 1 | Both can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 2 | 2 | Both have similar hydrogen bonding potential. |
| Rotatable Bond Count | 2 | 3 | Increased conformational flexibility for the N-ethyl analog. |
Experimental Protocols for Anticonvulsant Activity Screening
To empirically determine and compare the anticonvulsant activities of N-ethyl-4-methoxybenzamide and N-methyl-4-methoxybenzamide, a standardized battery of preclinical tests is employed. The following are detailed methodologies for the most common screening models.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Methodology:
-
Animal Model: Adult male mice (e.g., NMRI strain, 20-25 g) are typically used.
-
Compound Administration: The test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg).
-
Induction of Seizure: At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The subcutaneous pentylenetetrazole (scPTZ) test is a model for identifying compounds that may be effective against absence seizures.
Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.
Methodology:
-
Animal Model: Adult male mice are used.
-
Compound Administration: Similar to the MES test, compounds are administered at various doses and time points before the convulsant challenge.
-
Induction of Seizure: A subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds). Protection is defined as the absence of these seizures.
-
Data Analysis: The ED₅₀ is calculated.
Neurotoxicity Screening (Rotorod Test)
It is crucial to assess whether the observed anticonvulsant effects are due to specific activity or a general motor impairment.
Objective: To evaluate the motor coordination and potential neurological deficit caused by the test compound.
Methodology:
-
Apparatus: A rotating rod (rotorod) apparatus is used.
-
Procedure: Mice are trained to remain on the rotating rod. On the test day, at various times after compound administration, the animals are placed on the rod, and their ability to remain on it for a set time (e.g., 1-2 minutes) is assessed.
-
Endpoint: Neurological toxicity is indicated if the animal falls off the rod.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is determined.
Protective Index (PI)
The therapeutic window of a potential anticonvulsant is estimated by calculating the Protective Index (PI), which is the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety.
Caption: General workflow for preclinical anticonvulsant screening.
Synthesis of N-alkyl-4-methoxybenzamides
The synthesis of N-ethyl-4-methoxybenzamide and N-methyl-4-methoxybenzamide is typically achieved through a standard amidation reaction.
Caption: General synthetic scheme for N-alkyl-4-methoxybenzamides.
A common procedure involves the reaction of 4-methoxybenzoyl chloride with either ethylamine or methylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane.
Conclusion and Future Directions
To resolve these hypotheses, a head-to-head experimental evaluation of these two compounds is imperative. The standardized protocols for MES, scPTZ, and neurotoxicity testing outlined in this guide provide a robust framework for such a comparative study. The results of these experiments would not only elucidate the specific activities of these two molecules but also contribute to a more refined understanding of the structure-activity relationships governing the anticonvulsant effects of N-substituted benzamides, thereby guiding the design of future therapeutic agents with improved efficacy and safety profiles.
References
- Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., Stables, J. P., & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropion
A Researcher's Guide to Evaluating N-ethyl-4-methoxybenzamide's Selectivity for Sirtuin Isoforms
For researchers, scientists, and drug development professionals, the precise targeting of enzyme isoforms is a cornerstone of modern therapeutics. Isoform-selective inhibitors can offer enhanced efficacy and reduced off-target effects, a critical consideration in the development of novel drugs. This guide provides an in-depth, objective comparison of N-ethyl-4-methoxybenzamide, a representative benzamide-containing compound, against other known inhibitors of the sirtuin family of enzymes. We will delve into the experimental data and methodologies required to rigorously assess its selectivity profile.
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, and cell survival.[1][2] The seven mammalian sirtuins (SIRT1-7) exhibit diverse subcellular localizations and substrate specificities, making isoform-selective inhibition a key goal for therapeutic intervention in diseases ranging from cancer to neurodegeneration.[1][3] The benzamide scaffold has emerged as a promising chemical starting point for the development of potent and selective sirtuin inhibitors.[1][4]
Comparative Analysis of Inhibitor Selectivity
The cornerstone of evaluating a potential inhibitor's utility is its selectivity profile against various enzyme isoforms. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for N-ethyl-4-methoxybenzamide alongside well-characterized sirtuin inhibitors. The data for N-ethyl-4-methoxybenzamide is presented as a hypothetical, yet plausible, profile based on structure-activity relationships of similar benzamide derivatives found in the literature.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1 vs. SIRT2) | Selectivity (SIRT1 vs. SIRT3) |
| N-ethyl-4-methoxybenzamide | 15 | 65 | >200 | ~4.3-fold | >13.3-fold |
| TM | 26 | 0.038 | >100 | ~0.0015-fold (SIRT2 selective) | ~0.0004-fold (SIRT2 selective) |
| AGK2 | ~5 | ~5 | >100 | Not selective | Not selective |
| Tenovin-6 | ~26 | ~20 | >100 | Not very selective | Not very selective |
Key Observations:
-
N-ethyl-4-methoxybenzamide is presented as a modest SIRT1 inhibitor with some selectivity over SIRT2 and greater selectivity against SIRT3.[4] This profile is characteristic of some early-stage benzamide-based inhibitors.
-
TM stands out as a highly potent and selective SIRT2 inhibitor, demonstrating the feasibility of achieving significant isoform selectivity.[5][6]
-
AGK2 and Tenovin-6 show limited selectivity between SIRT1 and SIRT2, highlighting the challenge in developing isoform-specific inhibitors.[5][6]
Experimental Design for Determining Inhibitor Selectivity
A robust and reproducible experimental workflow is essential for generating high-quality selectivity data. The following diagram outlines the key steps in evaluating an inhibitor's profile against multiple sirtuin isoforms.
Caption: Experimental workflow for determining sirtuin inhibitor selectivity.
Detailed Protocol: Fluorometric Sirtuin Activity Assay
The following protocol provides a detailed, step-by-step methodology for determining the IC50 values of inhibitors like N-ethyl-4-methoxybenzamide. This assay measures the NAD+-dependent deacetylase activity of sirtuins using a fluorogenic substrate.[7][8]
Materials:
-
Purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
N-ethyl-4-methoxybenzamide and other test inhibitors
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
DMSO (Dimethyl sulfoxide)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of N-ethyl-4-methoxybenzamide and other inhibitors in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for testing.
-
Reaction Mixture Preparation: Prepare a master mix for each sirtuin isoform containing the assay buffer, the specific sirtuin enzyme, and the fluorogenic substrate.
-
Assay Setup:
-
Add 5 µL of the serially diluted inhibitor solutions to the wells of the 384-well plate. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (background fluorescence).
-
Add 10 µL of the sirtuin/substrate master mix to each well.
-
-
Reaction Initiation and Incubation:
-
Add 5 µL of NAD+ solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Add 10 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow the fluorescent signal to develop.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[9]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Sirtuin Signaling and the Importance of Selectivity
The diagram below illustrates a simplified overview of the central roles of SIRT1, SIRT2, and SIRT3 in cellular pathways. Their distinct localizations and functions underscore the need for isoform-selective inhibitors to achieve targeted therapeutic effects.
Caption: Simplified overview of SIRT1, SIRT2, and SIRT3 signaling pathways.
References
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. National Institutes of Health.
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A Comparative Analysis of SIRT1-IN-1 and Sirtinol Selectivity. Benchchem.
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Sirtuin 6 (SIRT6) Activity Assays. National Institutes of Health.
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed.
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Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. National Institutes of Health.
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Comparative Analysis of 2-(Phenylamino)Benzamide Selectivity Against Sirtuin Isoforms. Benchchem.
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Current Trends in Sirtuin Activator and Inhibitor Development. MDPI.
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Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology.
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3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed.
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Comparison of IC 50 and selectivity of SIRT2 inhibitors. ResearchGate.
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3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). National Institutes of Health.
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Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI.
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SIRT1 Activity Assay Kit (Fluorometric). Abcam.
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Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe. Springer Nature Experiments.
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A Comparative Guide to Benzamide Derivatives as Sirtuin Inhibitors: Evaluating N-(4-cyanophenyl)-4-methoxybenzamide in Context. Benchchem.
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Sirtuin activators and inhibitors: Promises, achievements, and challenges. National Institutes of Health.
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N-ethyl-4-methoxybenzamide. PubChem.
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N-Ethyl-4-methoxybenzamide. Biosynth.
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Current Trends in Sirtuin Activator and Inhibitor Development. National Institutes of Health.
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Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity. PubMed.
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Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. National Institutes of Health.
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N-ethyl-4-methoxybenzamide. Sigma-Aldrich.
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N-ETHYL-4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE. Sigma-Aldrich.
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N-ethyl-4-methoxybenzamide (C10H13NO2). PubChemLite.
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N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide. Hit2Lead.
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Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. National Institutes of Health.
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Volasertib. Wikipedia.
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(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate.
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Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
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N-(2-Dimethylamino-ethyl)-4-methoxy-benzamide. SpectraBase.
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"N-(4-cyanophenyl)-4-methoxybenzamide" mechanism of action studies. Benchchem.
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Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. ResearchGate.
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A Researcher's Guide to Comparing the Cellular Activity of N-ethyl-4-methoxybenzamide Across Diverse Cell Lines
For researchers and drug development professionals, understanding the differential effects of a compound across various cell types is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for comparing the in vitro activity of N-ethyl-4-methoxybenzamide, a member of the promising benzamide class of compounds, in different cell lines. While direct comparative data for N-ethyl-4-methoxybenzamide is not extensively available in public literature, this guide will leverage data from structurally related benzamide derivatives to illustrate potential mechanisms and provide a robust experimental blueprint for your own investigations.
The benzamide scaffold is a well-established pharmacophore found in numerous biologically active molecules, including those with anticancer properties.[1][2] Many benzamide derivatives have been shown to exert their effects through mechanisms such as histone deacetylase (HDAC) inhibition or the induction of apoptosis via oxidative stress.[1][3] This guide will equip you with the necessary protocols and rationale to generate high-quality, comparative data for N-ethyl-4-methoxybenzamide, enabling a thorough assessment of its therapeutic potential.
I. Experimental Design: A Multi-Faceted Approach to Cellular Analysis
A comprehensive understanding of a compound's activity requires a multi-pronged approach. We recommend a tiered experimental design that progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Diagram: Experimental Workflow for Comparative Cellular Activity
Caption: A tiered experimental workflow for characterizing the cellular activity of N-ethyl-4-methoxybenzamide.
The selection of cell lines is critical for a meaningful comparison. We recommend a panel that includes:
-
Cancer cell lines from different tissues: For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia) to assess tissue-specific responses.[3]
-
A non-cancerous cell line: Such as HEK293 (human embryonic kidney cells), to evaluate potential cytotoxicity to normal cells and determine a therapeutic window.
II. Comparative Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] By treating a panel of cell lines with a range of N-ethyl-4-methoxybenzamide concentrations, you can determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 1: Hypothetical Comparative IC50 Values for N-ethyl-4-methoxybenzamide
| Cell Line | Tissue of Origin | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 40 |
| K562 | Chronic Myelogenous Leukemia | 15 |
| HEK293 | Embryonic Kidney (Non-cancerous) | >100 |
Note: This data is illustrative and should be experimentally determined for N-ethyl-4-methoxybenzamide.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of N-ethyl-4-methoxybenzamide in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
III. Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis
Should N-ethyl-4-methoxybenzamide exhibit significant cytotoxicity in cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[6]
A. Quantifying Apoptosis with Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Diagram: Principles of Annexin V/PI Staining
Caption: Differentiating cell populations based on Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with N-ethyl-4-methoxybenzamide at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.
B. Investigating Cell Cycle Arrest with Propidium Iodide Staining
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).[8] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry, as the amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[9]
Detailed Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[9]
-
PI Staining: Add propidium iodide solution to the cells and incubate for 15-30 minutes at room temperature.[11]
-
Analysis: Analyze the samples by flow cytometry, using software to model the cell cycle distribution.
IV. Probing Signaling Pathways with Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[12]
Table 2: Potential Protein Targets for Western Blot Analysis
| Pathway | Protein Target | Expected Change with Apoptosis/Cell Cycle Arrest Inducer |
| Apoptosis | Bcl-2 | Decrease (Anti-apoptotic) |
| Bax | Increase (Pro-apoptotic) | |
| Cleaved Caspase-3 | Increase (Executioner caspase) | |
| Cleaved PARP | Increase (Substrate of cleaved caspases) | |
| Cell Cycle | Cyclin D1 | Decrease (G1/S transition) |
| CDK4 | Decrease (G1/S transition) | |
| p21/p27 | Increase (Cell cycle inhibitors) |
Detailed Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12]
V. Discussion and Interpretation of Results
The collective data from these assays will provide a comprehensive profile of N-ethyl-4-methoxybenzamide's activity.
-
Differential Cytotoxicity: A lower IC50 value in cancer cell lines compared to non-cancerous cells would suggest a favorable therapeutic index.
-
Mechanism of Action: An increase in the Annexin V-positive population would indicate the induction of apoptosis. This could be further supported by Western blot data showing an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
-
Cell Cycle Effects: An accumulation of cells in a specific phase of the cell cycle would point towards cell cycle arrest as a mechanism of action. This can be corroborated by Western blot analysis of key cell cycle regulatory proteins.
VI. Conclusion
This guide provides a robust framework for the comparative analysis of N-ethyl-4-methoxybenzamide's activity in different cell lines. By systematically evaluating its cytotoxicity and elucidating its mechanisms of action, researchers can generate the critical data needed to advance this and other promising compounds through the drug discovery pipeline. The provided protocols are well-established and, when executed with care, will yield reliable and reproducible results.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationships of Substituted Benzamides
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets with high affinity. This versatility has led to the development of a wide range of clinically successful drugs, from antipsychotics and antiemetics to a new generation of epigenetic modulators and anticancer agents.[1][2] The key to this adaptability lies in the benzamide's structural simplicity: a phenyl ring attached to an amide group. This core can be extensively decorated with various substituents, allowing for the fine-tuning of electronic, steric, and hydrophobic properties to achieve desired potency and selectivity for a specific target.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for substituted benzamides across two of their most significant target classes: Dopamine D2 receptors and Histone Deacetylases (HDACs). We will also explore their broader application as anticancer agents, which often leverages their HDAC inhibitory activity but also extends to other mechanisms. By dissecting the specific structural requirements for activity at each target, this guide aims to provide researchers, scientists, and drug development professionals with the foundational insights needed to rationally design the next generation of benzamide-based therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a quantitative comparison of representative compounds.
Chapter 1: Substituted Benzamides as Dopamine D2 Receptor Antagonists
Substituted benzamides such as sulpiride and metoclopramide were among the first to be identified as potent dopamine D2 receptor antagonists.[2] Their clinical utility in treating psychosis and nausea stems from their ability to block D2 receptor signaling in the central nervous system. The SAR for this class is well-established and primarily revolves around achieving an optimal fit within the G-protein coupled receptor (GPCR) binding pocket.
Core Pharmacophore and Structure-Activity Relationship
The general pharmacophore for D2 antagonist activity consists of an aromatic ring, the amide linker, and a basic amine side chain, which is crucial for interacting with a conserved aspartate residue (Asp114 in TM3) in the receptor binding site. The key to modulating potency and selectivity lies in the substitution pattern on the benzamide ring.
A comparative analysis reveals distinct SAR profiles even between closely related dopamine receptor subtypes like D2 and D4. For instance, substitutions at the meta (5-) and para (4-) positions of the benzamide ring with polar, hydrogen-bond accepting groups can significantly enhance binding affinity for the D4 receptor, a structure-activity relationship that is absent in the D2 receptor.[3] This highlights how subtle changes in receptor topology can be exploited to achieve subtype selectivity.
Table 1: SAR Summary for Benzamides as Dopamine D2/D4 Antagonists
| Position | Substituent Type | Effect on D2/D4 Activity | Rationale |
| Ortho (2-) | Methoxy (-OCH₃) | Generally favorable | Participates in hydrogen bonding within the binding pocket. |
| Meta (5-) | Polar H-bond acceptor (e.g., -Cl, -SO₂NH₂) | Enhances D4 affinity specifically[3] | Interacts with specific residues (e.g., T7.39) that differ between D2 and D4 subtypes.[3] |
| Para (4-) | H-bond donor/acceptor (e.g., -NH₂, -OH) | Can enhance D4 affinity[3] | Provides additional interaction points within the D4 receptor's more accommodating binding pocket. |
| Amide Side Chain | Conformationally restricted (e.g., indolizidine) | Can increase potency and selectivity | Reduces conformational flexibility, locking the molecule into a bioactive conformation for receptor binding.[4] |
| Amine | Basic, protonatable (e.g., pyrrolidine, piperidine) | Essential for activity | Forms a critical salt bridge with the conserved Aspartic acid residue in the binding pocket. |
Signaling Pathway & Experimental Validation
The D2 receptor is a Gi/o-coupled GPCR. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Antagonists block this process. A robust method for quantifying antagonist potency is to measure their ability to block agonist-induced recruitment of β-arrestin, a key protein in GPCR desensitization.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Experimental Protocol: D2 Receptor β-Arrestin Recruitment Assay
This functional assay quantifies the ability of a test compound to antagonize agonist-induced β-arrestin recruitment to the D2 receptor. It is preferred over simple binding assays as it measures a direct cellular response to receptor engagement, providing more physiologically relevant data on antagonism.
Materials:
-
HEK293 cells stably co-expressing the human D2 receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter or Promega NanoBiT).[6][7]
-
Dopamine (agonist).
-
Test benzamide compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
White, opaque 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test benzamide compounds in assay buffer. Also, prepare a stock solution of dopamine at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response), which must be predetermined.
-
Antagonist Incubation: Add 5 µL of the diluted test compounds or vehicle control to the appropriate wells. Incubate the plate for 30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.
-
Agonist Challenge: Add 5 µL of the EC₈₀ dopamine solution to all wells except for the negative control wells (which receive assay buffer).
-
Signal Development & Measurement: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment. Add the detection reagent according to the manufacturer's protocol (e.g., for a luciferase-based reporter). After a further incubation period (typically 60 minutes at room temperature), measure the luminescence signal.
-
Data Analysis:
-
Normalize the data: Set the signal from vehicle-treated, dopamine-stimulated wells as 100% activity and the signal from vehicle-only wells as 0% activity.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the dopamine-induced signal.
-
Chapter 2: Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors
More recently, substituted benzamides have emerged as a powerful class of inhibitors targeting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Their aberrant activity is linked to numerous cancers, making them a prime therapeutic target.[8]
Core Pharmacophore and Structure-Activity Relationship
The pharmacophore for benzamide-based HDAC inhibitors (HDACis) is distinctly different from that for D2 antagonists and is typically composed of three parts:
-
Zinc-Binding Group (ZBG): The portion of the molecule that chelates the catalytic Zn²⁺ ion in the HDAC active site. For this class, the ortho-amino anilide moiety of the benzamide is a common ZBG.
-
Linker: A region that connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme.
-
Cap Group: A larger, often aromatic group that interacts with residues on the surface of the enzyme, contributing to potency and isoform selectivity.
Modifications to each of these three components can dramatically alter inhibitory activity and selectivity.[8][9] For example, introducing a methylthio group at the 2-position of the benzamide ring can induce a conformational change in the enzyme's binding pocket, leading to unprecedented selectivity for HDAC3 over all other isoforms.[10]
Table 2: SAR Summary for Benzamides as HDAC Inhibitors
| Pharmacophore Region | Substituent/Modification | Effect on HDAC Activity | Rationale |
| Zinc-Binding Group (ZBG) | Ortho-amino group on the anilide ring | Essential for activity | The amine and amide carbonyl chelate the active site Zn²⁺ ion, which is critical for catalysis.[8] |
| ZBG (Benzamide Ring) | 2-substituents (e.g., -SCH₃) | Can confer HDAC3 selectivity[10] | Prevents chelation but induces a unique "out" conformation of a key tyrosine residue, creating a selective binding pocket.[10] |
| Linker | Shorter molecular length | Increased potency for Class I HDACs[9] | Provides optimal positioning of the ZBG and Cap group within the narrow active site channel. |
| Cap Group | Large aromatic/heterocyclic groups | Essential for potency | Makes extensive van der Waals and π-stacking interactions with hydrophobic residues (e.g., Phe150, Phe205) at the rim of the active site.[8] |
| Cap Group | Amino group at the R2 position | Potent Class I HDAC inhibition[9] | Provides an additional hydrogen bonding interaction point. |
Mechanism of Action & Experimental Validation
HDAC inhibitors work by blocking the deacetylation of histones. This leads to an accumulation of acetylated histones, a state known as hyperacetylation. This "opens up" the chromatin structure, allowing transcription factors to access DNA and reactivate the expression of silenced genes, such as tumor suppressor genes.
Caption: General experimental workflow for SAR studies.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a workhorse assay in cancer drug discovery due to its simplicity and reliability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test benzamide compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear microplates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, representing the concentration that causes 50% inhibition of cell proliferation.
-
Comparative Synthesis and Conclusion
This guide demonstrates the remarkable chemical plasticity of the substituted benzamide scaffold. The structural requirements for potent activity are highly dependent on the target protein's architecture:
-
For D2 Receptor Antagonism: Activity is governed by achieving a precise fit within a defined GPCR binding pocket. The focus is on the orientation of the basic amine side chain and specific hydrogen bonding interactions dictated by the benzamide ring substituents.
-
For HDAC Inhibition: The SAR is driven by a tripartite pharmacophore (ZBG-Linker-Cap). The primary interaction is the chelation of the active site zinc ion, with potency and selectivity heavily influenced by the linker length and cap group interactions at the protein surface.
The key takeaway for medicinal chemists is that subtle modifications can dramatically shift the biological activity profile of a benzamide derivative. Changing a substituent on the benzamide ring can switch selectivity between dopamine receptor subtypes,[3] while altering the ortho-position can transform a pan-HDAC inhibitor into a highly selective HDAC3-specific agent.[10] This exquisite sensitivity to substitution underscores the importance of a rational, target-aware design strategy. By understanding the distinct SAR paradigms for different target classes, researchers can more effectively navigate chemical space to develop novel, potent, and selective benzamide-based therapeutics for a wide range of human diseases.
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Assessing the off-target effects of N-ethyl-4-methoxybenzamide
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of N-ethyl-4-methoxybenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
N-ethyl-4-methoxybenzamide is a novel synthetic small molecule with a benzamide scaffold, a chemical moiety present in a wide array of biologically active compounds.[1][2][3] While its primary mechanism of action is under investigation, we will proceed under the working hypothesis that it is a novel inhibitor of Histone Deacetylases (HDACs). HDACs are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5][6]
However, the therapeutic promise of any new chemical entity is inextricably linked to its selectivity. Off-target effects, where a drug interacts with unintended biomolecules, are a primary cause of adverse drug reactions and clinical trial failures.[7][8][9] Therefore, a rigorous and systematic assessment of off-target liabilities is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile.
This guide provides an in-depth, technically-grounded framework for assessing the off-target profile of N-ethyl-4-methoxybenzamide. We will compare its (hypothetical) performance against two well-characterized HDAC inhibitors: Vorinostat (SAHA) , a pan-HDAC inhibitor, and Entinostat (MS-275) , which is selective for Class I HDACs.[4][5][10][11][12] This comparative approach allows for the contextualization of the novel compound's selectivity profile. The narrative will follow a logical experimental progression, from broad, high-throughput screening to targeted, cell-based validation, explaining the causal logic behind each methodological choice.
Chapter 1: Foundational Analysis - On-Target Potency and Isoform Selectivity
Before searching for what a compound shouldn't do, we must meticulously characterize what it should do. The first step is to quantify its potency against the intended targets—the various HDAC isoforms—to establish a baseline for selectivity.
Expertise & Rationale
We employ a commercially available, luminescence-based enzymatic assay. This format is chosen for its high signal-to-noise ratio, sensitivity, and scalability, making it ideal for generating precise IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). Comparing the IC50 of N-ethyl-4-methoxybenzamide against different HDAC isoforms (Class I, II, and IV) directly reveals its selectivity. For this assay to be self-validating, Vorinostat serves as a positive control for pan-inhibition, while Entinostat provides a benchmark for Class I selectivity.[4][10][11][12]
Experimental Protocol: HDAC Isoform Selectivity Assay (Luminescence-based)
-
Reagent Preparation : Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10) and the acetylated peptide substrate in the provided assay buffer. Prepare serial dilutions of N-ethyl-4-methoxybenzamide, Vorinostat, and Entinostat in DMSO, followed by a final dilution in assay buffer.
-
Enzyme Reaction : In a 384-well white plate, add 5 µL of the HDAC enzyme solution to wells containing 5 µL of the diluted compounds or vehicle control (DMSO in assay buffer). Incubate for 15 minutes at 30°C to allow for compound-enzyme interaction.
-
Initiate Deacetylation : Add 10 µL of the acetylated peptide substrate to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Develop Luminescence : Add 20 µL of the developer reagent, which contains a protease that digests deacetylated substrate, releasing a substrate for a coupled luciferase enzyme. Shake the plate for 1 minute and incubate at room temperature for 20 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each HDAC isoform.
Hypothetical Data Summary
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| N-ethyl-4-methoxybenzamide | 50 | 75 | 120 | >10,000 |
| Vorinostat (Pan-inhibitor) | 20 | 35 | 40 | 15 |
| Entinostat (Class I Selective) | 30 | 50 | 90 | >20,000 |
This hypothetical data suggests N-ethyl-4-methoxybenzamide is a potent Class I HDAC inhibitor with good selectivity against the Class IIb enzyme HDAC6, similar to Entinostat.
Chapter 2: Broad Spectrum Off-Target Profiling
With on-target activity confirmed, the next logical step is to cast a wide net to identify potential off-target interactions across major drug target families. Kinases and G-protein coupled receptors (GPCRs) represent the two largest classes of drug targets, and promiscuous activity against them is a common source of toxicity.[13][14]
Expertise & Rationale
We leverage established, high-throughput screening services, such as those offered by Eurofins Discovery or Pharmaron, which provide validated and standardized assays.[15][16][17][18] For this guide, we will utilize a broad kinase panel (e.g., the KinomeScan™ platform) and a safety pharmacology panel (e.g., the SafetyScreen44™ panel) that includes GPCRs, ion channels, and transporters.[16][19] Testing at a high concentration (e.g., 10 µM) is a standard industry practice designed to catch even weak interactions, which could become relevant at higher therapeutic doses. Any significant inhibition (typically >50%) flags a potential liability that requires further investigation.
Caption: High-level workflow for broad off-target screening.
Hypothetical Data Summary: Off-Target Panel Hits at 10 µM
| Target Class | Target | N-ethyl-4-methoxybenzamide (% Inhibition) | Vorinostat (% Inhibition) | Entinostat (% Inhibition) |
| Kinase | p38α (MAPK14) | 65% | 15% | 12% |
| Kinase | ABL1 | 8% | 5% | 9% |
| GPCR | Dopamine D2 | 58% | 45% | 62% |
| Ion Channel | hERG | 12% | 35% | 18% |
This hypothetical data reveals two potential liabilities for N-ethyl-4-methoxybenzamide: the kinase p38α and the dopamine D2 receptor. The low hERG activity is a positive sign, as hERG inhibition is linked to cardiotoxicity. Vorinostat and Entinostat also show some D2 receptor activity, which is not unexpected given the benzamide scaffold in Entinostat.[1]
Chapter 3: Cellular Target Engagement and Validation
Biochemical and binding assays are essential but occur in artificial systems. It is critical to validate that the compound engages its intended target (and potential off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20][21][22][23]
Expertise & Rationale
CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[21][22] By treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement. A shift in the melting curve to a higher temperature indicates stabilization and thus, binding. This technique is invaluable because it is label-free and confirms that the compound can penetrate the cell membrane and bind its target in a native physiological context.
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for HDAC1 and p38α
-
Cell Culture & Treatment : Culture a relevant human cell line (e.g., HeLa) to ~80% confluency. Treat cells with 10 µM N-ethyl-4-methoxybenzamide or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fraction Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification : Transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration using a BCA assay.
-
Western Blot Analysis : Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies specific for the target proteins (e.g., anti-HDAC1 and anti-p38α) and a loading control (e.g., anti-GAPDH).
-
Data Analysis : Quantify band intensities. For each temperature point, normalize the target protein signal to the loading control. Plot the normalized signal against temperature to generate melting curves for both vehicle- and compound-treated samples. The difference in the midpoint of the curves (Tm) represents the thermal shift.
Hypothetical Data Summary: CETSA Thermal Shift (ΔTm)
| Target | N-ethyl-4-methoxybenzamide ΔTm (°C) | Interpretation |
| HDAC1 (On-Target) | +5.2°C | Strong cellular target engagement |
| p38α (Off-Target) | +3.8°C | Confirmed cellular off-target engagement |
The significant positive thermal shift for both HDAC1 and p38α confirms that N-ethyl-4-methoxybenzamide enters the cell and binds to both its intended on-target and the identified off-target kinase.
Conclusion and Forward-Looking Assessment
This systematic, multi-faceted investigation provides a clear, evidence-based assessment of the off-target profile for the novel compound, N-ethyl-4-methoxybenzamide.
Summary of Findings (Based on Hypothetical Data):
-
On-Target Profile : N-ethyl-4-methoxybenzamide is a potent, Class I-selective HDAC inhibitor, with a profile comparable to the known selective inhibitor, Entinostat.
-
Off-Target Liabilities : Broad screening identified two primary off-target interactions at 10 µM: the p38α kinase and the dopamine D2 receptor.
-
Cellular Validation : CETSA experiments confirmed that N-ethyl-4-methoxybenzamide engages both its intended target (HDAC1) and the off-target p38α in an intact cellular environment.
Strategic Implications:
The confirmed off-target activity on p38α and D2 receptors must be addressed. The next steps in development should include:
-
Dose-Response Studies : Determine the IC50 values for p38α and D2 receptor inhibition to quantify the selectivity window (the ratio of off-target IC50 to on-target IC50). A large window (>100-fold) may be acceptable, while a small window (<10-fold) is a significant concern.
-
Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs of N-ethyl-4-methoxybenzamide to identify chemical modifications that can reduce or eliminate the off-target activity while retaining on-target HDAC1 potency.
-
Functional Assays : Investigate the downstream consequences of p38α and D2 receptor engagement. Does the compound inhibit p38α signaling in a cellular context? Does it act as an agonist or antagonist at the D2 receptor?
By rigorously and proactively identifying and characterizing off-target effects, we can make informed decisions, mitigate risks, and guide the chemical optimization process toward developing a safer and more effective therapeutic agent. This structured approach underpins the principles of modern drug discovery, where building a deep understanding of a compound's polypharmacology is paramount to its ultimate clinical success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethyl-4-methoxybenzamide
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are cornerstones of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-ethyl-4-methoxybenzamide, grounded in established safety principles and regulatory standards. Our aim is to provide not just a procedure, but a framework for understanding the causality behind these essential safety measures, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile of N-ethyl-4-methoxybenzamide
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. N-ethyl-4-methoxybenzamide (CAS No. 7403-41-0) is a benzamide derivative with the molecular formula C₁₀H₁₃NO₂.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several key hazards that directly inform its handling and disposal requirements.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires use of appropriate gloves and lab coat. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. |
Data sourced from PubChem and Sigma-Aldrich.[1]
These classifications underscore that N-ethyl-4-methoxybenzamide must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[2]
Pre-Disposal: In-Lab Waste Management
The safe disposal of N-ethyl-4-methoxybenzamide begins at the point of generation. A systematic approach within the laboratory is critical to prevent accidental exposure and ensure regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Waste Segregation: The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions.[3] N-ethyl-4-methoxybenzamide waste should be collected in dedicated containers and not mixed with incompatible materials.
-
Solid Waste: Collect unused or expired N-ethyl-4-methoxybenzamide powder, along with any contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If N-ethyl-4-methoxybenzamide has been used in a solution, collect the liquid waste in a separate, sealed container that is chemically compatible with the solvent used.[5] For instance, acidic or basic solutions should not be stored in metal containers.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the process from waste collection to final removal by a licensed disposal service. This workflow is designed to comply with the standards set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][6]
Caption: A logical workflow for the disposal of N-ethyl-4-methoxybenzamide.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material that will not react with the waste. For solid N-ethyl-4-methoxybenzamide, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure compatibility with the solvent. The container must be in good condition, free from damage, and have a secure, leak-proof lid.[2]
-
Properly Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the N-ethyl-4-methoxybenzamide waste into the labeled container. If handling the powder, do this in a chemical fume hood to minimize inhalation risk.
-
Seal the Container: Keep the container securely closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area must be at or near the point of generation and under the control of laboratory personnel.[2][9]
-
Segregate Incompatibles: Ensure the SAA allows for the segregation of incompatible waste streams. For instance, store containers of N-ethyl-4-methoxybenzamide away from strong acids or oxidizing agents.[3]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once the waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Documentation: Your EHS department will handle the necessary documentation for tracking the waste from the laboratory to the final disposal facility, in compliance with EPA regulations.[10]
Final Disposal Methods
While the final disposal method is determined by the licensed waste management facility, the most common and appropriate methods for chemical waste like N-ethyl-4-methoxybenzamide are:
-
Incineration: High-temperature incineration in a licensed hazardous waste incinerator is a preferred method as it destroys the chemical compound.[11]
-
Landfill: Disposal in a specially designed hazardous waste landfill is another option. This is a highly controlled environment designed to prevent chemicals from leaching into the soil and groundwater.[11]
It is imperative that all disposal activities are conducted in strict accordance with local, state, and federal regulations to ensure the safety of personnel and the protection of the environment.[11]
Emergency Procedures
In the event of a spill or exposure, immediate action is required. All laboratory personnel must be trained on these procedures.[12]
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, don appropriate PPE, cover the spill with an absorbent material, and collect it into a hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the chemical.
-
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N-ethyl-4-methoxybenzamide, fostering a culture of safety and environmental responsibility within the laboratory.
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A Senior Application Scientist's Guide to Handling N-ethyl-4-methoxybenzamide
As drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling N-ethyl-4-methoxybenzamide, grounded in the principles of risk assessment and scientific causality. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Profile: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific hazards is essential. N-ethyl-4-methoxybenzamide is not a benign substance; it is classified with a "Warning" signal word and carries specific risks that dictate our handling protocols.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-ethyl-4-methoxybenzamide is associated with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications are the primary drivers for the engineering controls, PPE, and handling procedures outlined below. The physical form of this compound, typically a powder, increases the risk of airborne particulate generation, making respiratory protection a key consideration.
The Hierarchy of Controls: Your Primary Defense
PPE is the last line of defense.[2] Before you even select your gloves, you must implement robust engineering and administrative controls as mandated by standards like the OSHA Laboratory Standard (29 CFR 1910.1450).[3]
-
Engineering Control - The Chemical Fume Hood: All handling of N-ethyl-4-methoxybenzamide solid, especially weighing and initial solubilization, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The hood's constant airflow is your primary tool to mitigate respiratory exposure by capturing dust particles at the source.
-
Administrative Control - Designated Work Area: Demarcate a specific area on your lab bench or within the fume hood exclusively for handling this compound. This simple act minimizes the risk of cross-contamination to other experiments or common areas. Ensure an eyewash station and safety shower are readily accessible.[5][6]
Personal Protective Equipment (PPE): The Essential Barrier
Once engineering and administrative controls are in place, select PPE to protect against any residual hazards. The following table outlines the minimum required PPE for handling N-ethyl-4-methoxybenzamide.
| Protection Type | Recommended Equipment | Purpose & Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A face shield is required when handling larger quantities (>1g) or if there is a splash hazard. | Protects against airborne dust particles and potential splashes, directly addressing the H319 "serious eye irritation" hazard.[1][6] |
| Skin & Body Protection | Chemical-resistant nitrile or neoprene gloves. A full-length laboratory coat with buttoned cuffs. | Nitrile gloves provide excellent protection against many laboratory chemicals and prevent direct contact with the skin, mitigating the H315 "skin irritation" hazard.[6][7] The lab coat protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory when handling the solid powder outside of a fume hood (a practice that should be avoided) or if dust is generated during handling. | Directly addresses the H335 "may cause respiratory irritation" hazard by preventing the inhalation of fine particles.[1][6] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes exposure and ensures procedural consistency.
Pre-Operational Checks
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as detailed in the table above.
-
Prepare the designated workspace by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood to minimize traffic in and out of the controlled space.
Handling the Solid Chemical
-
Carefully open the container of N-ethyl-4-methoxybenzamide inside the fume hood.
-
Use a dedicated spatula to gently transfer the desired amount of powder onto a weigh boat. Avoid any scooping or dropping actions that could generate dust.[6]
-
If transferring the powder to a vial for dissolution, do so carefully.
-
Once the desired amount is weighed, securely close the primary container.[6]
-
Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated solid hazardous waste container.
Post-Handling and Cleanup
-
Wipe down the designated work area and any equipment used with an appropriate solvent to remove any residual chemical.
-
Carefully fold the disposable bench paper inward and place it in the solid hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water.
The following diagram illustrates this safe handling workflow.
Caption: A logical workflow for handling N-ethyl-4-methoxybenzamide.
Emergency and Disposal Protocols
Emergency First Aid In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Spill Management For a small spill of solid N-ethyl-4-methoxybenzamide within the fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with absorbent paper to avoid generating dust.
-
Carefully sweep the material into a labeled container for hazardous waste disposal.[8]
-
Decontaminate the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
Disposal Plan Proper disposal is a critical component of the chemical lifecycle. All waste contaminated with N-ethyl-4-methoxybenzamide must be treated as hazardous waste.[10][11]
-
Solid Waste: Collect all contaminated consumables (gloves, weigh boats, paper towels, etc.) in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste (reaction mixtures, cleaning rinsates) in a sealed, compatible, and clearly labeled hazardous waste container.[11]
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "N-ethyl-4-methoxybenzamide," and any other waste stream components.
-
Storage: Store waste containers in a designated satellite accumulation area until collection by your institution's environmental health and safety department.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
